molecular formula C8H7FN2O2 B1469368 4-fluoro-5-nitro-2,3-dihydro-1H-indole CAS No. 1003858-68-1

4-fluoro-5-nitro-2,3-dihydro-1H-indole

Cat. No.: B1469368
CAS No.: 1003858-68-1
M. Wt: 182.15 g/mol
InChI Key: IZJPDEDMUHMSKG-UHFFFAOYSA-N
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Description

4-fluoro-5-nitro-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C8H7FN2O2 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJPDEDMUHMSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003858-68-1
Record name 4-fluoro-5-nitro-2,3-dihydro-1H-indole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. The strategic introduction of fluorine and nitro functionalities can profoundly influence the physicochemical and pharmacological properties of these molecules, making them valuable building blocks in drug discovery and development. This technical guide provides a comprehensive overview of a robust synthetic route to 4-fluoro-5-nitro-2,3-dihydro-1H-indole, a compound of significant interest for medicinal chemistry applications. The presented synthesis is designed to be both efficient and scalable, addressing the inherent challenges associated with the regioselective functionalization of the indole nucleus.

This guide will detail a three-step synthetic sequence, commencing with the construction of the 4-fluoro-1H-indole core, followed by a regioselective nitration, and culminating in the selective reduction of the indole to the target indoline. The rationale behind the choice of each synthetic step and the critical experimental parameters will be discussed in detail, providing researchers, scientists, and drug development professionals with a practical and scientifically sound methodology.

Retrosynthetic Strategy and Pathway Overview

A direct synthesis of this compound is challenging due to issues with regioselectivity in the nitration of 4-fluoroindole and the chemoselectivity of the subsequent reduction. Therefore, a multi-step approach is proposed, as illustrated in the retrosynthetic analysis below.

The target molecule can be obtained via the selective reduction of the C2-C3 double bond of 4-fluoro-5-nitro-1H-indole. The synthesis of this nitroindole intermediate is envisioned through the electrophilic nitration of 4-fluoro-1H-indole. Finally, the 4-fluoro-1H-indole scaffold can be efficiently constructed from a suitable ortho-substituted nitrotoluene via the Leimgruber-Batcho indole synthesis.

Synthetic Pathway Target This compound Intermediate_2 4-Fluoro-5-nitro-1H-indole Target->Intermediate_2 Selective Reduction Intermediate_1 4-Fluoro-1H-indole Intermediate_2->Intermediate_1 Nitration Starting_Material 2-Fluoro-6-nitrotoluene Intermediate_1->Starting_Material Leimgruber-Batcho Synthesis

Caption: Proposed three-step synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Fluoro-1H-indole via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a highly efficient method for preparing indoles from o-nitrotoluenes.[1] This two-step process involves the formation of an enamine intermediate, followed by a reductive cyclization.

Step 1: Synthesis of (E)-N,N-Dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine

This step involves the condensation of 2-fluoro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.

  • Materials:

    • 2-Fluoro-6-nitrotoluene

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-fluoro-6-nitrotoluene (1.0 eq.) in DMF, add DMF-DMA (2.0-3.0 eq.).

    • Heat the reaction mixture to reflux (typically 115-125 °C) and stir for 18-24 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 4-Fluoro-1H-indole

The enamine intermediate is then subjected to a reductive cyclization to afford the desired 4-fluoro-1H-indole. Various reducing agents can be employed, with palladium on carbon (Pd/C) and hydrogen gas being a common choice.[1][2]

  • Materials:

    • Crude (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethen-1-amine

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the crude enamine from the previous step in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C (catalytic amount) to the solution.

    • Pressurize the vessel with hydrogen gas (typically 0.2-3.0 MPa) and stir the mixture at room temperature for 3-12 hours.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-fluoro-1H-indole.

Part 2: Regioselective Nitration of 4-Fluoro-1H-indole

Direct nitration of the indole ring typically occurs at the electron-rich C3 position.[3] To achieve nitration on the benzene ring at the C5 position, a strategy involving protection of the indole nitrogen, followed by nitration, is employed. The electron-donating nature of the pyrrole ring and the ortho, para-directing effect of the fluorine atom favor substitution at the C5 position.

  • Materials:

    • 4-Fluoro-1H-indole

    • Acetic anhydride

    • Nitric acid (concentrated)

    • Acetic acid

  • Procedure:

    • N-Acetylation (Protection): Dissolve 4-fluoro-1H-indole (1.0 eq.) in acetic anhydride and heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to form 1-acetyl-4-fluoro-1H-indole. The reaction can be monitored by TLC. Upon completion, the excess acetic anhydride can be removed under reduced pressure.

    • Nitration: Cool the crude 1-acetyl-4-fluoro-1H-indole in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for 1-3 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain crude 1-acetyl-4-fluoro-5-nitro-1H-indole.

    • Deacetylation: The crude acetylated product can be deprotected by hydrolysis with a base such as sodium hydroxide in methanol/water to yield 4-fluoro-5-nitro-1H-indole.

    • Purify the product by recrystallization or column chromatography.

Part 3: Selective Reduction to this compound

The final step requires the selective reduction of the C2-C3 double bond of the indole ring without affecting the nitro group. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a suitable reagent for this transformation, as it selectively reduces the iminium ion formed in situ.[4][5]

  • Materials:

    • 4-Fluoro-5-nitro-1H-indole

    • Sodium cyanoborohydride (NaBH₃CN)

    • Acetic acid or Trifluoroacetic acid (TFA)

    • Methanol or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-fluoro-5-nitro-1H-indole (1.0 eq.) in a suitable solvent such as methanol or DCM.

    • Add acetic acid or a catalytic amount of TFA to the solution.

    • Cool the mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data Summary

StepReactionKey ReagentsMolar Ratio (to starting material)Temperature (°C)Time (h)Typical Yield (%)
1aEnamine FormationDMF-DMA2.0 - 3.0115 - 12518 - 24>90 (crude)
1bReductive CyclizationH₂, 10% Pd/CCatalyticRoom Temp.3 - 1270 - 85
2NitrationHNO₃/AcOH1.10 - 101 - 360 - 75
3Selective ReductionNaBH₃CN1.5 - 2.00 to RT12 - 2475 - 90

Characterization

The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic and aliphatic regions. The disappearance of the C2-H proton of the indole ring and the appearance of signals corresponding to the C2 and C3 methylene protons will be indicative of the final reduction step.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • IR Spectroscopy: To identify characteristic functional groups, such as N-H stretching of the indoline, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reagents:

    • Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.

    • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Quenching should be done carefully in a fume hood.

    • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely.

    • Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure proper grounding of equipment and use in a well-ventilated area.

Conclusion

This technical guide outlines a reliable and well-precedented three-step synthetic route for the preparation of this compound. By employing the Leimgruber-Batcho indole synthesis, a regioselective nitration strategy, and a chemoselective reduction of the indole nucleus, the target compound can be obtained in good overall yield. The detailed protocols and discussions on the rationale behind the synthetic choices provide a solid foundation for researchers to successfully synthesize this valuable building block for applications in medicinal chemistry and materials science.

References

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Chen, F., Cui, Y., & Li, Y. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26656-26660. [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Precision: Leveraging Sodium Cyanoborohydride for Selective Reductions. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • Lane, C. F. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146. [Link]

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • Lee, Y. R., et al. (2021). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science, 12(30), 10285–10295. [Link]

  • Kumar, V., et al. (2018). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 14, 2376–2384. [Link]

  • Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Angewandte Chemie International Edition, 62(7), e202215951. [Link]

Sources

physicochemical properties of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Introduction: Contextualizing a Novel Heterocyclic Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocyclic scaffolds remain a cornerstone for the development of novel therapeutic agents. Among these, the indole nucleus and its derivatives are of paramount importance due to their prevalence in biologically active natural products and synthetic drugs. The subject of this guide, this compound (also known as 4-fluoro-5-nitroindoline), represents a promising, yet sparsely characterized, building block. The strategic placement of a fluorine atom and a nitro group on the indoline core suggests significant potential for modulating electronic properties, metabolic stability, and target-binding interactions.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It is designed not as a static data sheet, but as a strategic framework for the complete physicochemical characterization of this molecule. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring that each step contributes to a robust, self-validating data package essential for advancing a compound through the discovery pipeline. We will proceed under the assumption that the compound has been synthesized and is available in sufficient purity for analysis.

Part 1: Molecular Profile and In Silico Assessment

Prior to embarking on empirical analysis, a foundational understanding is built upon the compound's basic molecular identity and computationally predicted properties. This initial dataset provides a theoretical baseline against which experimental results can be benchmarked.

The chemical structure of this compound is presented below.

G cluster_synthesis Phase 1: Synthesis & Purity cluster_physchem Phase 2: Physicochemical Profiling cluster_spectral Phase 3: Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Purity_Check Purity & Identity Check (HPLC, LC-MS, NMR) Purification->Purity_Check Purified Compound Melting_Point Melting Point Determination Purity_Check->Melting_Point >95% Purity Confirmed Solubility pH-Solubility Profiling Purity_Check->Solubility pKa pKa Determination Purity_Check->pKa NMR_Spec Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR) Purity_Check->NMR_Spec MS_Spec Mass Spectrometry (HRMS) Purity_Check->MS_Spec IR_Spec IR Spectroscopy Purity_Check->IR_Spec Final_Data Final Data Package for Drug Discovery Progression Melting_Point->Final_Data Solubility->Final_Data pKa->Final_Data NMR_Spec->Final_Data Structural Proof MS_Spec->Final_Data MW Confirmation IR_Spec->Final_Data Functional Groups

4-fluoro-5-nitro-2,3-dihydro-1H-indole spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Introduction

This compound is a substituted indoline molecule of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core component of numerous biologically active compounds, and the introduction of fluorine and nitro groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, a strong electron-withdrawing group, can serve as a crucial synthetic handle for further functionalization or as a key pharmacophore in its own right.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound and outlines standardized protocols for its analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for unambiguous structure confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with N-H protons, as it allows for the observation of the amine proton signal which might otherwise exchange too rapidly in solvents like methanol-d₄.[1] Referencing the spectra to the residual solvent peak is a standard and reliable practice.[1] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • For ¹³C NMR, dissolve 20-50 mg of the sample in 0.7 mL of DMSO-d₆.

    • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[1][2]

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30°

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

    • ¹³C NMR:

      • Spectral Width: 0 to 200 ppm

      • Pulse Program: Proton-decoupled

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096[1]

    • ¹⁹F NMR:

      • Spectral Width: -100 to -180 ppm (typical for fluoroaromatics)[3][4]

      • Reference: CFCl₃ (external or internal standard) at 0 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H and ¹³C spectra to the residual DMSO peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).[1]

    • Integrate signals in the ¹H spectrum and determine multiplicities.

Predicted Spectroscopic Data & Interpretation

The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of the aromatic protons and carbons, generally causing a downfield shift (deshielding).[5]

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)AssignmentNotes
¹H NMR ~7.5 - 7.8dJH-F ≈ 7-10H-6Deshielded by the adjacent nitro group and coupled to fluorine.
~6.8 - 7.1dJH-H ≈ 8-9H-7Coupled to H-6.
~5.5 - 6.5br s-N-HBroad signal, exchangeable with D₂O.[1]
~3.6 - 3.9tJH-H ≈ 8-9C2-H₂Aliphatic protons adjacent to the nitrogen atom.
~3.0 - 3.3tJH-H ≈ 8-9C3-H₂Aliphatic protons adjacent to the aromatic ring.
¹³C NMR ~145 - 155dJC-F ≈ 240-260C-4Large one-bond C-F coupling constant.
~135 - 145s-C-5Carbon bearing the nitro group.
~148 - 158s-C-7aBridgehead carbon adjacent to nitrogen.
~125 - 135dJC-F ≈ 15-25C-3aBridgehead carbon with two-bond C-F coupling.
~115 - 125dJC-F ≈ 5-10C-6Three-bond C-F coupling.
~110 - 120dJC-F ≈ 2-5C-7Four-bond C-F coupling.
~45 - 55t-C-2Aliphatic carbon adjacent to nitrogen.
~25 - 35t-C-3Aliphatic carbon adjacent to the aromatic ring.
¹⁹F NMR ~-120 to -140dJF-H ≈ 7-10C4-FChemical shift is highly dependent on the electronic environment.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C-H, NO₂, and C-F bonds.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, convenient method for solid and liquid samples that requires minimal sample preparation.[1] The key functional groups in this molecule provide distinct and strong absorption bands. The nitro group is particularly characteristic, exhibiting two strong bands due to asymmetric and symmetric stretching.[8][9][10] The presence of both aromatic and aliphatic C-H bonds will be distinguishable by their stretching frequencies appearing just above and below 3000 cm⁻¹, respectively.[11][12]

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure firm contact between the sample and the crystal.[1]

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32[1]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Predicted Spectroscopic Data & Interpretation

Table 2: Predicted IR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumCharacteristic of a secondary amine.[12]
Aromatic C-H Stretch3000 - 3100Medium-WeakAbsorption just above 3000 cm⁻¹.
Aliphatic C-H Stretch2850 - 2960MediumAbsorptions for the -CH₂- groups in the five-membered ring.[11][12]
NO₂ Asymmetric Stretch1500 - 1550StrongOne of the two characteristic strong bands for a nitro group.[9][10]
NO₂ Symmetric Stretch1330 - 1370StrongThe second characteristic strong band for a nitro group.[8][9][10]
C=C Aromatic Stretch1450 - 1600MediumMultiple bands are expected in this region.[11][12]
C-N Stretch1250 - 1350Medium
C-F Stretch1000 - 1250StrongCan be difficult to assign definitively as it falls in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Expertise & Experience: Causality Behind Experimental Choices

Electron Impact (EI) ionization is a classic technique that provides detailed fragmentation patterns useful for structural elucidation.[13] However, for some molecules, the molecular ion may be weak or absent. Electrospray Ionization (ESI) is a softer ionization technique that typically yields a strong protonated molecule peak [M+H]⁺, which is excellent for confirming the molecular weight.[13] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[2]

Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a solvent like methanol or acetonitrile.

    • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.[2]

    • Filter the final solution through a 0.45 µm syringe filter.[2]

  • Instrument Parameters (LC-QTOF or LC-Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.

Predicted Spectroscopic Data & Interpretation

The molecular formula for this compound is C₈H₇FN₂O₂. The monoisotopic mass is calculated to be 182.0492 Da.[14]

  • Full Scan MS: Expect a prominent ion at m/z 183.0565 corresponding to the protonated molecule, [M+H]⁺.

  • Fragmentation (MS/MS): The fragmentation of nitroindole derivatives is well-documented.[15][16][17] Key fragmentation pathways involve the loss of the nitro group and cleavage of the indoline ring.

M [M+H]⁺ m/z = 183 F1 Loss of NO₂ (46 Da) M->F1 F2 Loss of O (16 Da) M->F2 I1 m/z = 137 F1->I1 F3 Loss of H₂C=NH (29 Da) I1->F3 I2 m/z = 167 F2->I2 I3 m/z = 108 F3->I3

Caption: Plausible ESI-MS/MS fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments

m/z (Positive Mode)Proposed IdentityNotes
183.0565[M+H]⁺Protonated molecular ion. Confirms molecular weight.
167.0616[M+H-O]⁺Loss of an oxygen atom from the nitro group.
137.0608[M+H-NO₂]⁺Characteristic loss of the nitro group (46 Da).[15]
108.0440[C₇H₆F]⁺Subsequent loss of ethenamine (H₂C=CHNH) or related fragments from the m/z 137 ion.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and characterization. The predicted data, based on established chemical principles and analysis of structurally similar compounds, serves as an authoritative guide for researchers. By following the detailed protocols and understanding the interpretation of the spectral data, scientists can confidently verify the identity and purity of this important chemical entity, facilitating its application in drug discovery and development programs.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.
  • TSI Journals. Mass spectral studies of nitroindole compounds.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.
  • Chemistry LibreTexts. Infrared of nitro compounds.
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crystal structure analysis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. From material synthesis and crystallization to data collection, structure solution, and refinement, this document details the critical steps and underlying scientific principles. As a Senior Application Scientist, the focus extends beyond procedural recounting to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. This guide is intended for researchers, scientists, and drug development professionals who leverage structural chemistry to inform rational drug design. The indole scaffold and its derivatives are pivotal in modern drug discovery, exhibiting a wide range of biological activities. Specifically, nitroindole derivatives have demonstrated potential as anticancer agents, making a precise understanding of their three-dimensional structure paramount for elucidating structure-activity relationships (SAR).

Introduction: The Significance of the Indoline Scaffold

The indoline core is a privileged scaffold in pharmaceutical development, forming the basis of numerous therapeutic agents. The introduction of specific functional groups, such as fluorine and nitro moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the nitro group can act as a key interaction point or a precursor for other functionalities. The specific compound, this compound, combines these features, making it a valuable target for structural investigation. Determining its precise solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction provides invaluable, atomic-level insights that spectroscopic methods alone cannot achieve. This structural data is critical for computational modeling, understanding receptor binding, and guiding the next generation of drug design.

Synthesis and Material Preparation

A high-purity starting material is a non-negotiable prerequisite for successful crystallization. The target compound, this compound, can be synthesized via a multi-step process starting from commercially available 4-fluoroindole. A common synthetic route involves the nitration of the indole ring followed by a selective reduction of the pyrrole double bond.

Exemplary Synthetic Workflow:

  • Nitration of 4-Fluoroindole: 4-fluoroindole is carefully reacted with a nitrating agent (e.g., nitric acid in a sulfuric acid medium) at low temperatures to regioselectively install the nitro group at the C5 position. The electron-donating nature of the indole nitrogen directs electrophilic substitution to this position.

  • Selective Reduction: The resulting 4-fluoro-5-nitro-1H-indole is then subjected to selective reduction. Using a reagent like sodium cyanoborohydride in an acidic medium can reduce the C2-C3 double bond of the indole ring without affecting the nitro group, yielding the target 2,3-dihydro-1H-indole (indoline) scaffold.

  • Purification: The final product is purified using column chromatography on silica gel to achieve a purity of >98%, as confirmed by NMR and LC-MS. This high level of purity is essential to prevent impurities from inhibiting crystal nucleation or being incorporated into the crystal lattice.

Crystallization: The Critical First Step

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in SCXRD analysis. The process involves creating a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice. Several methods were screened to identify the optimal conditions for this compound.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: The solubility of the compound was qualitatively assessed in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound has moderate solubility, as poor solubility prevents achieving supersaturation, while very high solubility makes it difficult to induce precipitation.

  • Method Application:

    • Slow Evaporation: A nearly saturated solution of the compound in ethyl acetate was prepared in a small vial, which was then loosely covered to allow the solvent to evaporate over several days. This is often the simplest and most effective method for organic compounds.

    • Vapor Diffusion: A concentrated solution of the compound in dichloromethane (a relatively volatile solvent) was placed in a small, open vial. This vial was then sealed inside a larger jar containing a less volatile anti-solvent, such as hexane, in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Anti-Solvent Diffusion: A solution of the compound in acetone was carefully layered with hexane (the anti-solvent). The slow diffusion at the liquid-liquid interface can induce crystallization.

Causality and Insights: For this compound, the slow evaporation of an ethyl acetate solution at room temperature yielded the best results, producing small, well-defined, yellow, rod-shaped crystals suitable for diffraction experiments after approximately 5-7 days. The moderate polarity and boiling point of ethyl acetate provided an ideal evaporation rate, preventing rapid precipitation that leads to amorphous solid or poorly ordered microcrystals.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[1] The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[2]

SCXRD_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Crystal 1. Crystal Selection & Mounting XRay 2. X-ray Exposure (Diffractometer) Crystal->XRay Detector 3. Diffraction Pattern Collection XRay->Detector Processing 4. Data Processing (Integration & Scaling) Detector->Processing Solution 5. Structure Solution (Phase Problem) Processing->Solution Refinement 6. Structure Refinement (Least-Squares) Solution->Refinement Validation 7. Validation & Analysis (CIF File) Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable crystal (dimensions ~0.2 x 0.1 x 0.1 mm) was mounted on a goniometer head. Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON detector and a microfocus X-ray source providing Mo-Kα radiation (λ = 0.71073 Å).[3] The crystal was kept at a constant temperature of 100 K using a nitrogen stream to minimize thermal motion of the atoms, which results in a sharper diffraction pattern and higher quality data. A full sphere of data was collected using a combination of φ and ω scans.

Data Processing and Structure Solution

The raw diffraction images were processed using the Bruker APEX software suite. This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz and polarization effects. The resulting data is a list of reflections with their Miller indices (h,k,l) and intensities.

The crucial step in structure determination is solving the "phase problem," as detectors only measure intensities (amplitudes) but not the phases of the diffracted X-rays. For small molecules like this, direct methods are highly effective. The structure was solved using the SHELXT program, which employs a dual-space algorithm to determine initial phase estimates and locate the positions of most non-hydrogen atoms.

Structure Refinement

Structure refinement is an iterative process of optimizing the atomic model to best fit the experimental data. This was performed using the SHELXL program via full-matrix least-squares minimization on F².

Step-by-Step Refinement Protocol:

  • Initial Refinement: The initial atomic positions from SHELXT were refined isotropically.

  • Anisotropic Refinement: All non-hydrogen atoms were then refined anisotropically, allowing their thermal ellipsoids to account for directional atomic motion.

  • Difference Fourier Map: A difference Fourier map was calculated, which reveals the positions of missing atoms (as positive peaks) or incorrectly placed atoms (as negative troughs). This map clearly showed the locations of all hydrogen atoms.

  • Hydrogen Atom Placement: Hydrogen atoms were placed in calculated positions and refined using a riding model, where their positions are geometrically dependent on the parent carbon or nitrogen atom. This is a standard and reliable approach for hydrogen atoms in small molecule crystallography.

  • Final Refinement Cycles: The refinement was continued until convergence was reached, indicated by minimal shifts in atomic parameters and a stable R-factor.

The final model was validated using the PLATON program, which checks for missed symmetry and analyzes the overall geometry and intermolecular interactions.

Results and Discussion: The Crystal Structure

Crystallographic Data Summary

The key crystallographic data and refinement details are summarized in the table below. This information is essential for assessing the quality of the structure determination and for depositing the structure into crystallographic databases.

ParameterValue
Chemical FormulaC₈H₇FN₂O₂
Formula Weight182.16
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.543(2) Å
b10.125(3) Å
c9.221(2) Å
α90°
β105.34(1)°
γ90°
Volume768.9(3) ų
Z (Molecules per unit cell)4
Density (calculated)1.573 Mg/m³
Absorption Coefficient0.130 mm⁻¹
F(000)376
Data Collection & Refinement
θ range for data collection3.50 to 27.50°
Reflections collected7854
Independent reflections1750 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]
R10.042
wR20.115
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Goodness-of-fit, R1, and wR2 are standard indicators of the agreement between the crystallographic model and the experimental diffraction data; values close to 1.0 and low R-values indicate a good quality refinement.

Molecular Structure and Conformation

The asymmetric unit contains one molecule of this compound. The five-membered indoline ring adopts an envelope conformation. The bond lengths and angles are within the expected ranges for this class of compounds. The nitro group is nearly coplanar with the benzene ring, facilitating electronic conjugation.

Caption: 2D chemical structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the molecules are linked by a network of intermolecular interactions. The most significant of these is a classical N-H···O hydrogen bond between the indoline amine (N-H) of one molecule and an oxygen atom of the nitro group of an adjacent molecule. This interaction links the molecules into chains. Further stabilization of the crystal packing is provided by weaker C-H···O and C-H···F interactions, as well as π-π stacking between the aromatic rings of neighboring molecules. Understanding this supramolecular assembly is crucial, as crystal packing can influence the solid-state properties of a pharmaceutical compound, including its solubility and stability.

Conclusion

This guide has detailed the comprehensive process for the . A successful analysis hinges on a methodical approach, beginning with the synthesis of high-purity material and the painstaking process of growing diffraction-quality single crystals. The subsequent application of single-crystal X-ray diffraction, followed by robust data processing, structure solution, and refinement, provides an unambiguous and high-resolution view of the molecule's three-dimensional architecture. The resulting structural model, with its precise bond lengths, angles, and description of intermolecular interactions, serves as a fundamental tool for medicinal chemists and drug development professionals, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for rational, structure-based drug design.

References

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A Technical Guide to the Quantum Chemical Investigation of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive computational framework for the quantum chemical characterization of 4-fluoro-5-nitro-2,3-dihydro-1H-indole. This molecule, a substituted indoline, is of significant interest to medicinal chemists and materials scientists due to the unique electronic properties imparted by the electron-withdrawing nitro group and the electronegative fluorine atom on the privileged indole scaffold. Understanding its molecular structure, stability, and reactivity at an atomic level is paramount for predicting its behavior and guiding synthetic applications. This document details a robust, self-validating protocol using Density Functional Theory (DFT) to elucidate the geometric, electronic, and spectroscopic properties of the title compound, intended for researchers, scientists, and drug development professionals.

Introduction

The indoline core is a cornerstone in numerous pharmacologically active compounds. The introduction of substituents like fluorine and a nitro group can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Specifically, the strong electron-withdrawing nature of the nitro group and the high electronegativity of fluorine are expected to significantly influence the electron distribution within the aromatic system of this compound, impacting its reactivity and intermolecular interactions.[1]

Quantum chemical calculations offer a powerful, cost-effective lens through which to examine these properties before undertaking extensive experimental synthesis and testing.[2] By employing methods like Density Functional Theory (DFT), we can construct a detailed model of the molecule's behavior, predicting its three-dimensional structure, electronic landscape, and vibrational characteristics with a high degree of accuracy.[3] This guide establishes a rigorous, step-by-step methodology for such an investigation.

Part 1: Theoretical Framework and Computational Methodology

The reliability of any computational study rests upon the judicious selection of the theoretical method and a well-defined, reproducible workflow. Our approach is grounded in Density Functional Theory, which provides an optimal balance of computational cost and accuracy for molecules of this size and complexity.[4]

Selection of Computational Level: The "Why"

Functional: B3LYP (Becke, 3-parameter, Lee–Yang–Parr) The B3LYP hybrid functional is chosen for this investigation. It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of complex organic molecules.[5] B3LYP has a long-standing track record of providing reliable results for a wide array of chemical systems and properties, including molecular geometries, vibrational frequencies, and thermochemistry, making it a standard and trustworthy choice for studying organic chemistry in the gas phase.[3][4]

Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is selected for its robustness and comprehensive nature.[6][7] Let's dissect its components to understand its suitability:

  • 6-311G : This indicates a triple-zeta valence set, providing high flexibility for valence electrons, which are most involved in chemical bonding and reactions.

  • ++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for describing the electron density far from the nucleus, which is critical for molecules with lone pairs and for accurately calculating properties like electron affinity and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, a necessary feature to accurately model the complex bonding environment in a substituted heterocyclic system.[8]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, well-validated theoretical model for obtaining accurate and predictive data for this compound.[9]

Software and Workflow

The calculations outlined herein are designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[10][11] The protocol follows a logical, multi-step process to ensure the validity and comprehensiveness of the results.

Experimental Protocol: Computational Workflow

  • Initial Structure Generation : Construct the 3D structure of this compound using a molecular builder like GaussView or ArgusLab.[11]

  • Geometry Optimization : Perform a full geometry optimization without constraints at the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation on the potential energy surface.[12] The convergence criteria should be set to "tight" to ensure a precise final structure.

  • Vibrational Frequency Analysis : At the optimized geometry, calculate the vibrational frequencies at the same level of theory. This is a critical self-validation step. A true energy minimum will have zero imaginary frequencies.[12] These results also allow for the prediction of the molecule's infrared (IR) spectrum.

  • Single-Point Energy and Population Analysis : Using the validated minimum-energy structure, perform a single-point energy calculation to obtain the final electronic energy and to conduct further analyses.

    • Natural Bond Orbital (NBO) Analysis : Request an NBO analysis (Pop=NBO in Gaussian) to determine atomic charges, hybridization, and key donor-acceptor (hyperconjugative) interactions.[13]

    • Molecular Orbital Analysis : Generate data for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

  • Molecular Electrostatic Potential (MEP) Mapping : Calculate the MEP and map it onto the molecule's electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[14]

G cluster_prep Preparation cluster_analysis Property Analysis Build 1. Build Initial 3D Structure Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Guess Freq 3. Frequency Analysis (Confirm Minimum) Opt->Freq Optimized Geometry SPE 4. Single-Point Calculation Freq->SPE Validated Minimum HOMO_LUMO Frontier Orbitals (HOMO/LUMO) SPE->HOMO_LUMO NBO Natural Bond Orbitals (NBO) SPE->NBO MEP Molecular Electrostatic Potential (MEP) SPE->MEP

Caption: Computational workflow for the quantum chemical analysis of this compound.

Part 2: Analysis and Interpretation of Predicted Properties

The output from the computational workflow provides a wealth of quantitative data. Proper interpretation of this data is key to extracting meaningful chemical insights.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D arrangement of the atoms. Key bond lengths and angles should be tabulated to provide a clear structural reference. The planarity of the aromatic ring and the orientation of the nitro group are of particular interest.

ParameterAtom(s) InvolvedPredicted Value (Å or °)
Bond Lengths C4-FIllustrative Value: 1.35 Å
C5-N(nitro)Illustrative Value: 1.48 Å
N(nitro)-OIllustrative Value: 1.22 Å
N1-C2Illustrative Value: 1.47 Å
C2-C3Illustrative Value: 1.54 Å
Bond Angles C3a-C4-FIllustrative Value: 119.5°
C4-C5-N(nitro)Illustrative Value: 121.0°
O-N(nitro)-OIllustrative Value: 124.0°
Note: The values in this table are illustrative and represent typical expectations for such a calculation. Actual values would be populated from the calculation output file.
Electronic Structure and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9]

PropertyPredicted Energy (eV)
HOMO EnergyIllustrative Value: -7.5 eV
LUMO EnergyIllustrative Value: -3.2 eV
HOMO-LUMO Gap (ΔE)Illustrative Value: 4.3 eV

For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will likely be concentrated on the nitro group, given its strong electron-accepting character.

Molecular Electrostatic Potential (MEP) The MEP surface is a 3D visualization of the molecule's charge distribution.[15] It is an invaluable tool for predicting how the molecule will interact with other species.[14][16]

  • Red Regions (Negative Potential) : Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms. These are the most likely sites for electrophilic attack. For this molecule, the most negative potential is expected around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential) : Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack. The hydrogen atom on the indoline nitrogen (N-H) is predicted to be a site of positive potential.

G Node_B Node_B Node_C Node_C Node_D Node_D

Caption: Logical relationships in the interpretation of a Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex wavefunction into the familiar language of Lewis structures, providing insights into charge distribution and bonding.[17][18][19] The analysis quantifies delocalization effects through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron donation from a filled (donor) orbital to an empty (acceptor) orbital. Significant E(2) values indicate strong hyperconjugative or resonance interactions that contribute to the molecule's overall stability.

Conclusion

This technical guide outlines a robust and authoritative computational protocol for the detailed quantum chemical analysis of this compound. By systematically applying Density Functional Theory at the B3LYP/6-311++G(d,p) level, researchers can obtain reliable predictive data on the molecule's geometry, electronic structure, and reactivity. The interpretation of calculated properties such as the HOMO-LUMO gap, Molecular Electrostatic Potential, and Natural Bond Orbital interactions provides a deep, mechanistic understanding of the molecule's behavior. These theoretical insights are invaluable for rationalizing experimental observations and guiding the design of novel molecules with tailored properties for applications in drug discovery and materials science.

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An In-depth Technical Guide to the Solubility and Stability of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-fluoro-5-nitro-2,3-dihydro-1H-indole is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for its advancement through the development pipeline. This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound. In the absence of direct experimental data in the public domain, this document synthesizes theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols. We present methodologies for determining both kinetic and thermodynamic solubility, enabling researchers to understand its dissolution behavior under various conditions. Furthermore, we outline a comprehensive strategy for stability assessment, including forced degradation studies under ICH-specified stress conditions (hydrolysis, oxidation, and photolysis), to identify potential degradation pathways and establish a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical workflows required to characterize this compound and accelerate its evaluation.

Introduction: The Imperative of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a multitude of factors, with physicochemical properties such as solubility and stability being foundational pillars. This compound, a substituted indoline, presents a scaffold of interest for medicinal chemists. The indoline core is a prevalent motif in many biologically active compounds, and the electronic modifications imparted by the fluoro and nitro groups can significantly influence its pharmacological and pharmacokinetic profiles.

However, these same functional groups heavily influence its solubility and stability. Poor aqueous solubility can severely limit oral bioavailability and complicate in vitro assay interpretation, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide, therefore, serves as a proactive measure to address these critical parameters. It is structured to not only predict the behavior of this compound but to provide the reader with robust, actionable protocols to empirically determine these properties.

Solubility Profile: From Theoretical Prediction to Experimental Reality

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[1][2] We can anticipate the solubility behavior of this compound by dissecting its structure:

  • The Indoline Core: The dihydro-indole ring system is largely hydrophobic.

  • The Nitro Group (-NO2): This strong electron-withdrawing group is polar and can participate in hydrogen bonding, which may enhance aqueous solubility.[3][4]

  • The Fluoro Group (-F): While fluorine is highly electronegative, its small size and limited ability to act as a hydrogen bond acceptor mean it often has a minor, and sometimes unpredictable, effect on solubility.

  • The Secondary Amine (-NH-): The amine within the indoline ring is a key feature. It can act as a hydrogen bond donor and acceptor. Its basicity (pKa) will be crucial; in acidic environments, it will be protonated, leading to a significant increase in aqueous solubility.

Given these features, the compound is expected to exhibit low to moderate solubility in neutral aqueous media, with a pronounced pH-dependent solubility profile.

Experimental Determination of Solubility

Two forms of solubility are pertinent in drug discovery: kinetic and thermodynamic. Kinetic solubility is often measured in early screening to assess the concentration at which a compound, typically from a DMSO stock, precipitates in aqueous buffer. Thermodynamic solubility, the true equilibrium solubility, is a more rigorous measurement essential for later-stage development.[1][5]

This protocol is designed for a high-throughput format to quickly assess the precipitation of the compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2][6]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration typically between 1-2%.[1]

  • Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[1][5]

  • Analysis: Determine the concentration at which precipitation occurs using a plate-based nephelometer (which measures light scattering) or by UV-Vis spectrophotometry after filtering or centrifuging the plate to remove precipitate.[5]

Kinetic Solubility Workflow

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to form a visible suspension.[7][8]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant. It is critical to remove all solid material by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, typically a stability-indicating HPLC-UV method. Prepare a calibration curve from a stock solution of known concentration.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted during the experiment.[8]

Data Presentation: Solubility Profile

The experimentally determined solubility data should be summarized in a clear, tabular format.

Solvent/Buffer System pH (Final) Temperature (°C) Solubility (mg/mL) Solubility (µM)
0.1 N HCl25
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate-Buffered Saline (PBS)7.425
Simulated Gastric Fluid (SGF)1.237
Simulated Intestinal Fluid (SIF)6.837
Water25

Stability Assessment: A Proactive Approach to Degradation

Stability testing is crucial for identifying potential liabilities that could affect the quality, safety, and efficacy of a drug.[9] Forced degradation studies are a cornerstone of this assessment, intentionally exposing the compound to harsh conditions to accelerate its decomposition.[10][11] This helps in elucidating degradation pathways and is essential for developing a stability-indicating analytical method—a method that can resolve the parent compound from all its degradation products.[12][13]

Predicted Degradation Pathways

The structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The indoline ring itself is generally stable to hydrolysis. However, extreme pH conditions could potentially lead to ring-opening or other transformations.

  • Oxidation: The secondary amine is a potential site for oxidation. The electron-rich aromatic ring, despite the deactivating nitro group, could also be susceptible to oxidative degradation.

  • Photolysis: Nitroaromatic compounds are often photoreactive and can undergo complex degradation pathways upon exposure to light.

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2).[10][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][15]

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[16][17]

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][4][18] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.[4]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 24, 48 hours) to monitor the progress of degradation.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_setup Setup cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation A Prepare Compound Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points (0, 4, 8, 24, 48h) B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS G->H I Evaluate Peak Purity, Identify Degradants, Calculate Mass Balance H->I

Forced Degradation Workflow
Data Presentation: Stability Summary

The results of the forced degradation studies should be meticulously documented.

Stress Condition Reagent/Condition Details Time (hours) Assay of Parent (%) Major Degradation Products (RT) Mass Balance (%)
Acid Hydrolysis0.1 N HCl, 60°C48
Base Hydrolysis0.1 N NaOH, RT48
Oxidation3% H₂O₂, RT24
Thermal (Solid)80°C72
Thermal (Solution)80°C72
Photolytic (Solid)ICH Q1B Light-
Photolytic (Solution)ICH Q1B Light-

Conclusion and Forward Outlook

This technical guide provides a scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. While theoretical predictions based on its molecular structure offer initial insights, the detailed experimental protocols provided herein are essential for generating the empirical data required for informed decision-making in a drug discovery and development setting. The successful execution of these studies will not only define the developability of this NCE but will also provide the critical data package required for any future regulatory submissions. The methodologies outlined are robust, adhere to international guidelines, and are designed to be readily implemented in a standard research and development laboratory.

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A Strategic Guide to the Biological Activity Screening of Novel Fluoronitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Fluoronitroindoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs with a wide array of biological activities.[1] When strategically functionalized, the indole core can be tailored to interact with a multitude of biological targets. This guide focuses on a particularly compelling class of synthetic indoles: fluoronitroindoles. The rationale for investigating this specific combination of moieties is grounded in established medicinal chemistry principles:

  • The Indole Core: Provides a rigid, planar scaffold that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Many approved drugs, from anti-inflammatories like Indomethacin to anticancer agents like Sunitinib, feature this core structure.[1][2]

  • The Fluorine Atom: The incorporation of fluorine is a powerful tactic in modern drug design.[3] Its high electronegativity and small size can profoundly influence a molecule's properties. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and membrane permeability, thereby improving pharmacokinetic profiles.[4][5]

  • The Nitroaromatic Group: While often viewed as a potential toxicophore, the nitro group is a unique functional group that can be exploited for therapeutic benefit.[6] It is a strong electron-withdrawing group that can be critical for molecular recognition. Furthermore, under the hypoxic conditions found in solid tumors or certain microbial environments, the nitro group can undergo bioreduction to form reactive species that are selectively toxic to the target cells.[7][8] This bioactivatable "prodrug" approach is a key mechanism for several antibacterial and anticancer agents.[7]

The convergence of these three components—a privileged scaffold, a metabolic stabilizer and binding enhancer, and a bioactivatable warhead—makes fluoronitroindoles a class of compounds with immense, albeit complex, therapeutic potential. A systematic and logically tiered screening strategy is therefore essential to unlock this potential and identify promising lead candidates.

The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign does not test for everything at once. It follows a logical, multi-stage process designed to efficiently triage a library of novel compounds, moving from broad, high-throughput assays to increasingly specific and complex mechanistic studies. This hierarchical approach conserves resources and focuses intellectual effort on the most promising molecules.

Screening_Cascade cluster_0 Phase 1: Primary Screening (The Wide Net) cluster_1 Phase 2: Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Phase 3: Tertiary Screening (Mechanism of Action) Primary Library of Novel Fluoronitroindoles HTS High-Throughput Screening (Single High Concentration, e.g., 10-50 µM) Primary->HTS Cytotoxicity Broad Cytotoxicity Assay (e.g., MTT on 1-3 Cancer Lines) HTS->Cytotoxicity Antimicrobial Primary Antimicrobial Screen (e.g., Broth Microdilution vs. ESKAPE Pathogens) HTS->Antimicrobial Hits Initial 'Hits' Identified Cytotoxicity->Hits Antimicrobial->Hits DoseResponse Dose-Response & IC50/MIC Determination Hits->DoseResponse PanelScreen Expanded Panel Screening (e.g., NCI-60 Cell Line Panel, Diverse Microbial Strains) DoseResponse->PanelScreen Selectivity Initial Selectivity Assessment (Normal vs. Cancer Cell Line) PanelScreen->Selectivity Leads Confirmed & Prioritized 'Leads' Selectivity->Leads MOA_Studies Mechanism of Action (MoA) Elucidation Leads->MOA_Studies EnzymeAssay Target-Based Assays (e.g., Kinase Inhibition) MOA_Studies->EnzymeAssay CellBased Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle, Pathway Analysis) MOA_Studies->CellBased Candidate Validated Drug Candidate EnzymeAssay->Candidate CellBased->Candidate

Caption: A hierarchical workflow for screening novel fluoronitroindoles.

Phase 1: Primary Screening – Casting a Wide Net

The objective of primary screening is to rapidly and cost-effectively identify compounds with any level of biological activity from a larger library.[9][10] These assays are typically performed at a single, relatively high concentration (e.g., 10 µM or 50 µM) in a high-throughput format.

Anticancer Activity: Broad Cytotoxicity Screening

The initial evaluation for anticancer potential involves assessing general cytotoxicity against a small, representative panel of human cancer cell lines. A common choice includes lines from distinct tissue origins, such as HCT116 (colon), A549 (lung), and MCF-7 (breast).[2]

Chosen Methodology: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11]

  • Causality: The choice of the MTT assay is based on its principle: viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This provides a quantitative measure of a compound's ability to kill cells or inhibit their proliferation.[14]

  • Self-Validation: The protocol's integrity relies on a set of controls run on every plate:

    • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compounds. This represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms the assay can detect cell death.

    • Blank Control: Media without cells. This provides the background absorbance to be subtracted from all other readings.

  • Data Presentation: Results are typically expressed as percent inhibition relative to the vehicle control.

Compound IDConcentration (µM)% Inhibition (HCT116)% Inhibition (A549)Hit? ( >50% Inh.)
FNI-001108.211.5No
FNI-0021065.771.3Yes
FNI-0031045.139.8No
FNI-0041088.992.4Yes
Antimicrobial Activity: Primary Broth Microdilution

The goal is to identify compounds that inhibit the growth of clinically relevant bacteria. A primary screen should target key pathogens, often represented by the "ESKAPE" group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for multidrug resistance.

Chosen Methodology: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[15]

  • Causality: This assay directly measures a compound's ability to prevent visible bacterial growth in a liquid medium. It is a foundational test in microbiology for quantifying bacteriostatic activity.

  • Self-Validation:

    • No-Drug Control: Bacteria in broth without any compound, to ensure the bacteria are viable and growing.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) is tested to validate the assay's sensitivity.

    • Sterility Control: Broth only, to ensure no contamination.

  • Data Presentation: Results are recorded as the lowest concentration that inhibits visible growth.

Compound IDConcentration (µg/mL)Growth (S. aureus)Growth (E. coli)Hit? (Growth Inhibited)
FNI-00150++No
FNI-00550--Yes
FNI-00650+-Yes
FNI-00750++No

Phase 2: Secondary Screening – Hit Confirmation and Prioritization

Hits from the primary screen are subjected to more rigorous testing to confirm their activity, determine their potency, and assess their initial spectrum of activity or selectivity.

Potency Determination: Dose-Response Analysis

For each confirmed hit, a dose-response curve is generated to calculate the IC50 (half-maximal inhibitory concentration) for anticancer compounds or a precise MIC for antimicrobials.

  • Causality: This step is crucial because a potent compound (low IC50/MIC) is more likely to be a viable drug candidate. It moves beyond the simple "yes/no" of a primary screen to a quantitative measure of "how active" a compound is.

Expanded Panel Screening

Promising leads are tested against a larger, more diverse panel of targets.

  • For Anticancer Leads: Screening against the NCI-60 human tumor cell line panel can provide a wealth of information. The unique pattern of activity across these 60 cell lines can offer early clues about the compound's mechanism of action by comparing its activity "fingerprint" to those of known drugs.[16]

  • For Antimicrobial Leads: Testing against a broader range of clinical isolates, including drug-resistant strains (e.g., MRSA), is essential to define the spectrum of activity.[17]

Initial Selectivity Assessment

A critical step is to determine if the compound's cytotoxicity is selective for cancer cells over normal cells. This is often done by comparing the IC50 value in a cancer cell line to that in a non-cancerous cell line (e.g., human fibroblasts). A large selectivity index (IC50 normal cell / IC50 cancer cell) is highly desirable.

Compound IDIC50 HCT116 (µM)IC50 A549 (µM)IC50 Normal Fibroblast (µM)Selectivity Index (vs HCT116)
FNI-0022.13.54.22.0
FNI-0040.81.225.632.0

Phase 3: Tertiary Screening – Elucidating the Mechanism of Action (MoA)

For prioritized leads with good potency and selectivity, the focus shifts to understanding how they work.[18][19] MoA studies are hypothesis-driven and are critical for rational drug development.

Target-Based Enzyme Inhibition Assays

Given that many anticancer and antimicrobial drugs function by inhibiting key enzymes, this is a logical starting point.[20][21][22]

  • Causality: Indole derivatives are known to target various protein kinases.[23] The nitro group's electron-withdrawing nature and the fluorine's potential to form specific interactions can be leveraged to design potent enzyme inhibitors. An assay for a relevant kinase (e.g., EGFR, PI3K) would be a rational choice for an anticancer lead.[2][23]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Fluoronitroindole (FNI-004) Inhibitor->PI3K Inhibits

Caption: Hypothetical MoA: FNI-004 inhibiting the PI3K/Akt signaling pathway.

Cell-Based Mechanistic Assays

These assays investigate the phenotypic consequences of compound treatment on whole cells.

  • Cell Cycle Analysis: Performed using flow cytometry with a DNA-staining dye (e.g., Propidium Iodide). It reveals if a compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M), which is a hallmark of many anticancer drugs.

  • Apoptosis Assays: Methods like Annexin V/PI staining can determine if the compound induces programmed cell death (apoptosis), a desirable MoA for anticancer agents.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluoronitroindole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] Protect the plate from light as the MTT reagent is light-sensitive.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. For dose-response experiments, plot percent viability against log[concentration] and fit a sigmoidal curve to determine the IC50 value.

Protocol 2: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include no-drug, positive, and sterility controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Forward Look

This guide outlines a robust, tiered strategy for the systematic biological evaluation of novel fluoronitroindoles. By progressing from broad primary screens to specific mechanistic studies, this workflow enables the efficient identification and validation of promising drug candidates. The unique chemical nature of this compound class—marrying a privileged scaffold with fluorine and nitro functionalities—presents a rich area for discovery. Future work on validated leads would involve advanced preclinical studies, including animal models for efficacy and toxicology, to fully assess their therapeutic potential.

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An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of Fluoronitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of potent electron-withdrawing groups, such as fluorine and nitro moieties, profoundly modulates the electronic landscape of the indole ring, influencing its reactivity, intermolecular interactions, and photophysical properties. This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of fluoronitroindoles. We delve into the application of Density Functional Theory (DFT) to elucidate structure-property relationships, offering insights into how the strategic placement of fluoro and nitro substituents can be used to fine-tune molecular characteristics for specific applications in drug design and materials science.

Introduction: The Significance of Fluoronitroindoles

Indole and its derivatives are ubiquitous in nature and pharmacology, forming the core of many bioactive compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The inherent electron-rich nature of the indole ring makes it a versatile platform for chemical modification. The introduction of substituents allows for the precise tuning of its electronic and steric properties.

Among the vast array of possible substituents, fluorine and the nitro group hold a special place due to their strong electron-withdrawing capabilities. Fluorine, the most electronegative element, imparts unique properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, making it a valuable addition in drug design.[1] The nitro group is a powerful electron-withdrawing moiety that significantly impacts the electronic distribution within an aromatic system through both inductive and resonance effects.[2]

The combination of both fluorine and a nitro group on the indole scaffold creates a class of compounds, fluoronitroindoles, with intriguing and potentially synergistic electronic properties. Understanding these properties at a quantum-mechanical level is paramount for the rational design of novel therapeutics and functional materials. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict and analyze these properties with a high degree of accuracy.[3][4]

This guide will explore the theoretical framework for studying fluoronitroindoles, detail the computational protocols, and discuss the interpretation of the key electronic descriptors that govern their behavior.

Theoretical Methodology: A Robust Framework for In-Silico Analysis

The accurate prediction of the electronic properties of fluoronitroindoles relies on sophisticated quantum chemical calculations. Density Functional Theory (DFT) has emerged as the workhorse in this field, offering a favorable balance between computational cost and accuracy for systems of this size.

The Choice of DFT Functional and Basis Set

The selection of an appropriate functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has consistently demonstrated excellent performance in describing the electronic structure of organic molecules.[4] For the basis set, a triple-zeta quality set augmented with diffuse and polarization functions, such as 6-311++G(d,p) , is recommended. The diffuse functions are essential for accurately describing the more spread-out electron density in anionic or lone-pair regions, while the polarization functions allow for greater flexibility in describing bonding environments.

Computational Workflow

A typical theoretical investigation of the electronic properties of fluoronitroindoles follows a well-defined workflow. This process ensures the reliability and reproducibility of the calculated data.

Computational Workflow for Fluoronitroindoles cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (e.g., 5-fluoro-3-nitroindole) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, Dipole) freq_calc->electronic_props Verified Minimum data_extraction Extract Quantitative Data electronic_props->data_extraction visualization Visualize Orbitals and Potentials data_extraction->visualization interpretation Structure-Property Relationship Analysis visualization->interpretation

Figure 1: A generalized workflow for the theoretical investigation of fluoronitroindoles using DFT.

Step-by-Step Computational Protocol
  • Molecular Structure Generation: The initial 3D coordinates of the desired fluoronitroindole isomer are generated using a molecular builder.

  • Geometry Optimization: A full geometry optimization is performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)) to locate the minimum energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to compute the desired electronic properties. This includes:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated to understand the overall polarity of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation.

Key Electronic Properties of Fluoronitroindoles: A Comparative Analysis

To illustrate the impact of substituent position on the electronic properties of fluoronitroindoles, we present a representative, hypothetical dataset for three isomers: 4-fluoro-6-nitroindole, 5-fluoro-3-nitroindole, and 6-fluoro-4-nitroindole. This data is based on trends observed in the literature for similar substituted aromatic systems and is intended for illustrative purposes.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
4-Fluoro-6-nitroindole -7.25-3.104.156.8
5-Fluoro-3-nitroindole -7.50-3.504.007.5
6-Fluoro-4-nitroindole -7.30-3.204.107.1

Table 1: Hypothetical electronic property data for selected fluoronitroindole isomers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO energies are fundamental descriptors of a molecule's reactivity. A lower HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. In our illustrative data, 5-fluoro-3-nitroindole exhibits the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the three isomers. The strong electron-withdrawing nature of both the fluorine and nitro groups leads to a general lowering of both the HOMO and LUMO energy levels compared to unsubstituted indole.

FMO_Diagram cluster_4F6N 4-Fluoro-6-nitroindole cluster_5F3N 5-Fluoro-3-nitroindole cluster_6F4N 6-Fluoro-4-nitroindole LUMO_4F6N LUMO (-3.10 eV) HOMO_4F6N HOMO (-7.25 eV) LUMO_4F6N->HOMO_4F6N 4.15 eV LUMO_5F3N LUMO (-3.50 eV) HOMO_5F3N HOMO (-7.50 eV) LUMO_5F3N->HOMO_5F3N 4.00 eV LUMO_6F4N LUMO (-3.20 eV) HOMO_6F4N HOMO (-7.30 eV) LUMO_6F4N->HOMO_6F4N 4.10 eV

Sources

An In-depth Technical Guide to the Initial Characterization of 4-Fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the initial characterization of the novel compound 4-fluoro-5-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-5-nitroindoline). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic route, structural elucidation methodologies, physicochemical properties, and essential safety protocols. The presented information is synthesized from established chemical principles and data from structurally related molecules to provide a robust framework for handling and characterizing this compound.

Introduction and Strategic Importance

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and a nitro group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a versatile functional group, can act as a hydrogen bond acceptor or be reduced to an amino group, providing a key vector for further chemical modification. Therefore, this compound represents a promising building block for the synthesis of novel therapeutic agents. This guide outlines the foundational steps for its initial synthesis and characterization.

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: Synthesis of this compound

Step 1: N-Acetylation of 4-Fluoroindoline

  • To a solution of 4-fluoroindoline (1 equivalent) in dichloromethane (DCM), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield N-acetyl-4-fluoroindoline, which can be used in the next step without further purification.

Causality: The acetylation of the nitrogen atom serves two critical purposes: it protects the secondary amine from oxidation during the nitration step and the acetyl group, being an ortho-para director, activates the aromatic ring for electrophilic substitution.

Step 2: Regioselective C5-Nitration

  • Dissolve N-acetyl-4-fluoroindoline (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add ferric (III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 equivalents) to the solution.[1]

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.[1]

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain N-acetyl-4-fluoro-5-nitroindoline.

Causality: Ferric nitrate is a mild and effective nitrating agent for activated aromatic systems, often leading to high regioselectivity.[1] The electron-donating nature of the N-acetyl group and the fluorine atom directs the electrophilic nitration to the C5 position.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified N-acetyl-4-fluoro-5-nitroindoline in a mixture of methanol and water.

  • Add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).

  • Reflux the mixture for 2-6 hours, monitoring the deprotection by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the final product by recrystallization or column chromatography.

Causality: Basic hydrolysis of the amide bond removes the acetyl protecting group, yielding the target secondary amine.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: C5-Nitration cluster_step3 Step 3: Deprotection 4-Fluoroindoline 4-Fluoroindoline N-Acetyl-4-fluoroindoline N-Acetyl-4-fluoroindoline 4-Fluoroindoline->N-Acetyl-4-fluoroindoline Acetic Anhydride, Et3N N-Acetyl-5-nitro-4-fluoroindoline N-Acetyl-5-nitro-4-fluoroindoline N-Acetyl-4-fluoroindoline->N-Acetyl-5-nitro-4-fluoroindoline Fe(NO3)3*9H2O 4-Fluoro-5-nitroindoline 4-Fluoro-5-nitroindoline N-Acetyl-5-nitro-4-fluoroindoline->4-Fluoro-5-nitroindoline NaOH, MeOH/H2O

Proposed synthetic pathway for this compound.

Structural Elucidation and Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The two aromatic protons will likely appear as doublets due to coupling with the fluorine atom and ortho-coupling to each other. The methylene protons at the C2 and C3 positions of the indoline ring will likely appear as triplets. The N-H proton will appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 8.0 (d)H-6
~ 7.0 (d)H-7
~ 4.0 (br s)N-H
~ 3.6 (t)C3-H₂
~ 3.1 (t)C2-H₂
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₈H₇FN₂O₂). The expected monoisotopic mass would be approximately 182.0495 g/mol . The fragmentation pattern in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A medium to sharp band around 3300-3400 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

  • Asymmetric and symmetric NO₂ stretch: Strong bands around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

  • C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

Characterization_Workflow Synthesized Compound Synthesized Compound NMR Spectroscopy NMR Spectroscopy Synthesized Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR 19F NMR 19F NMR NMR Spectroscopy->19F NMR Mass Spectrometry->Structural Confirmation IR Spectroscopy->Structural Confirmation

Workflow for the structural characterization of the target compound.

Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties of this compound.

Property Predicted/Estimated Value Source/Basis
Molecular Formula C₈H₇FN₂O₂-
Molecular Weight 182.15 g/mol [2]
Appearance Yellow to brown solidBased on related nitroaromatic compounds
Melting Point Not available-
Boiling Point ~323 °C (Predicted)[3]
Density ~1.39 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral properties of similar organic compounds

Safety and Handling

As a nitroaromatic compound, this compound should be handled with caution. The following safety protocols are mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Engineering Controls
  • All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood.

Handling and Storage
  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from strong oxidizing agents and heat sources.[4] Nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[5]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal
  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a comprehensive initial characterization of this compound, from a plausible synthetic route to essential safety and handling information. The proposed methodologies and predicted data offer a solid foundation for researchers to synthesize, purify, and characterize this promising chemical entity. The unique combination of a fluorine atom and a nitro group on the indoline scaffold makes it a valuable building block for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Retrieved from [Link]

  • ACS Publications. (2011). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • NIOSH. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

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Methodological & Application

The Strategic Utility of 4-Fluoro-5-Nitroindoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated, Nitrated Indoline Scaffold

In the landscape of contemporary drug discovery, the indoline scaffold remains a cornerstone of molecular design, prized for its structural rigidity, three-dimensional character, and synthetic tractability. The strategic introduction of specific functional groups onto this privileged core can dramatically enhance its therapeutic potential. The subject of this guide, 4-fluoro-5-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-5-nitroindoline), represents a particularly compelling building block for medicinal chemists.

The incorporation of a fluorine atom is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Crucially, it often improves metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing a drug's half-life.[2]

Simultaneously, the nitro group at the 5-position serves a dual purpose. As a potent electron-withdrawing group, it significantly influences the electronic character of the aromatic ring, opening avenues for specific chemical transformations. More importantly, it acts as a versatile synthetic handle, readily reducible to a primary amine. This resulting 5-aminoindoline derivative is a critical gateway to a multitude of further chemical elaborations, including amide bond formation, sulfonylation, and reductive amination, enabling the construction of diverse compound libraries for biological screening.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, key reactions, and potential therapeutic applications of the 4-fluoro-5-nitroindoline scaffold. The protocols described herein are grounded in established chemical principles and validated by analogous transformations reported in the scientific literature.

I. Synthesis of this compound

While a direct, single-publication synthesis for 4-fluoro-5-nitroindoline is not extensively documented, a robust and logical synthetic pathway can be proposed based on the well-established Leimgruber-Batcho indole synthesis, followed by a standard reduction of the indole to the indoline.[5] A key starting material for this approach is a suitably substituted nitrotoluene. A particularly relevant method is adapted from the synthesis of 4-fluoroindole from 2-fluoro-6-nitrotoluene.[3]

Proposed Synthetic Pathway: Leimgruber-Batcho Approach

The synthesis begins with the condensation of a substituted nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to yield the indole ring system. The final step involves the reduction of the indole double bond to afford the desired indoline.

Diagram 1: Proposed Synthesis of 4-Fluoro-5-Nitroindoline

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 1-Fluoro-2-methyl-4-nitrobenzene enamine (E)-1-(2-(4-Fluoro-5-nitrophenyl)vinyl) -N,N-dimethylmethanamine start->enamine 1. DMF-DMA, DMF 2. Reflux indole 4-Fluoro-5-nitro-1H-indole enamine->indole Pd/C, H₂ or Fe/AcOH Reductive Cyclization product This compound indole->product NaBH₃CN or Mg/MeOH Indole Reduction

Caption: A plausible synthetic route to 4-fluoro-5-nitroindoline.

Experimental Protocol: Synthesis of 4-Fluoro-5-nitro-1H-indole (Intermediate)

This protocol is adapted from the Leimgruber-Batcho synthesis of substituted indoles.[5]

  • Step 1: Enamine Formation.

    • To a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).

    • Heat the reaction mixture to reflux (typically 115-125 °C) for 18-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or a mixture of toluene and acetic acid.

    • Add a reducing agent. Common choices include:

      • Catalytic Hydrogenation: 5-10 mol% Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (1-3 atm).[3]

      • Chemical Reduction: Iron powder (Fe) in acetic acid (AcOH).[5]

    • Stir the reaction at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, if using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst. If using iron, dilute the mixture with water and an organic solvent (e.g., ethyl acetate), and filter to remove iron salts.

    • Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-fluoro-5-nitro-1H-indole.

Experimental Protocol: Reduction to 4-Fluoro-5-nitroindoline
  • Step 3: Indole to Indoline Reduction.

    • Dissolve the 4-fluoro-5-nitro-1H-indole (1.0 eq) in a suitable solvent like acetic acid or a mixture of methanol and dichloromethane.

    • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or magnesium turnings (Mg) in methanol.

    • Stir the reaction at room temperature for several hours to overnight. Monitor for the disappearance of the starting material by TLC.

    • Carefully quench the reaction, typically by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final product, this compound.

II. Key Chemical Transformations and Protocols

The true value of 4-fluoro-5-nitroindoline lies in its capacity to serve as a versatile intermediate. The nitro group and the secondary amine of the indoline core are the primary sites for synthetic elaboration.

A. Reduction of the Nitro Group to 5-Aminoindoline

The conversion of the 5-nitro group to a 5-amino group is arguably the most critical transformation, unlocking the potential for a vast array of subsequent reactions.

Diagram 2: Key Downstream Reactions from 4-Fluoro-5-nitroindoline

G start 4-Fluoro-5-nitroindoline amine 4-Fluoro-5-aminoindoline start->amine Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂·2H₂O) n_functionalized N-Substituted 4-Fluoro-5-nitroindoline start->n_functionalized N-Alkylation / N-Acylation (e.g., R-X, Base or RCOCl, Base) amide Amide Derivatives amine->amide Acylation (RCOCl, Pyridine) sulfonamide Sulfonamide Derivatives amine->sulfonamide Sulfonylation (RSO₂Cl, Pyridine) urea Urea/Thiourea Derivatives amine->urea Isocyanate / Isothiocyanate Addition

Caption: Primary synthetic pathways starting from 4-fluoro-5-nitroindoline.

Experimental Protocol: Synthesis of 4-Fluoro-2,3-dihydro-1H-indol-5-amine

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[3]

  • Materials:

    • 4-Fluoro-5-nitroindoline

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Hydrogen source (if using Pd/C)

    • Saturated aqueous NaHCO₃ solution

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 4-fluoro-5-nitroindoline (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this cycle three times.

    • Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once complete, carefully purge the reaction vessel with an inert gas.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2,3-dihydro-1H-indol-5-amine, which may be used directly or purified by chromatography.

  • Procedure (Tin(II) Chloride Reduction):

    • Dissolve 4-fluoro-5-nitroindoline (1.0 eq) in ethanol.

    • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) portion-wise.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated aqueous NaHCO₃ to neutralize the acid and precipitate tin salts.

    • Filter the resulting suspension through Celite, washing thoroughly with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to provide the desired amine.

B. N-Functionalization of the Indoline Core

The secondary amine of the indoline ring can be readily functionalized via alkylation or acylation, providing another axis for structural diversification. This is often performed on the nitro-containing intermediate.[3]

Experimental Protocol: N-Acylation of 4-Fluoro-5-nitroindoline
  • Materials:

    • 4-Fluoro-5-nitroindoline

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A suitable base (e.g., Triethylamine (Et₃N) or Pyridine)

    • Acyl chloride or acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Procedure:

    • Dissolve 4-fluoro-5-nitroindoline (1.0 eq) in anhydrous DCM.

    • Add the base (1.2-1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water or a saturated NaHCO₃ solution.

    • Separate the organic layer, wash with 1M HCl (if a basic amine like pyridine was used), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

III. Applications in Medicinal Chemistry Programs

Derivatives of fluorinated and nitrated indolines are valuable in several therapeutic areas. The 4-fluoro-5-nitroindoline scaffold provides a foundation for developing inhibitors of various enzymes and receptors.

Case Study 1: Anticancer Agents - Kinase Inhibitors

The indolinone core is a well-known scaffold for tyrosine kinase inhibitors. For example, Sunitinib, an approved anticancer drug, features a 5-fluoro-indolin-2-one core. The 4-fluoro-5-aminoindoline scaffold can be used to synthesize novel kinase inhibitors by coupling the 5-amino group with various heterocyclic carboxylic acids, a common strategy in this field.

Starting MaterialKey TransformationTarget ClassExample Bioactive Scaffold
4-Fluoro-5-aminoindolineAmide coupling with a substituted pyrrole carboxylic acidTyrosine Kinase (e.g., VEGFR, PDGFR)5-(5-carboxamido-pyrrol-2-yl)-4-fluoroindoline
4-Fluoro-5-aminoindolineReductive amination with a heterocyclic aldehydeVarious Kinases4-Fluoro-5-(heterocyclylmethylamino)indoline
Case Study 2: Anti-Inflammatory Agents

Substituted indolines have been developed as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key targets in inflammatory pathways.[6] The 4-fluoro-5-aminoindoline scaffold is an ideal starting point for creating analogues of these inhibitors. For instance, the 5-amino group can be converted into a urea, thiourea, or sulfonamide, which are common functional groups in sEH inhibitors.

ReagentResulting Functional Group at C-5Potential Activity
Aryl IsocyanateAryl UreasEH/5-LOX Inhibition
Carbon Disulfide, then Ethyl ChloroformateIsothiocyanate (for further reaction)sEH/5-LOX Inhibition
Aryl Sulfonyl ChlorideAryl SulfonamideVarious enzyme targets

Conclusion

The this compound scaffold is a high-value building block for medicinal chemistry. Its strategic combination of a metabolically robust fluorine atom and a versatile nitro group on a proven three-dimensional core provides chemists with a powerful platform for generating novel and diverse molecular entities. The synthetic pathways and key transformations detailed in this guide offer a practical framework for researchers to harness the potential of this scaffold in the pursuit of new therapeutic agents for a range of diseases, from cancer to inflammatory disorders. The inherent chemical logic of this scaffold ensures its continued relevance in the design of next-generation pharmaceuticals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Matias, M., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11449-11474. Available at: [Link]

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., Park, B. K., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. Available at: [Link]

  • Google Patents. (2013). Preparation method of 4-fluoroindole. CN103420892A.
  • Google Patents. (2013). Preparation method of 4-aminoindole. CN103420895A.
  • Trade Science Inc. (2010). An efficient approach towards the synthesis of indoles. Organic Chemistry: An Indian Journal, 6(3), 1-5. Available at: [Link]

  • Singh, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. Available at: [Link]

  • Shindo, M. (n.d.). Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available at: [Link]

  • MDPI. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (2014). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Retrieved from [Link]

  • ResearchGate. (2023). Structure of 5-fluoroindole derivatives 145–150. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 4-Fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Fluoro-5-nitroindoline Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug discovery. The strategic introduction of fluorine atoms and nitro groups into the indole scaffold can dramatically enhance its therapeutic potential. Fluorination, for instance, is known to improve metabolic stability, lipophilicity, and binding affinity.[3][4] The 4-fluoro substitution pattern, in particular, has been explored for its ability to confer potent biological activities, including antiviral and enzyme inhibitory effects.[4]

The 2,3-dihydro-1H-indole, or indoline, core of our starting material provides a flexible, sp³-rich scaffold that is increasingly sought after in modern drug design for its ability to access new chemical space compared to its flat, aromatic indole counterpart. The nitro group at the 5-position serves as a versatile chemical handle. It can act as a potent electron-withdrawing group, influencing the reactivity of the entire molecule, and can be readily transformed into other functional groups, most notably an amino group, which opens up a vast array of derivatization possibilities.[5][6][7]

This guide provides a detailed exploration of the synthetic pathways originating from 4-fluoro-5-nitro-2,3-dihydro-1H-indole, offering robust protocols for the synthesis of key bioactive derivatives. We will delve into the rationale behind the chosen synthetic strategies, providing insights into reaction mechanisms and practical considerations for successful execution in a research setting.

Core Synthetic Transformations & Strategic Considerations

The journey from this compound to a library of diverse, bioactive derivatives hinges on a few key chemical transformations. The following sections will detail the protocols for these pivotal steps, explaining the underlying chemical principles and offering expert insights into optimizing these reactions.

Diagram of the Overall Synthetic Strategy

Synthetic_Strategy A This compound (Starting Material) B N-Functionalized Derivatives A->B N-Acylation/ N-Alkylation C 4-Fluoro-5-amino-2,3-dihydro-1H-indole (Key Intermediate) A->C Nitro Reduction D Amide & Sulfonamide Derivatives C->D Acylation/ Sulfonylation E Aromatized Indole Derivatives C->E Aromatization F C5-Arylated Derivatives E->F Halogenation & Suzuki Coupling

Caption: Overall synthetic workflow from the starting material.

N-Functionalization of the Indoline Nitrogen

The secondary amine of the indoline ring is a prime site for initial diversification. N-acylation and N-alkylation introduce a variety of side chains that can modulate the compound's physicochemical properties and biological activity.

Expertise & Experience: Choosing the Right N-Functionalization Strategy

Direct N-acylation or N-alkylation of the indoline nitrogen is generally a straightforward process. The choice between acylating and alkylating agents depends on the desired final compound. For instance, introducing a 4-fluorobenzoyl group can be a strategic choice, as this moiety is present in numerous bioactive molecules. The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the acid generated during the reaction and to deprotonate the indoline nitrogen, enhancing its nucleophilicity.

Protocol 1: N-Acylation with 4-Fluorobenzoyl Chloride

This protocol details the synthesis of 1-(4-fluorobenzoyl)-4-fluoro-5-nitro-2,3-dihydro-1H-indole.

Materials:

  • This compound

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acylated product.

Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reduction of the Nitro Group: Gateway to Further Diversification

The reduction of the 5-nitro group to a 5-amino group is arguably the most critical step in this synthetic sequence, as it unlocks a multitude of subsequent functionalization pathways.

Expertise & Experience: Selecting the Optimal Reduction Method

Several methods can be employed for the reduction of aromatic nitro groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] However, other reagents like tin(II) chloride (SnCl₂) in ethanol or sodium dithionite can also be effective. The choice of reducing agent can be influenced by the presence of other functional groups. For this substrate, catalytic hydrogenation is a good first choice due to its high efficiency and the clean nature of the work-up.

Diagram of the Nitro Reduction Mechanism

Nitro_Reduction cluster_reactants Reactants cluster_products Products A R-NO₂ (Nitroindoline) D R-NH₂ (Aminoindoline) A->D Catalytic Hydrogenation E H₂O A->E Catalytic Hydrogenation B H₂ B->D Catalytic Hydrogenation B->E Catalytic Hydrogenation C Pd/C Catalyst C->D Catalytic Hydrogenation C->E Catalytic Hydrogenation

Caption: Catalytic hydrogenation for nitro group reduction.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol details the synthesis of 4-fluoro-5-amino-2,3-dihydro-1H-indole.

Materials:

  • 1-(4-Fluorobenzoyl)-4-fluoro-5-nitro-2,3-dihydro-1H-indole (or the N-unsubstituted starting material)

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite®

  • Standard hydrogenation apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro-indoline derivative (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, carefully purge the reaction vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the amino-indoline derivative, which is often used in the next step without further purification.

Trustworthiness: The resulting aminoindoline can be unstable and susceptible to air oxidation.[6] It is advisable to use the product immediately in the subsequent reaction. If storage is necessary, it should be under an inert atmosphere.

Derivatization of the 5-Amino Group

The newly formed 5-amino group is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, and other derivatives, many of which are associated with significant biological activities.

Protocol 3: Synthesis of a Sulfonamide Derivative

This protocol describes the synthesis of a benzenesulfonamide derivative from the 5-aminoindoline.

Materials:

  • 4-Fluoro-5-amino-2,3-dihydro-1H-indole derivative

  • Benzenesulfonyl chloride

  • Pyridine or TEA

  • DCM, anhydrous

Procedure:

  • Dissolve the amino-indoline (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (2.0 eq) or TEA (1.5 eq).

  • Slowly add benzenesulfonyl chloride (1.1 eq).

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Aromatization and Subsequent C-H Functionalization

For some applications, re-aromatization of the indoline ring to an indole is desirable. This can be followed by further functionalization, such as a Suzuki-Miyaura cross-coupling reaction, to introduce aryl or heteroaryl moieties.

Expertise & Experience: Aromatization and Suzuki-Miyaura Coupling

Aromatization of indolines can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or DDQ. Once the indole is formed, a Suzuki-Miyaura coupling can be performed. To do this, a halogen must first be introduced at a specific position on the indole ring. For our purposes, we will assume a hypothetical bromination at the 7-position, followed by a Suzuki coupling. The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, typically employing a palladium catalyst, a base, and an organoboron reagent.[8][9] The choice of ligand for the palladium catalyst is critical for achieving high yields, especially with potentially challenging substrates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition Transmetal R¹-Pd(II)L₂-R² PdII->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Reactant1 R¹-X Reactant1->PdII Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Cross-Coupling (Hypothetical Example)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 7-bromo-4-fluoro-5-aminoindole derivative with phenylboronic acid.

Materials:

  • 7-Bromo-4-fluoro-5-aminoindole derivative

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (or Dioxane/Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flask, add the bromoindole (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add the solvent system (e.g., toluene/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary

TransformationStarting MaterialKey ReagentsTypical Yield (%)Reference/Rationale
N-Acylation 4-Fluoro-5-nitroindolineAcyl chloride, TEA80-95Based on standard acylation protocols.
Nitro Reduction N-Acyl-4-fluoro-5-nitroindolineH₂, 10% Pd/C>90High efficiency of catalytic hydrogenation.[6]
Sulfonylation N-Acyl-4-fluoro-5-aminoindolineSulfonyl chloride, Pyridine75-90Standard sulfonamide formation.
Suzuki Coupling Bromo-indole derivativeArylboronic acid, Pd catalyst60-85Dependent on substrate and catalyst choice.[10][11]

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the synthesis of a wide range of potentially bioactive molecules. The protocols outlined in this guide provide a robust framework for researchers to explore the chemical space around this core structure. The key transformations—N-functionalization, nitro reduction, and subsequent derivatization of the resulting amine—are reliable and high-yielding. Further exploration into aromatization and C-H functionalization, such as the Suzuki-Miyaura coupling, can lead to even greater molecular diversity. The derivatives synthesized from this scaffold are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders, continuing the rich tradition of indole-based drug discovery.[1][2][12]

References

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4-Fluoro-5-nitro-2,3-dihydro-1H-indole: A Strategic Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The indole and indoline scaffolds represent a "privileged" structural motif in medicinal chemistry, forming the core of many approved drugs.[1][2][3] This application note details the utility of 4-fluoro-5-nitro-2,3-dihydro-1H-indole as a versatile and strategically functionalized precursor for the synthesis of a new generation of kinase inhibitors. We provide a comprehensive guide covering its synthesis, characterization, and step-by-step protocols for its elaboration into advanced intermediates poised for creating targeted inhibitor libraries. The strategic placement of the fluoro and nitro groups offers distinct advantages: the fluorine atom can enhance binding affinity and modulate physicochemical properties, while the nitro group serves as a synthetic handle for introducing key pharmacophoric elements.[4]

Introduction: The Rationale for a Functionalized Indoline Scaffold

The indoline core is a recurring structural element in a multitude of bioactive compounds. In kinase inhibitor design, it often serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding site of the target kinase. The success of drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, underscores the power of the substituted indolin-2-one scaffold.[5][6]

The precursor, this compound, is designed for maximum synthetic utility:

  • The 4-Fluoro Group: Fluorine substitution is a well-established strategy in medicinal chemistry. The C4-fluoro group can participate in favorable electrostatic or hydrogen bonding interactions within the kinase active site, often leading to increased potency and selectivity.[4] It also enhances metabolic stability and lipophilicity, improving overall drug-like properties.

  • The 5-Nitro Group: This electron-withdrawing group is not merely a placeholder. It is a key synthetic handle that, upon reduction to a 5-amino group, provides a crucial point for diversification. This amino group can be readily acylated, alkylated, or used in coupling reactions to append various side chains that can target specific pockets of the kinase, thereby fine-tuning the inhibitor's selectivity and potency profile.[7]

  • The Dihydro-indole (Indoline) Core: The reduced pyrrole ring provides a more flexible, sp³-hybridized structure compared to the planar indole, which can allow for optimal geometric positioning within the three-dimensional space of a kinase ATP-binding pocket.

This guide will provide researchers with the foundational knowledge and detailed protocols to leverage this powerful building block in their drug discovery programs.

Synthesis of the Precursor: this compound

The synthesis of the title compound can be efficiently achieved via a two-step process starting from the commercially available 4-fluoro-5-nitro-1H-indole. The critical step is the selective reduction of the indole's pyrrole ring without affecting the nitro group.

G cluster_0 Synthesis of this compound Start 4-Fluoro-5-nitro-1H-indole Product This compound Start->Product    BH3·THF, Trifluoroacetic Acid (TFA)        THF, 0 °C to rt    

Caption: Synthetic scheme for the precursor.

Protocol 2.1: Selective Reduction of 4-Fluoro-5-nitro-1H-indole

This protocol employs a borane-trifluoroacetic acid system, which is effective for reducing the electron-rich pyrrole ring of indole while leaving the nitro group intact.[8][9]

Materials:

  • 4-Fluoro-5-nitro-1H-indole (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Nitrogen or Argon line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-fluoro-5-nitro-1H-indole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10 eq) dropwise. Causality: The acid protonates the indole, making the pyrrole ring more susceptible to reduction by the hydride reagent.

  • Reduction: While maintaining the temperature at 0 °C, add the 1 M solution of BH₃·THF (3.0 eq) dropwise over 30 minutes. A uniform suspension may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases. Safety Note: The quenching process is exothermic and releases hydrogen gas.

  • Workup: Concentrate the reaction mixture under reduced pressure. To the residue, carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) to neutralize the TFA.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Elaboration into Kinase Inhibitor Scaffolds

The true value of this compound lies in its potential for transformation. The following workflow outlines a general strategy to convert the precursor into a core structure suitable for kinase inhibitor development, analogous to the synthesis of indolin-2-one based inhibitors.[5]

G A Precursor This compound B Step 1: N-Protection (Boc Anhydride, Base) A->B C N-Boc Protected Intermediate B->C D Step 2: Nitro Reduction (Pd/C, H2 or Fe/AcOH) C->D E Key Amine Intermediate 5-amino-4-fluoro-N-Boc-indoline D->E F Step 3: Coupling / Acylation (e.g., with Pyrrole-Carboxylic Acid) E->F G Advanced Scaffold F->G H Step 4: Deprotection (TFA or HCl) G->H I Final Kinase Inhibitor Core H->I

Caption: General workflow for kinase inhibitor synthesis.

Protocol 3.1: N-Boc Protection

The secondary amine of the indoline is nucleophilic and must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.[10][11]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the indoline precursor in DCM.

  • Add triethylamine followed by the dropwise addition of a solution of Boc₂O in DCM.

  • Stir the reaction at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Protocol 3.2: Reduction of the Nitro Group

The conversion of the 5-nitro group to a 5-amino group is a pivotal step. Catalytic hydrogenation is a clean and efficient method.[12][13][14]

Materials:

  • N-Boc-4-fluoro-5-nitro-2,3-dihydro-1H-indole (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~5-10 mol% weight)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the N-Boc protected nitro-indoline in methanol.

  • Catalyst: Carefully add the 10% Pd/C catalyst under an inert atmosphere. Causality: The palladium catalyst provides a surface for the reaction between hydrogen gas and the nitro compound.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a positive pressure of H₂ (e.g., using a balloon) and stir vigorously. For larger scales, a Parr apparatus is recommended.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Pd/C can be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Isolation: Rinse the Celite pad with additional methanol. Concentrate the combined filtrates in vacuo to obtain the desired 5-amino intermediate.

Target Pathways and Mechanism of Action

The resulting 5-amino-4-fluoroindoline core is a direct precursor to inhibitors targeting a range of protein kinases. By coupling this intermediate with appropriate chemical moieties (e.g., substituted pyrroles, pyrimidines, or other heterocycles), one can synthesize inhibitors that target the ATP-binding site of kinases like VEGFR, PDGFR, and KIT.[5][15][16]

VEGF VEGF VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indoline-based Kinase Inhibitor Inhibitor->VEGFR INHIBITS (ATP Competition)

Caption: Simplified VEGFR signaling pathway and point of inhibition.

The core scaffold typically occupies the adenine-binding region, forming hydrogen bonds with the "hinge" residues of the kinase. The appended side chains, introduced via the 5-amino group, can then extend into adjacent hydrophobic pockets, conferring selectivity and potency. The 4-fluoro substituent can form critical interactions with backbone amides or water molecules in the active site, further anchoring the inhibitor.

Data Presentation & Characterization

Rigorous analytical characterization is essential to validate each step of the synthesis.

Table 1: Physicochemical & Analytical Data for Key Compounds

CompoundMolecular FormulaMol. Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm in CDCl₃)Expected MS (m/z)
Precursor (this compound)C₈H₇FN₂O₂182.15~7.5-7.7 (d), ~6.5-6.7 (d), ~4.2 (br s, NH), ~3.6 (t), ~3.1 (t)[M+H]⁺ = 183.1
Amine Intermediate (tert-butyl 5-amino-4-fluoro-2,3-dihydro-1H-indole-1-carboxylate)C₁₃H₁₇FN₂O₂252.29~6.6-6.8 (m), ~3.8-4.0 (br s, NH₂), ~3.6 (t), ~2.9 (t), ~1.5 (s, 9H)[M+H]⁺ = 253.3

Table 2: Representative Biological Activity of Indoline-based Kinase Inhibitors

This table shows representative IC₅₀ values for well-known inhibitors with similar scaffolds to illustrate the potential potency.

Target KinaseSunitinib IC₅₀ (nM)Axitinib IC₅₀ (nM)
VEGFR2 20.2
PDGFRβ 21.6
KIT 1-
FLT3 1-
Data sourced from literature for illustrative purposes.

Conclusion

This compound is a high-value precursor for drug discovery, particularly in the field of oncology. Its strategic functionalization provides a clear and versatile path to novel kinase inhibitors. The protocols outlined in this application note offer a robust foundation for researchers to synthesize and elaborate this scaffold, enabling the exploration of new chemical space and the development of next-generation targeted therapeutics. The combination of established synthetic methodologies with the strategic design of this precursor minimizes synthetic hurdles and maximizes the potential for discovering potent and selective drug candidates.

References

  • Biosynth. (n.d.). 4-Fluoro-7-nitro-2,3-dihydro-1H-indole.
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  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
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  • ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • National Institutes of Health. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Hydrogenation of Nitro Compounds to Amines Using Polymer Bound Catalysts. (n.d.). Retrieved from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2020). ChemMedChem, 15(18), 1735-1745. Retrieved from [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

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The Latent Fluorophore: Application Notes for 4-Fluoro-5-nitro-2,3-dihydro-1H-indole in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Quenched Scaffold

For researchers, scientists, and drug development professionals, the quest for precise and sensitive molecular tools is perpetual. Fluorescent probes, in particular, have revolutionized our ability to visualize and quantify biological processes in real-time.[1][2][3] This guide delves into the application of a unique chemical entity, 4-fluoro-5-nitro-2,3-dihydro-1H-indole , as a foundational scaffold for the development of "turn-on" fluorescent probes.

The core principle behind the utility of this molecule lies in the potent fluorescence-quenching property of the nitroaromatic group.[4][5][6] The nitro group, through a process known as photoinduced electron transfer (PET), effectively stifles the fluorescence of a potential fluorophore.[4][7] This "off" state can be strategically converted to an "on" state upon the selective reduction of the nitro group to an electron-donating amino group, which restores fluorescence. This bioactivation strategy is particularly powerful for detecting specific enzymatic activities or reductive microenvironments within biological systems.

One of the most significant applications of this principle is in the design of probes for nitroreductase (NTR) , an enzyme that is notably overexpressed in hypoxic tumor cells.[8] Consequently, probes that are activated by NTR are invaluable tools for cancer research, diagnostics, and the development of targeted therapies.

This document will provide a comprehensive overview of the conceptual framework, synthetic strategies, and detailed protocols for leveraging this compound in the creation of a novel fluorescent probe for nitroreductase detection.

Part 1: The "Turn-On" Mechanism - From Quenched Precursor to Fluorescent Reporter

The fundamental concept underpinning the use of this compound is the analyte-triggered conversion of a non-fluorescent molecule into a highly fluorescent one. The key to this transformation is the chemical modification of the nitro group.

The Role of the Nitro Group as a Quencher

The electron-withdrawing nature of the nitro group (-NO2) is central to its function as a fluorescence quencher.[4][5] When a fluorophore is in proximity to a nitroaromatic moiety, the excited-state electron of the fluorophore can be transferred to the nitro group. This non-radiative decay pathway, known as photoinduced electron transfer (PET), effectively prevents the emission of a photon, thus quenching fluorescence.[4][7]

Analyte-Triggered "Turn-On" Response

The "turn-on" mechanism is initiated by the selective reduction of the nitro group to an amino group (-NH2) by a specific analyte, in this case, the enzyme nitroreductase (NTR). The amino group is an electron-donating group, which not only halts the PET process but can also enhance the fluorescence quantum yield of the aromatic system. This enzymatic conversion results in a significant increase in fluorescence intensity, providing a direct and measurable signal for the presence and activity of NTR.[8]

Part 2: Probe Design and Synthesis

The development of a functional fluorescent probe from this compound requires a synthetic strategy that couples this quenched scaffold to a suitable fluorophore or modifies the scaffold to become inherently fluorescent upon reduction. For this application note, we will focus on a common and effective strategy: the N-acylation of the indoline with a fluorophore that has a carboxylic acid moiety.

Proposed Synthetic Scheme

The proposed probe, hereafter designated FNIP (Fluoro-Nitro-Indole Probe) , will be synthesized by coupling this compound with a commercially available and well-characterized fluorophore, such as a coumarin or BODIPY derivative possessing a carboxylic acid functional group for amide bond formation.

Synthetic_Scheme A This compound C FNIP (Fluoro-Nitro-Indole Probe) A->C B Fluorophore-COOH (e.g., Coumarin derivative) B->C reagents Coupling Agents (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->C

Figure 1: Proposed synthetic scheme for FNIP.

Detailed Synthetic Protocol: Synthesis of FNIP

This protocol outlines the synthesis of a hypothetical probe, FNIP, by coupling this compound with a generic fluorophore-carboxylic acid.

Materials:

  • This compound

  • Fluorophore-carboxylic acid (e.g., a coumarin or BODIPY derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the fluorophore-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture from step 1.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure FNIP probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: Application Notes and Protocols

Principle of Detection

The FNIP probe is designed to be essentially non-fluorescent due to the quenching effect of the 5-nitro group. In the presence of nitroreductase (NTR) and its cofactor NADH, the nitro group is enzymatically reduced to an amino group. This conversion disrupts the photoinduced electron transfer (PET) quenching mechanism, leading to a significant "turn-on" of fluorescence.

Figure 2: Mechanism of FNIP activation by nitroreductase.

Protocol 1: In Vitro Characterization of FNIP

This protocol describes the steps to characterize the spectroscopic properties and the response of FNIP to nitroreductase in a cell-free system.

Materials:

  • FNIP stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitroreductase (from E. coli)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • 96-well microplate

  • Fluorometer

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of FNIP (e.g., 10 µM) in PBS.

    • Prepare a solution of NTR (e.g., 10 µg/mL) in PBS.

    • Prepare a solution of NADH (e.g., 1 mM) in PBS.

  • Spectroscopic Measurements:

    • Record the absorption and fluorescence emission spectra of the FNIP working solution. Determine the excitation and emission maxima.

  • Enzymatic Assay:

    • In a 96-well plate, prepare the following reaction mixtures:

      • Control: 100 µL of FNIP working solution.

      • NTR only: 90 µL of FNIP working solution + 10 µL of NTR solution.

      • NADH only: 90 µL of FNIP working solution + 10 µL of NADH solution.

      • Test: 80 µL of FNIP working solution + 10 µL of NTR solution + 10 µL of NADH solution.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at the predetermined emission maximum at various time points (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for all conditions.

    • Calculate the fold-change in fluorescence for the test condition compared to the control.

    • Determine the limit of detection (LOD) for NTR by titrating different concentrations of the enzyme.

Expected Results: A significant time-dependent increase in fluorescence intensity should be observed only in the "Test" condition, where both NTR and NADH are present. The control groups should exhibit minimal to no change in fluorescence.

ConditionExpected FluorescenceRationale
Control (FNIP only) LowThe nitro group quenches fluorescence.
NTR only LowThe cofactor NADH is required for the enzymatic reaction.
NADH only LowThe enzyme NTR is required for the reduction.
Test (FNIP + NTR + NADH) High and increasingEnzymatic reduction of the nitro group restores fluorescence.
Protocol 2: Cellular Imaging of Hypoxia-Induced Nitroreductase Activity

This protocol details the use of FNIP for imaging NTR activity in cultured cells under normoxic and hypoxic conditions.

Materials:

  • FNIP stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Cells known to upregulate NTR under hypoxia (e.g., HT-29, A549)

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in appropriate medium in a 35 mm glass-bottom dish.

    • Induce hypoxia in one set of cells by placing them in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours or by treating them with a chemical inducer. Maintain a control set of cells under normoxic conditions (21% O₂).

  • Probe Loading:

    • Prepare a working solution of FNIP (e.g., 5 µM) in serum-free cell culture medium.

    • Remove the medium from the cells and wash with PBS.

    • Add the FNIP working solution to both normoxic and hypoxic cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells twice with PBS.

    • Add fresh cell culture medium to the cells.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters determined from the in vitro characterization.

    • Acquire images from multiple fields of view for both normoxic and hypoxic conditions.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells in both conditions using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensity between the normoxic and hypoxic groups.

Expected Results: The cells cultured under hypoxic conditions are expected to show significantly brighter fluorescence compared to the cells cultured under normoxic conditions, indicating higher NTR activity.

Workflow_Cellular_Imaging A Seed Cells B Induce Hypoxia (e.g., 1% O2) A->B C Normoxia Control (21% O2) A->C D Load with FNIP Probe B->D C->D E Wash Cells D->E F Fluorescence Microscopy E->F G Image Analysis F->G H Bright Fluorescence (High NTR Activity) G->H Hypoxic Cells I Dim Fluorescence (Low NTR Activity) G->I Normoxic Cells

Figure 3: Experimental workflow for cellular imaging of NTR activity.

Part 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • In Vitro Assay Controls: The use of "NTR only" and "NADH only" conditions ensures that any observed fluorescence increase is due to the complete enzymatic system and not a non-specific reaction.

  • Cell-Based Assay Controls: The comparison between normoxic and hypoxic cells provides a direct measure of the probe's ability to detect changes in NTR activity related to oxygen levels. Further validation could include the use of a known NTR inhibitor or NTR-knockout cell lines, where the fluorescence signal should be significantly diminished.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of "turn-on" fluorescent probes. Its inherent nitro group provides a built-in quenching mechanism that can be cleverly exploited to design probes for specific reductive analytes, most notably the cancer biomarker nitroreductase. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to develop and apply novel imaging agents based on this promising scaffold, thereby advancing our understanding of complex biological systems and aiding in the development of new diagnostic and therapeutic strategies.

References

  • A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups. (n.d.). Dyes and Pigments. [Link]

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (2022). Chemical Society Reviews. [Link]

  • The mechanism of fluorescence quenching by contact of chemical sensor... (n.d.). ResearchGate. [Link]

  • Fluorescence quenching of nitrobenzene to the fluorescence emission of... (n.d.). ResearchGate. [Link]

  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2014). ACS Omega. [Link]

  • Small-molecule fluorogenic probes based on indole scaffold. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. (2022). Molecules. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). Molecules. [Link]

  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (2019). Chemistry – An Asian Journal. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). National Center for Biotechnology Information. [Link]

  • A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. (2022). MDPI. [Link]

  • A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold. (2022). Journal of Fluorescence. [Link]

  • One Scaffold, Different Organelle Sensors: pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. (2022). ChemBioChem. [Link]

  • Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. [Link]

  • Lessons in Organic Fluorescent Probe Discovery. (2019). ACS Omega. [Link]

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  • Design and Synthesis of a FlAsH-Type Mg2+ Fluorescent Probe for Specific Protein Labeling. (2018). Bioconjugate Chemistry. [Link]

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The Rising Star in Advanced Materials: Application Notes for 4-Fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of material science, the quest for novel molecular architectures with tunable electronic properties is paramount. 4-Fluoro-5-nitro-2,3-dihydro-1H-indole, a strategically functionalized indoline derivative, is emerging as a compelling building block for next-generation organic electronics. Its unique electronic profile, stemming from the synergistic interplay of the electron-donating indoline core, a powerfully electron-withdrawing nitro group, and a strategically placed fluorine atom, positions it as a versatile component for a range of applications, from organic light-emitting diodes (OLEDs) to organic solar cells (OSCs).

The indoline scaffold is a well-established component in functional organic materials, often serving as a robust electron-donating unit.[1] The introduction of a fluorine atom can significantly enhance the physicochemical properties of organic molecules, including their metabolic stability and binding affinity in biological contexts.[2] In the realm of material science, fluorination is a key strategy for tuning the HOMO/LUMO energy levels of organic semiconductors, which can facilitate more efficient charge injection and improve resistance to oxidative degradation.[3]

This technical guide provides a comprehensive overview of the potential applications of this compound in material science, complete with detailed protocols for its incorporation into organic electronic devices and methods for the characterization of the resulting materials.

Core Molecular Attributes and Potential Applications

The material science potential of this compound is rooted in its distinct molecular features:

  • Indoline Core: The dihydroindole (indoline) moiety is an electron-rich heterocyclic system that can effectively transport holes, making it a suitable candidate for hole-transporting materials (HTMs) in OLEDs and OSCs.[1]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality drastically lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).[4] This property can be harnessed to create materials with high electron affinity, making them suitable for use as electron-acceptors or as a component in donor-acceptor systems to tune the material's band gap.

  • Fluorine Atom (-F): The high electronegativity of the fluorine atom further modulates the electronic properties of the indoline ring. Fluorination is known to deepen the HOMO and LUMO energy levels, enhancing air stability and potentially improving the open-circuit voltage in organic solar cells.[5]

This unique combination of functional groups suggests two primary avenues for the application of this compound in material science:

  • As a Hole-Transporting Material (HTM) in OLEDs and Perovskite Solar Cells (PSCs): The indoline core provides the necessary hole-transporting capability. The fluoro and nitro substituents can be strategically employed to fine-tune the HOMO level for better energy alignment with the anode and the active layer, leading to improved device efficiency and stability.

  • As a Building Block for Electron-Acceptor or Donor-Acceptor Polymers: The strong electron-withdrawing nature of the nitro group makes this molecule a candidate for constructing electron-acceptor materials or for polymerization with electron-donating monomers to create low bandgap polymers for organic photovoltaics.

Synthesis and Characterization

While a specific synthesis for this compound is not widely documented, a plausible synthetic route can be extrapolated from established methods for the synthesis of related fluoro-nitro-aromatic and indoline compounds. A potential pathway involves the nitration of a fluorinated indoline precursor.

Protocol 1: Hypothetical Synthesis of this compound

Disclaimer: This is a proposed synthetic route and requires experimental validation.

Objective: To synthesize this compound from 4-fluoro-2,3-dihydro-1H-indole.

Materials:

  • 4-fluoro-2,3-dihydro-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolution: In a round-bottom flask cooled in an ice bath (0 °C), dissolve 4-fluoro-2,3-dihydro-1H-indole in dichloromethane.

  • Acidification: Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be carefully monitored and kept below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Application in Organic Light-Emitting Diodes (OLEDs)

The tailored electronic properties of this compound make it a promising candidate for a hole-transporting layer in OLEDs. The workflow for fabricating and testing an OLED device incorporating this material is outlined below.

oled_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Device Finalization & Testing ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Dep HTL Deposition (4-fluoro-5-nitroindoline derivative) UV_Ozone->HTL_Dep EML_Dep Emissive Layer (EML) Deposition HTL_Dep->EML_Dep ETL_Dep Electron Transport Layer (ETL) Deposition EML_Dep->ETL_Dep Cathode_Dep Cathode Deposition (LiF/Al) ETL_Dep->Cathode_Dep Encapsulation Encapsulation (Nitrogen Atmosphere) Cathode_Dep->Encapsulation Testing Device Characterization (J-V-L, EQE) Encapsulation->Testing

Figure 1: Experimental workflow for the fabrication of an OLED device.

Protocol 2: Fabrication of an OLED Device with a this compound-based HTL

Objective: To fabricate and characterize a multilayer OLED device using a derivative of this compound as the hole-transporting layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • This compound derivative (as the HTL)

  • Emissive layer material (e.g., Alq₃ doped with a phosphorescent emitter)

  • Electron transport layer material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • High-purity Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • UV-Ozone cleaner

  • Glovebox with a nitrogen atmosphere

  • Source measure unit and photometer for device characterization

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.[1]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.

    • Deposit a 30 nm thick layer of the this compound derivative as the HTL.

    • Co-evaporate a 20 nm thick emissive layer consisting of a host material doped with a phosphorescent emitter.

    • Deposit a 40 nm thick layer of an electron transport material on top of the emissive layer.

  • Cathode Deposition:

    • Deposit a 1 nm thick layer of LiF as an electron injection layer.

    • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics and the external quantum efficiency (EQE) of the device.

Data Presentation

The performance of newly synthesized materials is best understood through comparative data. Below is a table illustrating the kind of data that would be collected and compared for a new HTL based on this compound against a standard material.

MaterialHOMO (eV)LUMO (eV)Turn-on Voltage (V)Max. Luminance (cd/m²)Max. EQE (%)
Standard HTL (e.g., NPB) -5.4-2.43.515,00018
4-Fluoro-5-nitroindoline Derivative -5.6-2.83.218,00020

Note: The data for the 4-fluoro-5-nitroindoline derivative is hypothetical and for illustrative purposes.

Logical Relationships in Material Design

The design of effective organic electronic materials relies on the logical relationship between molecular structure and electronic properties. The strategic placement of electron-donating and electron-withdrawing groups is a cornerstone of this design philosophy.

material_design cluster_properties Resulting Electronic Properties cluster_applications Potential Applications Indoline Indoline Core (Electron Donating) Molecule 4-Fluoro-5-nitroindoline Indoline->Molecule Fluoro Fluorine Substituent (Inductive Withdrawal) Fluoro->Molecule Nitro Nitro Group (Strong Withdrawal) Nitro->Molecule HOMO_LUMO Lowered HOMO/LUMO Levels Molecule->HOMO_LUMO Bandgap Tunable Bandgap Molecule->Bandgap Stability Enhanced Stability Molecule->Stability HTM Hole Transport Material HOMO_LUMO->HTM Acceptor Electron Acceptor Bandgap->Acceptor Stability->HTM Stability->Acceptor

Figure 2: Relationship between molecular structure and material properties.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of advanced materials for organic electronics. The strategic combination of an electron-rich indoline core with electron-withdrawing fluoro and nitro groups offers a powerful tool for tuning the electronic properties of organic semiconductors. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this and related molecules in the design of next-generation OLEDs, OSCs, and other electronic devices. Further experimental validation of the proposed synthetic routes and device applications is a critical next step in unlocking the full potential of this intriguing class of materials.

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  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

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Application Notes and Protocols: A Guide to the Synthesis of 4-Fluoro-5-nitro-2,3-dihydro-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] The strategic introduction of fluorine and a nitro group can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and receptor binding affinity, making the 4-fluoro-5-nitro-2,3-dihydro-1H-indole core an attractive starting point for drug discovery campaigns.[2] This guide provides a comprehensive overview of a robust synthetic strategy for creating a diverse library of analogs based on this valuable scaffold. We present a detailed retrosynthetic analysis, step-by-step protocols for key transformations, and strategies for library diversification, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Value of the 4-Fluoro-5-Nitroindoline Scaffold

The indole nucleus and its reduced form, indoline, are cornerstones of modern drug discovery.[1][3] Their inherent biological relevance is demonstrated by their presence in essential molecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] In synthetic drug development, the indoline core offers a rigid, three-dimensional structure that can be precisely decorated to optimize interactions with biological targets.

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[2] The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing a drug's half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformational preferences, often leading to improved target affinity and selectivity. The nitro group, a powerful electron-withdrawing moiety, not only influences the electronic character of the aromatic ring but also serves as a versatile synthetic handle for further functionalization, for instance, through reduction to an amine.

This combination makes the this compound scaffold a highly valuable platform for generating novel chemical entities with potential therapeutic applications across various disease areas, including oncology, infectious diseases, and neurology.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of the target scaffold and its analogs begins with a sound retrosynthetic strategy. Our proposed disconnection approach focuses on constructing the indoline ring via a late-stage reductive cyclization, a reliable and well-documented transformation.[4][5]

The primary disconnection is the C2-N bond of the indoline ring, which reveals a 2-(2-nitrophenyl)ethylamine precursor. This intermediate can be simplified further by disconnecting the Cα-Cβ bond, leading back to a substituted 2-nitrostyrene derivative. This key intermediate can be assembled via a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction, from a commercially available halogenated fluoronitrobenzene.[6][7] This strategy allows for the introduction of diversity at the C2 and C3 positions of the final indoline ring by varying the alkene coupling partner. Further diversification at the N1 position can be achieved post-cyclization.[8][9]

Retrosynthesis target Target Analogs (Library) N_alkylation N1-Functionalization target->N_alkylation Post-modification core This compound (Core Scaffold) N_alkylation->core cyclization Reductive Cyclization core->cyclization C2-N bond styrene Substituted 2-Nitrostyrene cyclization->styrene heck Mizoroki-Heck Coupling styrene->heck Cα-Cβ bond starting_materials 2-Bromo-1-fluoro-4-nitrobenzene + Substituted Alkene heck->starting_materials

Caption: Retrosynthetic analysis for the this compound scaffold.

Proposed Synthetic Pathway

Our recommended forward synthesis leverages the efficiency of palladium-catalyzed cross-coupling and the robustness of reductive cyclization. The pathway is designed to be convergent, allowing for the rapid assembly of a diverse library of analogs.

The key steps are:

  • Mizoroki-Heck Reaction: Coupling of a commercially available starting material, 2-bromo-1-fluoro-4-nitrobenzene (1) , with a suitable alkene (2) .[10][11][12] The choice of alkene (e.g., acrylates, styrenes, vinyl ethers) directly installs functionality that will become the C2 and C3 positions of the indoline.

  • Reductive Cyclization: The resulting 2-nitrostyrene derivative (3) is then subjected to reductive cyclization. This transformation simultaneously reduces the nitro group to an amine and the styrenyl double bond, followed by intramolecular cyclization to form the indoline ring (4) .[13][14]

  • Library Generation (N-Functionalization): The secondary amine of the core indoline scaffold (4) can be readily functionalized with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions to generate the final library of analogs (5) .[8][15]

Synthetic_Pathway r1 2-Bromo-1-fluoro-4-nitrobenzene (1) inv1 r1->inv1 r2 + Alkene (2) r2->inv1 r3 H2, Pd/C or Fe/AcOH inv2 r3->inv2 r4 + R²-X, Base inv3 r4->inv3 i1 2-Nitrostyrene derivative (3) i1->inv2 p1 4-Fluoro-5-nitroindoline core (4) p1->inv3 p2 N-Substituted Analog (5) inv1->i1  Heck Reaction  Pd(OAc)₂, PPh₃, Base inv2->p1  Reductive Cyclization inv3->p2  N-Functionalization

Caption: Proposed synthetic pathway to 4-fluoro-5-nitroindoline analogs.

Detailed Experimental Protocols

CAUTION: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: Synthesis of Ethyl 2-(2-fluoro-5-nitrostyryl)acetate (3a)

This protocol describes the Mizoroki-Heck coupling of 2-bromo-1-fluoro-4-nitrobenzene with ethyl acrylate.

  • Materials:

    • 2-Bromo-1-fluoro-4-nitrobenzene (1 ) (220 mg, 1.0 mmol)[12][16]

    • Ethyl acrylate (2a ) (165 µL, 1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol)

    • Triphenylphosphine (PPh₃) (26.2 mg, 0.1 mmol)

    • Triethylamine (Et₃N) (280 µL, 2.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-fluoro-4-nitrobenzene (1 ), palladium(II) acetate, and triphenylphosphine.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

    • Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-nitrostyrene derivative (3a ) as a solid.

Protocol 4.2: Synthesis of Ethyl this compound-2-carboxylate (4a)

This protocol details the reductive cyclization of the 2-nitrostyrene intermediate.

  • Materials:

    • Ethyl 2-(2-fluoro-5-nitrostyryl)acetate (3a ) (255 mg, 1.0 mmol)

    • Iron powder (Fe) (280 mg, 5.0 mmol)

    • Ammonium chloride (NH₄Cl) (267 mg, 5.0 mmol)

    • Ethanol (EtOH) (8 mL)

    • Water (2 mL)

  • Procedure:

    • In a round-bottom flask, suspend the 2-nitrostyrene derivative (3a ), iron powder, and ammonium chloride in the ethanol/water mixture.

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the indoline core (4a ).

Library Diversification Strategies

The true power of this synthetic route lies in its adaptability for creating a diverse chemical library.

  • C2/C3 Position Diversity:

    • Varying the Alkene: The Mizoroki-Heck reaction is compatible with a wide range of alkenes. Using different acrylates, acrylamides, vinyl ketones, or styrenes in Protocol 4.1 will introduce diverse functional groups at the C2 position. Using substituted alkenes can introduce substituents at the C3 position.[17][18]

    • Alternative Coupling: The Sonogashira coupling can be employed with terminal alkynes, followed by reduction (e.g., Lindlar's catalyst for cis-alkene, or full reduction to the alkane) to generate different C2/C3 substitution patterns.[19][20]

  • N1 Position Diversity (N-Functionalization):

    • The indoline nitrogen is a nucleophile that can be readily alkylated, acylated, or sulfonylated.[15][21] Following Protocol 4.2, the resulting core scaffold can be treated with various electrophiles to build the library.

Reagent ClassExample ReagentConditionsResulting N1-Substituent
Alkyl HalidesBenzyl bromideK₂CO₃, Acetonitrile, 60 °CBenzyl
Acyl ChloridesAcetyl chlorideEt₃N, DCM, 0 °C to RTAcetyl
Sulfonyl ChloridesTosyl chloridePyridine, DCM, RTTosyl
Aldehydes/KetonesAcetoneNaBH(OAc)₃, DCE, RTIsopropyl

Table 1: Representative conditions for N1-functionalization of the indoline core.

Conclusion

This application note outlines a robust and versatile synthetic strategy for the preparation of a library of this compound analogs. By combining a reliable palladium-catalyzed C-C bond formation with an efficient reductive cyclization, this pathway provides rapid access to a core scaffold ripe for diversification. The detailed protocols and diversification strategies presented herein offer researchers a practical guide to explore the chemical space around this promising pharmacophore, accelerating efforts in modern drug discovery.

References

  • Berkowitz, W., & Söderberg, B. C. G. (n.d.). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Cenini, S., et al. (2021). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by MoO2Cl2(dmf) using PPh3 as the reductant. ResearchGate. [Link]

  • Rahman, S. M. A. (2013). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. [Link]

  • Söderberg, B. C. G., et al. (2022). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health. [Link]

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  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. [Link]

  • Glushkov, A., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkylated indoles. Retrieved from [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Gribble, G. (2016). Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. ResearchGate. [Link]

  • Söderberg, B. C. G. (n.d.). One-Pot Synthesis of 2,3-Disubstituted Indoles. ResearchGate. [Link]

  • National Institutes of Health. (2014). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. [Link]

  • Cenini, S., et al. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • ResearchGate. (2022). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. [Link]

  • ACS Publications. (2023). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. [Link]

  • Diva Portal. (2023). Synthesis of 5-Fluoroindole-5-13C. [Link]

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  • TSI Journals. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). 1H-Indole, 4-fluoro-5-nitro-. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of the Amino Group of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Functionalized Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide array of biological activities. The specific molecule, 4-fluoro-7-nitro-2,3-dihydro-1H-indole (often referred to as 4-fluoro-7-nitroindoline), presents a unique starting point for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and provides a handle for further chemical transformations.

Derivatization of the secondary amino group at the 1-position of the indoline ring is a critical step in harnessing the therapeutic potential of this scaffold. By modifying this position, researchers can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide provides detailed protocols for three common and versatile derivatization strategies for the amino group of 4-fluoro-7-nitro-2,3-dihydro-1H-indole: acylation, sulfonylation, and reductive alkylation. Each protocol is designed to be robust and is accompanied by an explanation of the underlying chemical principles, expected outcomes, and methods for characterization.

Understanding the Reactivity of 4-Fluoro-7-Nitro-2,3-Dihydro-1H-Indole

The reactivity of the amino group in 4-fluoro-7-nitro-2,3-dihydro-1H-indole is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group at the 7-position is a powerful electron-withdrawing group, which reduces the electron density of the benzene ring and, by extension, the nucleophilicity of the nitrogen atom of the amino group. This decreased nucleophilicity means that more forcing reaction conditions may be required for its derivatization compared to electron-rich anilines or indolines. The fluorine atom at the 4-position also exerts an electron-withdrawing inductive effect. These electronic properties must be taken into consideration when selecting reagents and reaction conditions.

Protocol 1: N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide functionality. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol describes the acylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole using an acyl chloride in the presence of a base.

Rationale

The reduced nucleophilicity of the indoline nitrogen necessitates the use of a highly reactive acylating agent, such as an acyl chloride. A tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a suitable solvent as it is relatively inert and dissolves both the starting material and reagents.

Reaction Scheme

Caption: N-Acylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
ParameterValue
Starting Material4-Fluoro-7-nitro-2,3-dihydro-1H-indole
Acylating AgentAcetyl chloride (example)
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time4-12 h
Expected Yield70-90%

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation introduces a sulfonamide group, a key functional group in many antibacterial and diuretic drugs. This protocol details the reaction of 4-fluoro-7-nitro-2,3-dihydro-1H-indole with a sulfonyl chloride.

Rationale

Similar to acylation, the electron-deficient nature of the starting material necessitates a reactive sulfonylating agent. Pyridine is often used as both a base and a solvent in sulfonylation reactions as it is effective at activating the sulfonyl chloride and scavenging the HCl byproduct. For less reactive substrates, heating may be required to drive the reaction to completion.

Reaction Scheme

Caption: N-Sulfonylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Experimental Protocol
  • Preparation: To a round-bottom flask, add 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous pyridine.

  • Sulfonylating Agent Addition: Add the desired sulfonyl chloride (1.3 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Data Presentation
ParameterValue
Starting Material4-Fluoro-7-nitro-2,3-dihydro-1H-indole
Sulfonylating Agentp-Toluenesulfonyl chloride (example)
Base/SolventPyridine
TemperatureRoom temperature to 50 °C
Reaction Time6-24 h
Expected Yield60-85%

Protocol 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups onto a nitrogen atom. This protocol describes the N-alkylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole with an aldehyde or ketone in the presence of a reducing agent.

Rationale

This reaction proceeds in two steps: the formation of an intermediate iminium ion from the reaction of the indoline with a carbonyl compound, followed by its in-situ reduction to the N-alkylated product. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Reaction Scheme

Caption: N-Alkylation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Experimental Protocol
  • Preparation: To a round-bottom flask, add 4-fluoro-7-nitro-2,3-dihydro-1H-indole (1.0 eq) and the desired aldehyde or ketone (1.5 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. A small amount of glacial acetic acid (0.1 eq) can be added if the reaction is slow.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with DCM (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation
ParameterValue
Starting Material4-Fluoro-7-nitro-2,3-dihydro-1H-indole
Carbonyl SourceCyclohexanone (example)
Reducing AgentSodium triacetoxyborohydride (STAB)
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom temperature
Reaction Time12-24 h
Expected Yield50-80%

Characterization of Derivatives

The successful synthesis of the N-derivatized products should be confirmed by a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent tool for assessing the purity of the final compounds and for monitoring reaction progress. A reversed-phase C18 column is typically suitable.

Typical HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and appropriate wavelengths for the nitroaromatic chromophore
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Key diagnostic signals to look for include:

  • ¹H NMR: Disappearance of the N-H proton signal from the starting material. Appearance of new signals corresponding to the acyl, sulfonyl, or alkyl group. Shifts in the aromatic and dihydroindole protons upon derivatization.

  • ¹³C NMR: Appearance of new carbon signals from the added group (e.g., a carbonyl carbon for the amide around 165-175 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized derivatives. Electrospray ionization (ESI) is a common technique for these types of molecules. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

Troubleshooting

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous, as moisture can quench reactive intermediates.

    • For sluggish reactions, consider increasing the temperature or reaction time.

    • For reductive amination, the addition of a catalytic amount of acetic acid can be beneficial.

  • Incomplete Reactions:

    • Increase the equivalents of the acylating, sulfonylating, or alkylating agent.

    • Ensure the base is of good quality and sufficient quantity to neutralize the acid byproduct.

  • Side Product Formation:

    • For acylation and sulfonylation, ensure the reaction temperature is not too high to prevent decomposition.

    • In reductive amination, use a selective reducing agent like STAB to avoid reduction of the starting carbonyl compound.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • Reductive Amination. Organic Reactions. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. [Link]

  • Preparation method of 4-fluoroindole.
  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination. WordPress. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-5-nitroindoline). This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can present challenges, including low yields, side product formation, and purification difficulties. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring a higher success rate in your synthetic endeavors.

The synthesis of substituted indolines often requires a multi-step approach. A plausible and effective strategy involves the cyclization of a suitable precursor followed by the reduction of the indole ring, or a reductive cyclization of a nitrated precursor. The following guidance is structured around a common synthetic paradigm, the Leimgruber-Batcho indole synthesis, adapted for this specific target. This method is often advantageous due to its milder conditions compared to the Fischer synthesis, especially for substrates bearing electron-withdrawing groups like the nitro group.[1][2]

Proposed Synthetic Pathway: An Overview

A robust method for preparing the target compound is the Leimgruber-Batcho synthesis, which proceeds via an enamine intermediate followed by a reductive cyclization.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Indole Reduction A 2-Fluoro-4-nitrotoluene B (E)-2-(2-fluoro-4-nitrophenyl)-N,N-dimethylvinanamine A->B DMF-DMA, Pyrrolidine, Heat C 4-Fluoro-5-nitro-1H-indole B->C Raney Ni, H2 or Fe/AcOH D This compound C->D NaCNBH3, TFA G cluster_steps cluster_solutions Start Low Overall Yield CheckPurity Verify Starting Material Purity Start->CheckPurity RunStepwise Run Reaction Stepwise & Isolate Intermediates CheckPurity->RunStepwise MonitorTLC Monitor Each Step by TLC/LC-MS RunStepwise->MonitorTLC Step1 Step 1 (Enamine) Low Yield? MonitorTLC->Step1 Step2 Step 2 (Cyclization) Low Yield? Step1->Step2 No Sol1 Optimize Temp & Increase DMF-DMA eq. Step1->Sol1 Yes Step3 Step 3 (Reduction) Low Yield? Step2->Step3 No Sol2 Screen Catalysts (Raney Ni, Pd/C, Fe) Step2->Sol2 Yes Sol3 Vary Reducing Agent & Acid Catalyst Step3->Sol3 Yes

Sources

purification techniques for fluoronitroindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex purification challenges presented by fluoronitroindole derivatives requires a blend of systematic methodology and a deep understanding of the underlying chemical principles. The electron-withdrawing nature of both the fluorine and nitro groups significantly alters the electronic properties, polarity, and stability of the indole core, often leading to unexpected chromatographic behavior and purification difficulties.

This technical support center is designed to serve as a first line of defense for researchers encountering these challenges. Structured in a practical question-and-answer format, it moves from general considerations to technique-specific troubleshooting, providing not just solutions but the rationale behind them. As Senior Application Scientists, our goal is to empower you to move beyond simple protocol execution and develop a robust, adaptable purification strategy for your specific fluoronitroindole derivative.

Part 1: General FAQs and Initial Strategy

This section addresses high-level questions that are critical for planning a successful purification campaign.

Q1: What are the primary challenges I should anticipate when purifying fluoronitroindole derivatives?

Answer: The primary challenges stem from the unique physicochemical properties imparted by the fluoro- and nitro- substituents:

  • Altered Polarity: The strong electron-withdrawing effects of both groups make these molecules significantly more polar than their parent indole. This can lead to very strong interactions with polar stationary phases like silica gel, causing poor mobility and peak tailing.

  • Reduced Solubility: Many fluoronitroindole derivatives exhibit poor solubility in common non-polar organic solvents (like hexanes) while also having limited solubility in highly polar solvents, complicating both chromatography and recrystallization.

  • Potential for Degradation: The indole ring, particularly when substituted with a nitro group, can be sensitive to both highly acidic and basic conditions. On silica gel, which is weakly acidic, sensitive compounds may streak or decompose, leading to low recovery.

  • Unique Interactions: Fluorinated compounds can exhibit unique interactions, sometimes referred to as "fluorophilicity," which can alter their chromatographic behavior in unexpected ways compared to non-fluorinated analogues.[1]

Q2: How do I select the most appropriate purification technique for my crude product?

Answer: The choice of technique depends on the scale of your reaction, the purity of your crude material, and the thermal stability of your compound. A logical decision-making process is essential.

Diagram 1: Decision Tree for Purification Method Selection

G start Crude Product (>1g?) column Perform Column Chromatography start->column No / Liquid is_solid Is the product a solid? start->is_solid Yes recrystallization Attempt Recrystallization is_pure_enough Purity >95%? recrystallization->is_pure_enough complex_mixture Complex mixture or isomers present? column->complex_mixture hplc_prep Preparative HPLC final_product Final Product hplc_prep->final_product is_solid->recrystallization is_pure_enough->column No is_pure_enough->final_product Yes complex_mixture->hplc_prep Yes complex_mixture->final_product No

Part 2: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification in organic synthesis.[2][3] However, the polarity of fluoronitroindoles demands careful optimization.

Q3: My compound won't move off the baseline in my TLC analysis, even with 100% ethyl acetate. What should I do?

Answer: This indicates a very strong interaction between your polar compound and the silica gel. You need to increase the polarity of your mobile phase significantly.

Causality: Silica gel is a highly polar stationary phase. Polar compounds adsorb strongly to its surface. To move the compound, the mobile phase (eluent) must be polar enough to compete for the binding sites and displace the compound, allowing it to travel down the column.[2]

Solutions:

  • Add a Polar Modifier: Introduce a more polar solvent like methanol or isopropanol into your eluent system. Start with small percentages (e.g., 95:5 Ethyl Acetate:Methanol) and gradually increase.

  • Use a Different Solvent System: Switch to a system with a stronger "eluting power." Dichloromethane (DCM)/Methanol is a very common and effective combination for highly polar compounds.

  • Consider a Different Adsorbent: If the compound is still immobile or streaking badly, consider switching to a less acidic or different type of stationary phase, such as neutral alumina or C18-functionalized silica (Reversed-Phase).

Solvent Relative Polarity Typical Use
Hexane / Heptane0.009Non-polar eluent, used with more polar solvents.
Toluene0.29For compounds of low to moderate polarity.
Dichloromethane (DCM)0.42Excellent general-purpose solvent.
Diethyl Ether0.43Less polar than Ethyl Acetate.
Ethyl Acetate (EtOAc)0.58Very common mid-to-high polarity solvent.
Acetone0.65Stronger eluting power than EtOAc.
Acetonitrile0.65Used in both normal and reversed-phase.
Methanol (MeOH)0.95Highly polar; used as a modifier for very polar compounds.
Data synthesized from common chemistry resources.
Q4: My compound streaks badly on the TLC plate and I get a low recovery from the column. Why is this happening?

Answer: This is a classic sign of compound degradation on the stationary phase or poor solubility in the mobile phase.

Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups. The electron-deficient indole ring, further deactivated by the nitro group, can be susceptible to decomposition under these conditions. Streaking can also occur if the compound is not fully soluble in the eluent as it moves, causing it to precipitate and re-dissolve along its path.

Solutions:

  • Deactivate the Silica: Before running the column, flush it with your starting eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica gel. Crucially, ensure your target compound is stable to basic conditions first.

  • Switch to Neutral Alumina: Alumina is an alternative stationary phase that can be obtained in acidic, neutral, or basic forms. For many sensitive indoles, neutral alumina is an excellent choice.[4]

  • Improve Solubility: Ensure the solvent system you are using fully dissolves your compound at the concentration you are loading. If you see any precipitation when spotting the TLC, that solvent system is unsuitable.

Diagram 2: Workflow for Optimizing Column Chromatography

G A 1. Run TLC in various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) B 2. Identify system giving Rf of 0.2-0.3 for product A->B B->A Rf too high/low (Adjust polarity) C 3. Check for streaking B->C Good Rf D Add 0.5% Triethylamine or switch to neutral alumina C->D Streaking Observed E 4. Prepare column (slurry packing recommended) C->E No Streaking D->A F 5. Load sample (dry loading for best resolution) E->F G 6. Elute and collect fractions, monitoring by TLC F->G H Purified Product G->H

Part 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right solvent system for fluoronitroindoles can be difficult.

Q5: My compound "oils out" of solution instead of forming crystals. What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid compound. Instead of crystallizing, it separates as a liquid phase. This is common with compounds that have significantly depressed melting points due to impurities.

Causality: For crystallization to occur, the temperature of the saturated solution must be below the compound's melting point. If impurities lower the melting point significantly, or if a solvent with a very high boiling point is used, this condition may not be met.

Solutions:

  • Use a Lower-Boiling Solvent: Try to find a solvent system where your compound is soluble at a temperature well below its melting point.

  • Add More Solvent: The immediate fix is to add more hot solvent to dissolve the oil completely, then allow it to cool very slowly. This reduces the saturation point at any given temperature.

  • Slow Cooling is Key: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. This gives the molecules time to orient into a crystal lattice.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: I can't find a single good solvent. My compound is either too soluble or not soluble at all. What is my next step?

Answer: This is the ideal scenario for using a two-solvent (or binary) recrystallization system.

Methodology: You need to find a pair of miscible solvents: one in which your compound is highly soluble ("Solvent A") and one in which it is poorly soluble ("Solvent B").

  • Dissolution: Dissolve your crude compound in the minimum amount of hot "Solvent A".

  • Precipitation: While keeping the solution hot, slowly add the "Solvent B" dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Re-solubilization: Add a few more drops of hot "Solvent A" until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly, as described in the previous question. The decrease in temperature will cause your purified compound to crystallize out.

Solvent Pair Example Polarity Common Use
Methanol / WaterHigh / Very HighFor polar compounds that are very soluble in alcohols.
Ethanol / HexaneHigh / Non-polarGood for moderately polar compounds.
Acetone / WaterHigh / Very HighSimilar to Methanol/Water.
Ethyl Acetate / HexaneMedium / Non-polarClassic pair for a wide range of polarities.
Dichloromethane / HexaneMedium / Non-polarFor less polar compounds; DCM is volatile.

Part 4: Troubleshooting HPLC Purification

High-Performance Liquid Chromatography (HPLC) offers the best resolution but requires careful method development, especially for challenging molecules like fluoronitroindoles.[5][6]

Q7: The peaks for my fluoronitroindole are broad and tailing on a standard C18 column. How can I improve the peak shape?

Answer: This is often caused by secondary interactions with the silica backbone of the C18 column or poor mass transfer kinetics. The unique properties of fluorinated molecules may also play a role.

Causality: While C18 columns separate primarily based on hydrophobicity, residual, un-capped silanol groups on the silica surface can interact with polar functional groups on your molecule, causing tailing.[7] Furthermore, the rigidity of the indole ring and its specific interactions can lead to poor peak shapes.

Solutions:

  • Use a Fluorous Stationary Phase: Pentafluorophenyl (PFP) columns are an excellent alternative to C18 for fluorinated compounds.[7] They offer different selectivity based on dipole-dipole, π-π, and ion-exchange interactions, which can significantly improve peak shape and resolution for aromatic and fluorinated molecules.[7]

  • Modify the Mobile Phase:

    • Add an Ion-Pairing Agent: If your molecule has a basic site, adding a small amount of an acid like trifluoroacetic acid (TFA, ~0.1%) or formic acid to the mobile phase can protonate the silanol groups and your analyte, reducing unwanted interactions and sharpening peaks.

    • Adjust pH: Ensure the mobile phase pH keeps your analyte in a single, neutral form if it is ionizable.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve mass transfer and reduce solvent viscosity, often leading to sharper peaks.

Diagram 3: Principle of Reversed-Phase HPLC

Q8: I have two isomers that are co-eluting. How can I improve their separation?

Answer: Separating isomers, especially positional isomers, is one of the most challenging tasks in purification and often requires HPLC.

Solutions:

  • Optimize the Mobile Phase Gradient: Switch from an isocratic (constant solvent composition) method to a shallow gradient. A very slow, shallow gradient around the elution point of your isomers (e.g., increasing acetonitrile from 40% to 45% over 20 minutes) will give the column more time to resolve the two compounds.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different selectivities and may interact differently with your isomers, leading to separation.

  • Switch to a PFP Column: As mentioned before, PFP columns provide alternative selectivity mechanisms.[7] Positional isomers that have different dipole moments are excellent candidates for separation on a PFP phase.

  • Reduce Flow Rate: Lowering the flow rate increases the interaction time between the analytes and the stationary phase, which can enhance resolution, albeit at the cost of a longer run time.

References

  • Pharmacopeia, Inc. (2002). US Patent 6,413,431B1: HPLC method for purifying organic compounds.
  • KeckScience. (2019, October 16). Column Chromatography. YouTube. [Link]

  • Professor Dave Explains. (2020, August 28). Column Chromatography. YouTube. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from Cytiva. [Link]

  • ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Retrieved from ATDBio. [Link]

  • Kairis, M., et al. (2024). Impact of Fluorination on Membrane-Protein Stabilization and Extraction by Lactobionamide Detergents. ChemistryPlusChem. [Link]

  • Zhang, W., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, 29(2). [Link]

Sources

common side reactions in the synthesis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Fluoro-5-Nitro-2,3-Dihydro-1H-Indole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The information herein is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level strategic decisions and the primary challenges associated with the synthesis.

Question 1: What is the most common and reliable synthetic route for this compound, and what are its inherent challenges?

Answer: The most prevalent and logical approach involves a two-stage process: first, the synthesis of the 4-fluoro-1H-indole core, followed by nitration and subsequent reduction. An alternative, and often more problematic route, involves nitrating 4-fluoroindoline directly.

  • Route A (Recommended): Indole Synthesis → Nitration → Reduction

    • Indole Formation: Synthesize 4-fluoro-1H-indole. The Leimgruber-Batcho indole synthesis, starting from 2-fluoro-6-nitrotoluene, is a high-yielding and industrially scalable method.[1][2]

    • Nitration: Perform an electrophilic nitration on the 4-fluoro-1H-indole to yield 4-fluoro-5-nitro-1H-indole. This step is critical for establishing the correct regiochemistry.

    • Reduction: Selectively reduce the C2-C3 double bond of the indole ring to yield the final this compound (indoline).

  • Route B (Less Common): Indoline Synthesis → Nitration

    • Indoline Formation: Synthesize or procure 4-fluoro-2,3-dihydro-1H-indole.

    • Nitration: Directly nitrate the 4-fluoroindoline.

The primary challenge with Route B is controlling the regioselectivity of the nitration. The activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing fluoro group are in conflict, which can lead to a mixture of isomers (5-nitro and 7-nitro) that are difficult to separate. Route A is generally preferred because the electronics of the indole ring system offer better regiochemical control during nitration.

Question 2: During the nitration of 4-fluoro-1H-indole (Route A, Step 2), my TLC shows multiple spots, and the yield of the desired 5-nitro isomer is low. What is the primary side reaction?

Answer: The formation of regioisomers is the most common side reaction during the nitration of substituted indoles. While the 5-position is electronically favored, nitration can also occur at other positions, primarily the 7-position, and to a lesser extent, dinitration under harsh conditions.

Causality: The indole nucleus is highly activated towards electrophilic substitution. The directing effects of the existing substituents (the pyrrole nitrogen and the C4-fluoro group) determine the outcome.

  • Desired (5-Nitro): The pyrrole ring directs electrophiles to the C3 position, but if C3 is unsubstituted, the reaction often occurs on the benzene ring. The combined directing effects favor the C5 position.

  • Side Product (7-Nitro): The C7 position is sterically accessible and can be activated enough to compete with the C5 position, especially if the reaction temperature is not carefully controlled.

To mitigate this, use milder nitrating agents (e.g., KNO₃ in H₂SO₄) and maintain stringent temperature control (typically -15°C to 0°C).[3] Monitoring the reaction by TLC is crucial to prevent over-reaction.[4]

Question 3: I am attempting the final reduction step (4-fluoro-5-nitro-1H-indole to the indoline), but I'm observing the reduction of the nitro group as well. How can I achieve selective reduction of the indole double bond?

Answer: This is a classic chemoselectivity challenge. The nitro group is susceptible to reduction under many conditions that also reduce the indole C2-C3 double bond.

  • Non-Selective Methods: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is generally not suitable for this step as it will readily reduce both the indole double bond and the nitro group, leading to the corresponding 5-aminoindoline.[1][5]

  • Selective Methods: The preferred method is reduction with a reagent that selectively targets the enamine-like double bond of the indole. The most effective approach is using sodium cyanoborohydride (NaBH₃CN) in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[1]

Mechanism of Selectivity: Under acidic conditions, the indole C2-C3 double bond is protonated, forming an intermediate iminium ion. This iminium ion is highly electrophilic and is rapidly and selectively reduced by the mild hydride donor NaBH₃CN. The nitro group is stable under these conditions.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to resolving specific problems encountered during the synthesis.

Issue 1: Low Yield or Incomplete Reaction

Question: My overall yield for the synthesis is below 30%. How do I identify the problematic step?

Answer: A low overall yield is a cumulative problem. It is essential to analyze each step independently.

Troubleshooting Workflow: Low Yield

G start Low Overall Yield Detected step1 Step 1: Analyze Purity of Starting Materials (e.g., 2-fluoro-6-nitrotoluene) start->step1 step2 Step 2: Review Leimgruber-Batcho Cyclization - Check TLC for unreacted enamine - Verify catalyst activity (e.g., Pd/C, Raney Ni) step1->step2 If materials are pure step3 Step 3: Assess Nitration Efficiency - Isolate and quantify isomeric byproducts - Check for degradation (dark tarry residue) step2->step3 If cyclization is efficient step4 Step 4: Evaluate Final Reduction - TLC for unreacted indole starting material - Check for nitro group reduction by LC-MS step3->step4 If nitration is clean end Identify and Optimize Problematic Step step4->end If reduction is problematic

Caption: Systematic workflow for troubleshooting low yield.

Troubleshooting Data Table

IssueProbable CauseRecommended Solution
Incomplete Cyclization 1. Inactive reduction catalyst (e.g., old Pd/C). 2. Insufficient reaction time or temperature.[4]1. Use fresh, high-activity catalyst. 2. Increase reaction time and monitor closely by TLC/GC-MS to determine the point of optimal conversion without significant byproduct formation.[1]
Low Yield in Nitration 1. Formation of multiple regioisomers. 2. Degradation of the acid-sensitive indole nucleus.[6]1. Lower reaction temperature to -15°C. Add nitrating agent dropwise. 2. Use a milder nitrating system. Ensure rapid work-up by pouring the reaction mixture into ice water to quench the acid.[3]
Incomplete Reduction to Indoline 1. Insufficiently acidic conditions for iminium ion formation. 2. Deactivated NaBH₃CN reagent.1. Ensure the pH of the medium is acidic (e.g., use acetic acid as solvent). 2. Use a freshly opened bottle of sodium cyanoborohydride.[1]
Product Loss During Work-up/Purification 1. Emulsion formation during extraction. 2. Degradation of the product on silica gel.[6]1. Add brine to the aqueous layer to break emulsions. 2. Consider purifying via crystallization. If column chromatography is necessary, use a less acidic silica gel or add a small amount of triethylamine (0.5-1%) to the eluent.
Issue 2: Formation of Isomeric Byproducts

Question: My final product is contaminated with an isomer I can't easily separate. How can I confirm its identity and prevent its formation?

Answer: The most likely isomeric byproduct is 4-fluoro-7-nitro-2,3-dihydro-1H-indole , arising from the nitration step.

Reaction Diagram: Nitration Regioselectivity

G Nitration of 4-Fluoro-1H-Indole cluster_main A 4-Fluoro-1H-Indole D Nitrating Agent (HNO3/H2SO4) A->D B Desired Product: 4-Fluoro-5-nitro-1H-indole C Side Product: 4-Fluoro-7-nitro-1H-indole D->B Major Pathway (Lower Temp) D->C Minor Pathway (Higher Temp)

Caption: Pathways for the formation of 5-nitro and 7-nitro isomers.

Isomer Analysis and Prevention

IsomerRationale for FormationPrevention Strategy
This compound (Desired)The C5 position is electronically activated by the indole nitrogen and is a canonical position for electrophilic attack.Optimize: Maintain reaction temperature between -15°C and 0°C. Use a slight excess (1.1 eq) of the nitrating agent.
4-Fluoro-7-nitro-2,3-dihydro-1H-indole (Byproduct)The C7 position is also activated, and its formation becomes competitive as the reaction temperature increases, overcoming the slight electronic preference for C5.Suppress: Strictly maintain low temperatures. Consider a bulkier nitrating agent or solvent system to sterically hinder attack at the more crowded C7 position. A slow, dropwise addition of the nitrating agent is critical.[3]

Confirmation: The identity of the isomers can be confirmed using 2D NMR techniques (NOESY/ROESY). For the desired 5-nitro isomer, a nuclear Overhauser effect (NOE) should be observed between the proton at C6 and the proton at C7. For the 7-nitro isomer, an NOE would be seen between the proton at C6 and the proton at C5.

Part 3: Experimental Protocol for a Critical Step

Protocol: Selective Reduction of 4-Fluoro-5-nitro-1H-indole

This protocol details the selective reduction of the indole C2-C3 double bond while preserving the 5-nitro group, a step where chemoselectivity is paramount.

Materials:

  • 4-Fluoro-5-nitro-1H-indole (1.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

  • Glacial Acetic Acid (analytical grade, solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoro-5-nitro-1H-indole (1.0 eq) in glacial acetic acid (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add sodium cyanoborohydride (2.0 eq) to the stirred solution in small portions over 15-20 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product (indoline) should have a slightly lower Rf than the starting material (indole).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and ethyl acetate.

  • Work-up - Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with vigorous stirring until the pH of the aqueous layer is >8. This neutralizes the acetic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Sources

Technical Support Center: Optimization of Reaction Conditions for the Nitration of 4-Fluoro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 4-fluoro-2,3-dihydro-1H-indole (4-fluoroindoline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific electrophilic aromatic substitution. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

The nitration of the indoline scaffold is a critical transformation in the synthesis of various pharmaceutical intermediates. However, the electron-rich nature of the indoline ring system, coupled with the directing effects of the fluorine substituent, presents unique challenges that require careful optimization of reaction conditions to achieve the desired regioselectivity and yield of the target compound, 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 4-fluoroindoline with strong acids like a nitric acid/sulfuric acid mixture not recommended?

A1: Direct nitration of indoles and indolines with strong acids is often problematic and can lead to several undesirable outcomes. The indoline nitrogen, although less basic than a simple aniline, can be protonated under strongly acidic conditions. This protonation deactivates the aromatic ring towards electrophilic substitution. More critically, the electron-rich nature of the indoline ring makes it susceptible to acid-catalyzed polymerization, resulting in the formation of intractable tars and significantly reducing the yield of the desired product.[1]

Q2: What is the expected major product from the nitration of 4-fluoro-2,3-dihydro-1H-indole?

A2: The major product expected is 4-fluoro-7-nitro-2,3-dihydro-1H-indole . The fluorine atom at the C4 position is an ortho-, para-director. However, due to steric hindrance at the C5 position (ortho to the fluorine and adjacent to the dihydro-pyrrole ring), the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C7 position (para to the fluorine). The amino group in the indoline ring is a powerful activating and ortho-, para-directing group, strongly favoring substitution on the benzene ring.

Q3: Is protection of the indoline nitrogen necessary for this reaction?

A3: Yes, N-protection is highly recommended. Protecting the indoline nitrogen, typically through acetylation to form N-acetyl-4-fluoroindoline, serves two primary purposes. Firstly, it prevents side reactions at the nitrogen atom. Secondly, the acetyl group modulates the activating effect of the nitrogen, which can help to prevent over-reaction or the formation of undesired byproducts, leading to a cleaner reaction profile.[1]

Q4: What are the most suitable nitrating agents for this transformation?

A4: Milder nitrating agents are crucial to avoid the degradation of the sensitive indoline ring. Acetyl nitrate , prepared in situ from nitric acid and acetic anhydride, is an excellent choice.[2][3][4] It is less harsh than mixed acid and has been shown to be effective for the nitration of similar indoline systems, providing good yields and regioselectivity.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 4-fluoro-2,3-dihydro-1H-indole and provides systematic solutions.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps & Scientific Rationale
Degradation of Starting Material Visual Cue: The reaction mixture turns dark brown or black, and a significant amount of insoluble tar-like material is formed.Solution: This is a classic sign of acid-catalyzed polymerization.[1] Ensure that a mild nitrating agent like acetyl nitrate is used. Avoid any strong acid catalysts. The reaction should be conducted at low temperatures (e.g., 0-5 °C) to minimize decomposition.
Inefficient Nitrating Agent Visual Cue: TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time.Solution: The in situ preparation of acetyl nitrate is critical. Ensure that the nitric acid used is of high concentration and that the acetic anhydride is fresh and free of acetic acid. The reaction between nitric acid and acetic anhydride to form acetyl nitrate is an equilibrium process; using an excess of acetic anhydride can drive the equilibrium towards the formation of the active nitrating species.[2][3]
Incomplete N-Acetylation Visual Cue: TLC analysis of the starting material for the nitration step shows the presence of unprotected 4-fluoroindoline.Solution: Unprotected indoline can lead to side reactions and a more complex product mixture. Ensure the N-acetylation step goes to completion. Purify the N-acetyl-4-fluoroindoline before proceeding to the nitration step.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of Isomeric Nitro Products Visual Cue: TLC or HPLC analysis shows multiple spots or peaks with similar retention factors, and NMR analysis indicates the presence of isomers.Solution: While the 7-nitro isomer is the expected major product, other isomers (e.g., 5-nitro) could potentially form. The regioselectivity is highly dependent on the reaction conditions.[5] Lowering the reaction temperature can enhance selectivity. Ensure slow, dropwise addition of the nitrating agent to maintain a low concentration of the electrophile in the reaction mixture, which can favor the formation of the thermodynamically more stable product.
Dinitration Visual Cue: Mass spectrometry analysis of the product mixture shows a molecular ion corresponding to the addition of two nitro groups.Solution: The N-acetyl group sufficiently moderates the reactivity of the indoline ring, making dinitration less likely under mild conditions. However, if observed, reduce the stoichiometry of the nitrating agent to a slight excess (e.g., 1.05-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Product is an Oil or Difficult to Crystallize Visual Cue: The crude product obtained after work-up is a viscous oil that does not solidify.Solution: If direct crystallization of the N-acetyl-4-fluoro-7-nitroindoline is challenging, purification by column chromatography on silica gel is recommended. A solvent system of ethyl acetate/hexane or dichloromethane/methanol can be effective.[6][7] For recrystallization, trying a variety of solvent systems is key. Common choices include ethanol/water, ethyl acetate/heptane, or isopropanol.[7][8]
Persistent Impurities Visual Cue: NMR or HPLC analysis of the purified product shows the presence of unreacted starting material or side products.Solution: If co-eluting impurities are an issue in column chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. Multiple recrystallizations may be necessary to achieve high purity.[8]

Experimental Protocols

Part 1: N-Acetylation of 4-Fluoro-2,3-dihydro-1H-indole

This initial step protects the indoline nitrogen, which is crucial for a clean nitration reaction.

Materials:

  • 4-Fluoro-2,3-dihydro-1H-indole

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 4-fluoro-2,3-dihydro-1H-indole (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-4-fluoroindoline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or used directly in the next step if sufficiently pure.

Part 2: Nitration of N-Acetyl-4-fluoroindoline

This protocol utilizes the mild nitrating agent, acetyl nitrate, generated in situ.

Materials:

  • N-Acetyl-4-fluoroindoline

  • Acetic anhydride

  • Fuming nitric acid (≥90%)

  • Acetic acid (optional, as a solvent)

Procedure:

  • Preparation of Acetyl Nitrate (Nitrating Agent): In a separate flask, cool acetic anhydride to 0 °C. Slowly add fuming nitric acid (1.1 equivalents relative to the N-acetyl-4-fluoroindoline) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. This mixture should be prepared fresh and used immediately.[2][4]

  • Nitration Reaction: Dissolve N-acetyl-4-fluoroindoline (1 equivalent) in acetic anhydride or acetic acid in a separate reaction vessel.

  • Cool the solution of the indoline derivative to 0-5 °C.

  • Slowly add the freshly prepared acetyl nitrate solution dropwise to the cooled indoline solution. Maintain the reaction temperature at or below 10 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of N-acetyl-4-fluoro-7-nitroindoline can be collected by vacuum filtration.

  • Wash the collected solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Part 3: Deprotection of N-Acetyl-4-fluoro-7-nitroindoline (Optional)

If the final desired product is 4-fluoro-7-nitro-2,3-dihydro-1H-indole, the acetyl group can be removed by hydrolysis.

Materials:

  • N-Acetyl-4-fluoro-7-nitroindoline

  • Aqueous hydrochloric acid (e.g., 6 M) or aqueous sodium hydroxide (e.g., 2 M)

  • A suitable solvent (e.g., methanol or ethanol)

Procedure:

  • Suspend or dissolve N-acetyl-4-fluoro-7-nitroindoline in a mixture of methanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-fluoro-7-nitro-2,3-dihydro-1H-indole can be purified by column chromatography or recrystallization.

Visualization of Key Processes

Reaction Scheme

Nitration_of_4_Fluoroindoline Start 4-Fluoro-2,3-dihydro-1H-indole Acetylated N-Acetyl-4-fluoroindoline Start->Acetylated Acetic Anhydride, Pyridine Nitrated N-Acetyl-4-fluoro-7-nitroindoline Acetylated->Nitrated Acetyl Nitrate (HNO3/Ac2O) 0-5 °C Final 4-Fluoro-7-nitro-2,3-dihydro-1H-indole Nitrated->Final Acid or Base Hydrolysis

Caption: Synthetic pathway for the preparation of 4-fluoro-7-nitro-2,3-dihydro-1H-indole.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_Polymerization Check for Polymerization (Dark tarry mixture?) Start->Check_Polymerization Check_Starting_Material Check for Unreacted Starting Material (TLC) Check_Polymerization->Check_Starting_Material No Polymerization_Yes Use Milder Conditions (Lower Temp, Acetyl Nitrate) Check_Polymerization->Polymerization_Yes Yes Check_N_Acetylation Verify Complete N-Acetylation Check_Starting_Material->Check_N_Acetylation No Starting_Material_Yes Optimize Nitrating Agent (Fresh reagents, excess Ac2O) Check_Starting_Material->Starting_Material_Yes Yes N_Acetylation_Incomplete Purify N-Acetyl Intermediate Before Nitration Check_N_Acetylation->N_Acetylation_Incomplete Incomplete

Caption: A logical workflow for troubleshooting low yield in the nitration reaction.

References

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC - NIH. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Nitration of indolines using tert-butyl nitrite in acetonitrile medium. ResearchGate. Available at: [Link]

  • Substrate scope for: a) C7-nitration on the C5-substituted indolines. ResearchGate. Available at: [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • How To: Purify by Crystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]

  • Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Synthesis and NMR Characteristics of N-acetyl-4-nitro, N-acetyl-5-nitro, N-acetyl-6-nitro and N-acetyl-7-nitrotryptophan Methyl Esters. PubMed. Available at: [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. PMC - NIH. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Available at: [Link]

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Navigating the Labyrinth: A Technical Support Center for Nitroindole Compound Stability

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with nitroindole compounds. The unique electronic properties of the nitroindole scaffold, which make it a valuable pharmacophore, also introduce specific stability challenges. Degradation can lead to loss of activity, altered biological profiles, and the emergence of unknown impurities, compromising experimental reproducibility and the viability of drug candidates.

This guide is structured to provide not just protocols, but a deep understanding of the underlying chemistry of nitroindole degradation. By understanding the "why," you can proactively design more robust experiments and troubleshoot effectively when challenges arise.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries and concerns regarding nitroindole stability.

Q1: My nitroindole compound is yellow/brownish, but the literature says it should be a different color. Is it degraded?

A yellowish or brownish hue in a nitroindole sample that is expected to be of a different color is often an initial sign of degradation. This can be due to the formation of nitrophenolic compounds or other chromophoric degradation products. However, color alone is not definitive proof of degradation. It is crucial to verify the purity of your sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to confirm the presence of impurities.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate when I'm expecting a single spot for my purified nitroindole. What could be happening?

The appearance of multiple spots on a TLC plate is a strong indicator of the presence of impurities.[1][2][3][4] This could be due to degradation of your nitroindole compound. The indole ring is susceptible to oxidation, and the nitro group can also participate in various reactions.[5] It is advisable to run a fresh TLC of your starting material alongside the reaction mixture to rule out contamination of the starting material itself. If the starting material is pure, the extra spots are likely degradation products formed during your experiment or workup.

Q3: My reaction yield is consistently low when using a nitroindole substrate. Could stability be an issue?

Absolutely. The stability of the nitroindole starting material and any nitroindole-containing intermediates can significantly impact your reaction yield. If the compound is degrading under the reaction conditions (e.g., high temperature, acidic or basic pH, exposure to air), less of it will be available to participate in the desired transformation. It is recommended to monitor the stability of your nitroindole under the reaction conditions in a separate control experiment.

Q4: What are the general storage recommendations for nitroindole compounds?

To ensure the long-term stability of your nitroindole compounds, they should be stored in a cool, dry, and dark environment.[6] Exposure to light, heat, and moisture can accelerate degradation. It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Always refer to the Material Safety Data Sheet (MSDS) for specific storage instructions for your particular nitroindole.

Part 2: Troubleshooting Guide - A Deeper Dive into Specific Issues

This section provides a structured approach to troubleshooting common experimental problems encountered with nitroindole compounds, linking them to potential degradation pathways.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows one or more unexpected peaks that are not present in the reference standard.

Potential Causes & Troubleshooting Steps:

  • Oxidative Degradation: The electron-rich indole nucleus is prone to oxidation.[5][7][8][9][10]

    • Causality: Oxidation can lead to the formation of 2-oxindoles or cleavage of the C2-C3 double bond to form 2-ketoacetanilide derivatives.[5][7]

    • Troubleshooting:

      • Degas Solvents: Ensure all solvents used in your reaction and HPLC mobile phase are thoroughly degassed to remove dissolved oxygen.

      • Inert Atmosphere: Run your reactions under an inert atmosphere (nitrogen or argon).

      • Antioxidants: For storage of solutions, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your downstream applications.

  • Hydrolytic Degradation: Depending on the pH, the nitroindole ring system or substituents may be susceptible to hydrolysis.

    • Causality: While the indole ring itself is generally stable to hydrolysis, functional groups on the ring or side chains can be labile. Under strongly acidic or basic conditions, degradation can be forced.[1][2][3][4] For example, the antipsychotic drug sertindole, which contains an indole moiety, shows some degradation under strong acid and base conditions.[1][2][3][4]

    • Troubleshooting:

      • pH Control: Carefully control the pH of your reaction mixture and aqueous workup steps. Buffer your solutions if necessary.

      • Temperature Control: Avoid excessive heat during workup and purification, as this can accelerate hydrolysis.

  • Photodegradation: Nitroaromatic compounds are often light-sensitive.[11][12][13][14][15]

    • Causality: Exposure to UV or even ambient light can lead to complex degradation pathways, including reduction of the nitro group to a nitroso group or rearrangement to form phenolic compounds.[11] For instance, the photodegradation of sertindole has been shown to be a significant issue, leading to multiple degradation products.[13][14][15]

    • Troubleshooting:

      • Protect from Light: Conduct your experiments in amber glassware or wrap your reaction vessels in aluminum foil.

      • Minimize Exposure: Avoid prolonged exposure of your compound to ambient light, especially when in solution.

Issue 2: Inconsistent Bioassay or Screening Results

Symptom: You observe significant variability in the results of your biological assays, making it difficult to establish a clear dose-response relationship or structure-activity relationship (SAR).

Potential Causes & Troubleshooting Steps:

  • Degradation in Assay Media: The nitroindole compound may be unstable in the aqueous, buffered conditions of your cell culture or enzyme assay media.

    • Causality: The pH, temperature (typically 37°C), and presence of media components can promote hydrolysis or oxidation over the course of the assay.

    • Troubleshooting:

      • Stability Check in Media: Perform a time-course experiment where you incubate your compound in the assay media under the same conditions as your experiment (but without cells or enzymes). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess stability.

      • Fresh Stock Solutions: Always prepare fresh stock solutions of your nitroindole compounds for each experiment. Avoid repeated freeze-thaw cycles.

      • Solvent Choice: Be mindful of the solvent used for your stock solution (e.g., DMSO). Ensure the final concentration in the assay media does not affect the stability or the assay itself.

Workflow for Investigating Unexpected HPLC Peaks

start Unexpected Peak in HPLC check_standard Re-inject Standard Is the peak present? start->check_standard yes_standard Standard is degraded. Prepare fresh standard. check_standard->yes_standard Yes no_standard Standard is clean. check_standard->no_standard No check_blank Inject a Blank (solvent). Is the peak present? no_standard->check_blank yes_blank Contamination in solvent or system. check_blank->yes_blank Yes no_blank Sample contains impurity. check_blank->no_blank No stress_studies Perform Forced Degradation Studies no_blank->stress_studies compare Compare retention times of degradants with unexpected peak. stress_studies->compare match Peak is a degradant. Identify degradation pathway. compare->match no_match Peak is a synthesis byproduct or other impurity. compare->no_match

Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.

Part 3: Experimental Protocols - A Practical Guide

This section provides a detailed, step-by-step methodology for a crucial experiment in assessing the stability of your nitroindole compounds.

Protocol: Forced Degradation Study for a Novel Nitroindole Compound

This protocol is designed to intentionally degrade the nitroindole compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To determine the degradation profile of a nitroindole compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines.

Materials:

  • Nitroindole compound

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV or DAD detector

  • Validated HPLC column (e.g., C18)

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the nitroindole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Heat the mixture at 60°C for 2 hours. c. Cool the solution to room temperature and neutralize with 0.1 M NaOH. d. Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Keep the mixture at room temperature for 2 hours. c. Neutralize with 0.1 M HCl. d. Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Keep the mixture at room temperature for 24 hours, protected from light. c. Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Solid State): a. Place a small amount of the solid nitroindole compound in a clear glass vial. b. Heat in an oven at 80°C for 48 hours. c. After cooling, dissolve the solid in the initial solvent to prepare a 100 µg/mL solution for HPLC analysis.

  • Photolytic Degradation: a. Expose a solution of the nitroindole compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. b. Simultaneously, keep a control sample in the dark. c. Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: a. Analyze all the stressed samples, along with an untreated control sample, using a validated stability-indicating HPLC method. b. The method should be capable of separating the parent nitroindole peak from all degradation product peaks. A gradient elution method is often required. c. Use a Diode Array Detector (DAD) to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

Data Analysis:

  • Calculate the percentage degradation of the nitroindole compound under each stress condition.

  • Compare the chromatograms of the stressed samples to identify the major degradation products.

  • If necessary, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Diagram of Forced Degradation Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of Nitroindole acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification (if needed) hplc->lcms Elucidate Structures

Caption: A workflow diagram illustrating the key stages of a forced degradation study for a nitroindole compound.

Part 4: Data Summary Table

The following table summarizes the typical stability profile of a generic nitroindole compound based on forced degradation studies. The actual percentage of degradation will vary depending on the specific structure of the nitroindole.

Stress ConditionReagents/ParametersTypical ObservationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CModerate to significant degradationHydrolysis of labile functional groups
Base Hydrolysis 0.1 M - 1 M NaOH, RT-60°CModerate degradationHydrolysis of labile functional groups
Oxidation 3-30% H₂O₂, RTSignificant degradation2-Oxindoles, ring-opened products
Thermal 80°C, solid stateMinor to moderate degradationProducts of C-NO₂ bond cleavage
Photolysis UV/Vis light (ICH Q1B)Significant degradationReduced (nitroso) species, phenols

This technical support center provides a foundational understanding of the stability challenges associated with nitroindole compounds and offers practical guidance for troubleshooting and experimental design. By applying these principles, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the drug discovery and development process.

References

  • Darwish, I. A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 51(8), 754–763. Available at: [Link]

  • El-Gindy, A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Available at: [Link]

  • Darwish, I. A., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Oxford Academic. Available at: [Link]

  • El-Gindy, A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available at: [Link]

  • Montanaro, A., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals (Basel), 13(11), 356. Available at: [Link]

  • Li, Z., et al. (2023). Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. The Journal of Organic Chemistry, 88(8), 4933–4943. Available at: [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]

  • Arteaga Giraldo, J. J., et al. (2023). Electrochemical oxidation of 3-substituted indoles. Organic & Biomolecular Chemistry, 21(28), 5833-5837. Available at: [Link]

  • Li, Z., et al. (2023). Green Selective Oxidation of Substituted Indoles Catalyzed by CuCl. ACS Publications. Available at: [Link]

  • Arteaga Giraldo, J. J., et al. (2023). Electrochemical oxidation of 3-substituted indoles. RSC Publishing. Available at: [Link]

  • Trawiński, J., & Skibiński, R. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics, 11(7), 299. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Trawiński, J., & Skibiński, R. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. Available at: [Link]

  • Li, Y., et al. (2021). New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. Journal of Hazardous Materials, 403, 123635. Available at: [Link]

  • Kamat, P. V. (1992). Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. Northwestern Scholars. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Trawiński, J., & Skibiński, R. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate. Available at: [Link]

  • Cerecetto, H., et al. (2005). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 715-720. Available at: [Link]

  • Singh, S., et al. (2014). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 48(4), 103-112. Available at: [Link]

  • Bajaj, S., et al. (2003). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 627-640. Available at: [Link]

  • Torrado, J. J., et al. (2009). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 97(1), 315-319. Available at: [Link]

  • Zeman, S., & Dimun, M. (2001). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 64(1), 133-139. Available at: [Link]

  • Babić, S., et al. (2017). Nitrofurantoin Hydrolytic Degradation in the Environment. Environmental Science & Technology, 51(20), 11756-11765. Available at: [Link]

  • Migowska, N., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48373-48384. Available at: [Link]

  • Hawari, J., et al. (2000). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology, 34(15), 3186-3191. Available at: [Link]

  • Pivina, T. S., & Zeman, S. (2002). Thermal Decomposition of Aliphatic Nitro-compounds. Journal of Hazardous Materials, 91(1-3), 1-18. Available at: [Link]

  • Que, F., et al. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Agronomy, 13(6), 1580. Available at: [Link]

  • Torrado, J. J., et al. (2007). Thermal stability and decomposition of pharmaceutical compounds. Semantic Scholar. Available at: [Link]

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troubleshooting low yields in Fischer indole synthesis of 4-fluoroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis of 4-Fluoroindoles

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Fischer indole synthesis, specifically focusing on the challenges associated with preparing 4-fluoroindoles. 4-Fluoroindole is a crucial structural motif in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource is structured in a question-and-answer format to directly address common issues and provide actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer indole synthesis of a 4-fluoroindole is giving very low yields. What are the most common culprits?

Low yields are a frequent challenge in this synthesis, often stemming from a few key areas.[1] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Initial Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing the root cause of low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Starting Materials (Hydrazine & Carbonyl) Start->Check_Reagents Begin Here Check_Catalyst 2. Evaluate Acid Catalyst (Choice & Concentration) Check_Reagents->Check_Catalyst Reagents OK? Check_Conditions 3. Optimize Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions Catalyst OK? Analyze_Byproducts 4. Analyze Byproducts (TLC, NMR of Crude) Check_Conditions->Analyze_Byproducts Conditions OK? Purification 5. Review Purification Strategy Analyze_Byproducts->Purification Byproducts Identified? Success Improved Yield Purification->Success Purification Optimized? Fischer_Mechanism Hydrazone Phenylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine +H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Key Step! (Slowed by EWGs like -F) Diamine Diamine Intermediate Rearrangement->Diamine Indole Indole (+ NH3) Diamine->Indole Cyclization & Aromatization

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of Fluoronitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of fluoronitroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this unique chemical scaffold. Here, you will find practical, in-depth answers to common challenges, troubleshooting strategies, and detailed protocols to enhance the precision and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often encounter when working with fluoronitroindoles.

Q1: What are the primary factors governing the regioselectivity of C-H functionalization on the fluoronitroindole core?

A1: The regioselectivity of C-H functionalization on a fluoronitroindole scaffold is a delicate interplay of electronic effects, steric hindrance, and the chosen reaction methodology.

  • Electronic Effects: The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic due to the influence of the nitrogen lone pair.[1][2] However, the presence of two strong electron-withdrawing groups (EWGs), fluorine and nitro, significantly alters this electronic landscape.

    • The nitro group is a powerful deactivating group that withdraws electron density through both inductive and resonance effects, making the entire ring less reactive towards electrophiles.[3][4] Its deactivating effect is most pronounced at the ortho and para positions relative to its point of attachment.

    • The fluorine atom exhibits a dual electronic nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I).[3] Conversely, it can donate electron density through resonance (+M) via its lone pairs.[3] In the context of electrophilic aromatic substitution, the inductive effect typically dominates, making fluorine a deactivating group.[3] However, it still directs incoming electrophiles to the ortho and para positions.[3][5][6]

  • Steric Hindrance: The size of the substituents on the indole ring, the incoming reagent, and the catalyst system can influence the accessibility of different C-H bonds. Bulky groups will favor functionalization at less sterically hindered positions.

  • Reaction Methodology:

    • Electrophilic Aromatic Substitution (EAS): The regioselectivity is primarily dictated by the electronic nature of the substituted indole. The positions least deactivated by the EWGs will be favored.

    • Transition-Metal Catalyzed C-H Activation: This powerful strategy often overrides the inherent reactivity of the indole ring.[7][8] The regioselectivity is controlled by:

      • Directing Groups (DGs): A directing group installed on the indole nitrogen (N1) or another position can chelate to the metal center, bringing the catalyst into proximity of a specific C-H bond and leading to highly selective functionalization.[2][9][10]

      • Ligand Effects: The choice of ligand on the metal catalyst can influence both the reactivity and regioselectivity of the C-H activation step.[11]

Q2: I am observing a mixture of isomers during my electrophilic substitution reaction. How can I improve the regioselectivity?

A2: Obtaining a single regioisomer in electrophilic substitutions on a complex scaffold like fluoronitroindole can be challenging. Here are several strategies to enhance selectivity:

  • Solvent Optimization: The polarity of the solvent can influence the stability of the reaction intermediates (arenium ions). Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., acetic acid) to find the optimal medium that favors the formation of one intermediate over others.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of many reactions by favoring the product formed via the lowest activation energy pathway.

  • Choice of Electrophile: The reactivity of the electrophile plays a crucial role. A less reactive electrophile will be more selective, reacting preferentially at the most activated (or least deactivated) position. Consider using milder electrophilic reagents.

  • Protecting/Directing Groups: Introducing a removable directing group on the indole nitrogen can fundamentally alter the regiochemical outcome.[2][9] This is one of the most effective strategies for achieving high regioselectivity.

Q3: How do I selectively functionalize the benzene ring versus the pyrrole ring of the fluoronitroindole?

A3: The pyrrole ring is generally more electron-rich and reactive towards electrophiles than the benzene ring.[9] However, the strong deactivation by the nitro and fluoro groups can diminish this difference.

  • Functionalizing the Pyrrole Ring (C2/C3):

    • C3-Functionalization: This is often the default position for electrophilic attack on N-unprotected indoles, even with deactivating groups, due to the inherent nucleophilicity of this position.

    • C2-Functionalization: Selective functionalization at C2 can often be achieved by first blocking the C3 position.[2] Alternatively, specific transition-metal-catalyzed methods with appropriate directing groups on the nitrogen can direct C-H activation to the C2 position.[2]

  • Functionalizing the Benzene Ring (C4-C7):

    • Direct functionalization of the benzene portion in the presence of an unsubstituted pyrrole ring is challenging due to the lower reactivity of the carbocyclic ring.[9][12]

    • Transition-metal-catalyzed C-H activation with directing groups is the most reliable method. [8][9][13][14] By choosing a suitable directing group on the indole nitrogen, you can steer the functionalization to a specific position on the benzene ring (e.g., C4, C5, C6, or C7).[9][12][13][14]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Issue 1: Low Yield in a Palladium-Catalyzed C-H Arylation Reaction

Q: I am attempting a Pd-catalyzed C-H arylation of a 5-fluoro-7-nitroindole at the C4 position using a directing group on the nitrogen, but my yields are consistently low (<20%). What are the likely causes and how can I optimize the reaction?

A: Low yields in Pd-catalyzed C-H arylations of electron-deficient substrates like fluoronitroindoles can stem from several factors. Let's break down the potential issues and solutions.

Potential Causes & Optimization Strategies:

Parameter Potential Issue Troubleshooting & Optimization Steps
Catalyst System - Catalyst Deactivation: The electron-deficient substrate or impurities may be deactivating the Pd catalyst. - Incorrect Ligand: The ligand may not be suitable for this specific transformation.- Increase Catalyst Loading: Try incrementally increasing the Pd catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%). - Screen Different Ligands: Experiment with a variety of phosphine ligands (e.g., P(tBu)3, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11] - Use a Pre-catalyst: Consider using a more stable and air-tolerant Pd pre-catalyst.
Oxidant - Inefficient Re-oxidation: The oxidant may not be effectively regenerating the active Pd(II) species from the Pd(0) state. - Oxidant Degradation: The oxidant may be unstable under the reaction conditions.- Screen Different Oxidants: Common oxidants for these reactions include Ag2CO3, AgOAc, Cu(OAc)2, and benzoquinone. Test a panel of oxidants to identify the most effective one. - Ensure Freshness: Use freshly opened or properly stored oxidants.
Solvent - Poor Solubility: The starting materials or catalyst may have poor solubility in the chosen solvent. - Solvent Reactivity: The solvent may be reacting with the catalyst or reagents.- Test Different Solvents: Explore a range of solvents such as toluene, dioxane, DMF, or DMAc. - Use a Co-solvent: Sometimes a mixture of solvents can improve solubility and reaction performance.
Temperature - Insufficient Energy: The reaction may require higher temperatures to overcome the activation energy for C-H bond cleavage. - Decomposition: High temperatures might be causing degradation of the starting material, product, or catalyst.- Gradual Temperature Increase: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C, then 120°C). - Monitor for Decomposition: Use TLC or LC-MS to monitor the reaction progress and check for the formation of degradation byproducts at higher temperatures.
Directing Group - Weak Chelation: The directing group may not be coordinating strongly enough to the palladium center to effectively direct the C-H activation.- Consider a Different Directing Group: If possible, synthesize the starting material with an alternative directing group known to be effective for C4-functionalization of indoles.

Experimental Workflow for Optimization:

G cluster_0 Initial Low Yield cluster_1 Optimization Strategy cluster_2 Analysis & Outcome cluster_3 Further Troubleshooting start Low Yield (<20%) in C4-Arylation catalyst Screen Pd Catalysts & Ligands start->catalyst Step 1 oxidant Vary Oxidant (Ag₂CO₃, Cu(OAc)₂, etc.) catalyst->oxidant Step 2 solvent Test Different Solvents (Toluene, Dioxane, DMF) oxidant->solvent Step 3 temp Optimize Temperature (80-120°C) solvent->temp Step 4 analysis Analyze Yield & Purity (LC-MS, NMR) temp->analysis success Optimized Conditions Identified analysis->success Improved Yield failure Yield Still Low analysis->failure No Improvement dg Re-evaluate Directing Group Strategy failure->dg G start Desired Regioisomer? c3 3-Nitro start->c3 C3 c5 5-Nitro start->c5 C5 c7 7-Nitro start->c7 C7 proc_c3 Use N-unprotected 4-fluoroindole Mild Nitrating Agent (e.g., Bi(NO₃)₃) c3->proc_c3 proc_c5 1. N-Protect (e.g., -Ts) 2. Nitration (e.g., HNO₃/Ac₂O) 3. Deprotect c5->proc_c5 proc_c7 Advanced Strategy: N-Directing Group Assisted C-H Nitration c7->proc_c7

Caption: Decision-making for regioselective nitration.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a common regioselective functionalization.

Protocol: Palladium-Catalyzed C2-Arylation of N-Pivaloyl-5-fluoro-3-nitroindole

This protocol describes a method for the selective arylation at the C2 position, leveraging a directing group and a blocked C3 position.

Materials:

  • N-Pivaloyl-5-fluoro-3-nitroindole (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)2 (5 mol%)

  • XPhos (10 mol%)

  • K2CO3 (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Pivaloyl-5-fluoro-3-nitroindole, aryl iodide, Pd(OAc)2, XPhos, and K2CO3.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

References

  • Thansani, A., & Saeeng, R. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5653. [Link]

  • Aslam, M., Devkota, S., Jamshaid, S., & Lee, Y. R. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Advanced Synthesis & Catalysis, 364(17), 2933-2943. [Link]

  • Neel, A. J., Milo, A., & Sigman, M. S. (2015). Regioselectivity of the asymmetric functionalization of indoles. Journal of the American Chemical Society, 137(29), 9419-9433. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism. Journal of the American Chemical Society, 134(44), 18371-18382. [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 586-613. [Link]

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  • Le, C. M., & Daugulis, O. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 53(4), 1189-1192. [Link]

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Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Fluoro-5-Nitro-2,3-Dihydro-1H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-fluoro-5-nitro-2,3-dihydro-1H-indole (4-fluoro-5-nitroindoline) is a critical process step for the development of various pharmaceutical agents. As a substituted indoline, its structure presents unique challenges when transitioning from laboratory-scale discovery to pilot-plant or manufacturing-scale production. The primary hurdle lies in the electrophilic nitration of the 4-fluoroindoline precursor, a reaction notoriously fraught with risks related to thermal safety, regioselectivity, and product stability.[1][2] This technical support guide provides field-proven insights, troubleshooting strategies, and validated protocols to navigate these complexities, ensuring a safe, efficient, and scalable synthesis.

Part 1: Foundational Principles for Scale-Up Success

Scaling a chemical synthesis is not merely about using larger flasks and more reagents; it involves a fundamental shift in managing physical and chemical parameters. The decrease in the surface-area-to-volume ratio in larger reactors severely impedes heat transfer, turning a manageable lab-scale exotherm into a potential thermal runaway event.[1] Therefore, a successful scale-up strategy is built on a thorough understanding of the reaction's thermodynamic and kinetic profile.

Key Scale-Up Considerations Workflow

The following diagram outlines the critical decision-making process for scaling the nitration of 4-fluoroindoline.

cluster_0 Phase 1: Lab-Scale Development (Gram Scale) cluster_1 Phase 2: Process Safety & Hazard Analysis (Kilogram Scale) cluster_2 Phase 3: Pilot Plant Scale-Up (Multi-Kg Scale) A Route Scouting & Condition Screening (Nitrating agent, Solvent, Temp) B Analytical Method Development (HPLC for isomers, GC for residual solvent) A->B C Preliminary Safety Assessment (DSC for thermal stability) B->C D Reaction Calorimetry (RC1e) (Determine ΔH, Heat Flow, ΔTad) C->D Proceed if DSC shows manageable exotherm E Identify Critical Process Parameters (CPPs) (Addition rate, Temperature, Mixing speed) D->E F Develop Emergency Quench Protocol E->F G Implement Semi-Batch Process (Controlled addition of nitrating agent) F->G Proceed with established safety limits H Process Analytical Technology (PAT) (e.g., in-situ IR to monitor reaction progress) G->H I Develop Robust Workup & Isolation Protocol (Crystallization, Filtration, Drying) H->I

Caption: Workflow for successful process scale-up.

Part 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My nitration of 4-fluoroindoline is producing a mixture of the desired 5-nitro isomer and the 7-nitro isomer. How can I improve regioselectivity?

A1: This is a classic challenge in the electrophilic substitution of substituted indolines. The amino group is a powerful ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. This leads to competition between the C5 and C7 positions.

  • Causality: In strongly acidic media like mixed acid (HNO₃/H₂SO₄), the indoline nitrogen is protonated, forming an anilinium-type ion. This protonated group becomes a meta-director, deactivating the ring and further complicating the regiochemical outcome. Protonation at C3 can also occur, deactivating the pyrrole ring and favoring nitration on the benzene ring.[3]

  • Solution 1: N-Protection: The most robust solution for scale-up is to protect the indoline nitrogen, typically as an amide (e.g., N-acetyl). This strategy has two key advantages:

    • It prevents protonation at the nitrogen, ensuring the directing effect is predictable.

    • The N-acetyl group is still an ortho-, para-director but is less activating than the free amine, which can reduce the rate of reaction and the formation of undesired byproducts.

  • Solution 2: Milder Nitrating Agents: If N-protection is not viable, consider alternative, less aggressive nitrating agents. Reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or using nitric acid in acetic acid can provide better selectivity by reducing the acidity of the reaction medium.[4]

Q2: I'm observing a significant exotherm and pressure buildup upon scaling the reaction, even with slow addition of nitric acid. What is happening and how can I mitigate this risk?

A2: This is a critical safety issue. Nitration reactions are highly exothermic, and the gaseous byproducts can lead to dangerous pressure increases in a confined reactor.[1][5] The issue is compounded by the fact that undesired side reactions, such as over-nitration to form dinitro compounds, are often more exothermic than the desired primary reaction.[1]

  • Causality: The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a positive feedback loop that can lead to thermal runaway.[6] Inadequate mixing in a large reactor can create localized "hot spots" where the concentration of the nitrating agent is high, initiating these runaway conditions.[7]

  • Solution 1: Mandatory Reaction Calorimetry: Before any scale-up beyond a few grams, reaction calorimetry (e.g., using an RC1e calorimeter) is essential.[8] This will quantify the total heat of reaction (ΔH), the maximum adiabatic temperature rise (ΔTad), and the rate of heat release. A process is generally considered unsafe for scale-up if the ΔTad is greater than 50 °C.

  • Solution 2: Semi-Batch Operation: The process must be run in a semi-batch mode, where the limiting reagent (the nitrating agent) is added slowly and controllably to the substrate in the reactor. The addition rate should be governed by the reactor's ability to remove heat, ensuring the internal temperature never exceeds the defined safety limit.

  • Solution 3: Dilution: Increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the system. However, this comes at the cost of reduced throughput and increased solvent waste. The optimal dilution should be determined during calorimetry studies.

Thermal Safety Assessment Logic

The following diagram provides a decision-making framework for assessing and managing thermal risk.

Start Start: Proposed Nitration Protocol DSC Perform DSC on reaction mixture (Onset temperature of decomposition?) Start->DSC Calorimetry Perform Reaction Calorimetry (RC1e) (Measure ΔH, Heat Flow, ΔTad) DSC->Calorimetry T_onset acceptable Unsafe Process is Unsafe STOP. Re-evaluate Chemistry. DSC->Unsafe T_onset too low Tad_Check Is ΔTad < 50 °C? Calorimetry->Tad_Check MTSR_Check Is Max Temp for Synthesis Reaction (MTSR) well below T_onset from DSC? Tad_Check->MTSR_Check Yes Modify Modify Process: - Increase Dilution - Lower Temperature - Use Milder Reagent Tad_Check->Modify No Safe Process is Conditionally Safe Proceed to Pilot Scale-Up with CPPs MTSR_Check->Safe Yes MTSR_Check->Modify No Modify->Calorimetry Re-test modified process

Caption: Decision tree for thermal safety assessment.

Q3: My yield is consistently low (<60%) and the crude product is a dark, tarry material that is difficult to purify. What is causing this?

A3: Low yields and tar formation are typically indicative of product decomposition or oxidative side reactions. Indoles and indolines are electron-rich heterocycles and can be sensitive to the strongly oxidizing and acidic conditions of nitration.[3]

  • Causality: The nitrating medium, especially strong mixed acid, can cause oxidation of the indoline ring. Furthermore, any unreacted starting material or the product itself can be susceptible to degradation during a lengthy or high-temperature workup.

  • Solution 1: Temperature Control: Strict temperature control is paramount. The reaction should be maintained at the lowest practical temperature that allows for a reasonable reaction rate (typically -10 °C to 10 °C for nitrations).

  • Solution 2: Inverse Addition: Consider an "inverse addition" protocol, where the 4-fluoroindoline solution is added to the cold nitrating agent. This ensures that the indoline is immediately consumed and never present in excess, which can sometimes limit side reactions.

  • Solution 3: Optimized Workup: The workup procedure must be rapid and cold. Quenching the reaction mixture by adding it to ice/water is standard. Ensure that the pH is carefully adjusted during neutralization to avoid temperature spikes. The product should be extracted and isolated without delay.

Part 3: Recommended Scale-Up Protocol & Data

The following protocol for a 100g scale synthesis is based on an N-acetylation strategy to maximize safety, yield, and regioselectivity.

Step 1: N-Acetylation of 4-Fluoro-2,3-dihydro-1H-indole
  • Materials:

    • 4-Fluoro-2,3-dihydro-1H-indole (100 g, 0.729 mol)

    • Dichloromethane (DCM) (1 L)

    • Triethylamine (110 g, 1.09 mol)

    • Acetic Anhydride (78 g, 0.765 mol)

    • 1M HCl (500 mL), Saturated NaHCO₃ (500 mL), Brine (500 mL)

  • Procedure:

    • Charge a 3 L reactor with 4-fluoroindoline and DCM.

    • Cool the mixture to 0-5 °C.

    • Add triethylamine dropwise over 15 minutes.

    • Add acetic anhydride dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC/HPLC for completion.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-4-fluoro-2,3-dihydro-1H-indole as a solid. (Expected yield: >95%).

Step 2: Nitration of 1-Acetyl-4-fluoro-2,3-dihydro-1H-indole
  • Materials:

    • 1-Acetyl-4-fluoroindoline (from Step 1, ~130 g, 0.726 mol)

    • Concentrated Sulfuric Acid (98%) (650 mL)

    • Fuming Nitric Acid (90%) (49 g, 0.773 mol)

  • Procedure:

    • Charge the reactor with concentrated sulfuric acid and cool to -10 °C.

    • Add the acetylated fluoroindoline portion-wise, ensuring the temperature does not exceed 0 °C. Stir until a homogeneous solution is formed.

    • Cool the solution back to -10 °C.

    • Add the fuming nitric acid dropwise via an addition funnel over 1.5-2 hours, maintaining the internal temperature between -10 °C and -5 °C. (CRITICAL: Monitor for exotherm).

    • Stir the reaction mixture at -5 °C for an additional hour. Monitor by HPLC for the disappearance of starting material.

    • Slowly and carefully quench the reaction by transferring it to a separate vessel containing 2 kg of crushed ice with vigorous stirring, keeping the quench temperature below 20 °C.

    • The product will precipitate as a solid. Filter the slurry and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the solid under vacuum at 50 °C to yield crude 1-acetyl-4-fluoro-5-nitro-2,3-dihydro-1H-indole. (Expected yield: 85-90%).

Step 3: Hydrolysis (De-protection) to Final Product
  • Materials:

    • Crude product from Step 2 (~145 g, 0.641 mol)

    • Ethanol (725 mL)

    • Concentrated Hydrochloric Acid (37%) (360 mL)

  • Procedure:

    • Charge the reactor with the crude nitro-acetyl-indoline and ethanol.

    • Heat the slurry to 60 °C.

    • Add the concentrated HCl dropwise over 30 minutes.

    • Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours until HPLC confirms the removal of the acetyl group.

    • Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2 hours to crystallize the hydrochloride salt of the product.

    • Filter the solid and wash with cold ethanol.

    • To obtain the free base, re-slurry the solid in water and adjust the pH to 8-9 with aqueous sodium hydroxide.

    • Filter the resulting solid, wash with water, and dry under vacuum at 50 °C to yield the final product, this compound. (Expected yield: >90%).

Comparative Data on Nitrating Systems
Nitrating SystemTypical TemperatureRegioselectivity (5-nitro)Safety ConcernsScalability
HNO₃ / H₂SO₄ -10 to 5 °CModerate to GoodHigh (Strong Exotherm, Gas)Challenging; requires excellent thermal control.
Acetyl Nitrate 0 to 10 °CGood to ExcellentModerate (Exothermic)Good; often provides cleaner reactions.
KNO₃ / H₂SO₄ 0 to 10 °CModerate to GoodHigh (Similar to mixed acid)Challenging; solids handling can be an issue.
HNO₃ / Acetic Acid 10 to 25 °CModerateModerateGood; less aggressive than mixed acid.

References

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  • University of Southampton ePrints. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. [Link]

  • ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives | Request PDF. [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]

  • ACS Publications. (2022). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. [Link]

  • ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. [Link]

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Technical Support Center: Identification and Characterization of Byproducts in Indole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot common issues, understand the underlying chemistry, and successfully characterize your products and byproducts.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction turned into a dark, insoluble tar, and the yield of my desired nitroindole is extremely low. What happened?

A: This is the most common issue encountered during indole nitration and is almost certainly due to acid-catalyzed polymerization .

  • Causality: The indole ring is highly electron-rich and, consequently, very sensitive to strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) commonly used in mixed-acid nitrations.[1][2][3][4] The pyrrole nitrogen or, more commonly, the C-3 position of the indole becomes protonated, forming a reactive indoleninium cation.[1] This cation is a potent electrophile that readily attacks the electron-rich ring of another indole molecule, initiating a chain reaction that results in the formation of intractable polymeric tars.[1][3]

  • Recommended Solutions:

    • Avoid Strong Acids: The most critical step is to switch from harsh mixed-acid conditions to milder, non-acidic nitrating agents.[1][5]

    • Employ Milder Reagents: Effective alternatives include benzoyl nitrate, acetyl nitrate, or tetramethylammonium nitrate with trifluoroacetic anhydride.[1][6][7][8][9] These reagents generate the nitronium ion or a related electrophile in situ without requiring a strongly acidic medium.

    • Maintain Low Temperatures: Conduct the reaction at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of polymerization and other side reactions.[1][10]

    • Utilize N-Protection: Protecting the indole nitrogen with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) significantly reduces the ring's susceptibility to acid-catalyzed degradation and is a highly effective strategy to prevent polymerization.[1][2]

Q2: My TLC and HPLC analyses show multiple product spots. How can I improve the regioselectivity of my reaction?

A: Poor regioselectivity is a frequent challenge, leading to a mixture of nitroindole isomers. The position of nitration is highly dependent on the reaction conditions.

  • Causality:

    • C-3 Nitration (Kinetic Product): The C-3 position is the most electron-rich site on the indole ring, making it the preferred target for electrophilic attack under non-acidic or mildly acidic conditions.[2][4]

    • Benzene Ring Nitration (C-5, C-6): Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the C-3 position becomes protonated. This deactivates the pyrrole ring towards further electrophilic attack. The nitration is then directed to the less-deactivated benzene ring, typically yielding a mixture of 5-nitro and 6-nitroindoles.[3][6][10]

  • Recommended Solutions:

    • For C-3 Selectivity: Strictly use non-acidic nitrating agents like benzoyl nitrate or the tetramethylammonium nitrate/trifluoroacetic anhydride system.[6][7][8] N-protection also strongly favors C-3 nitration.[2]

    • For Benzene Ring Selectivity: If C-5 or C-6 nitration is desired, acidic conditions are necessary, but polymerization remains a risk.[6] Using an indole with a substituent already at the C-3 position can effectively direct nitration to the benzene ring.

    • For Other Isomers (e.g., C-4, C-7): Direct nitration is often not viable for obtaining these isomers in high yield.[10][11] Specific, often multi-step, synthetic routes are required, such as the indirect synthesis of 7-nitroindole via a protected 1-acetylindoline-2-sulfonate intermediate.[10]

Q3: I've successfully achieved mono-nitration, but I'm still getting significant amounts of dinitrated byproducts. How can I prevent this?

A: The formation of dinitroindoles occurs when the initial mono-nitrated product is reactive enough to undergo a second nitration.

  • Causality: This side reaction is promoted by using a highly reactive nitrating agent, an excess of the nitrating agent, elevated reaction temperatures, or prolonged reaction times.[1] The four primary bz,3-dinitroindoles that can form are 3,4-, 3,5-, 3,6-, and 3,7-dinitroindole.[12][13]

  • Recommended Solutions:

    • Control Stoichiometry: Carefully control the amount of nitrating agent used. Aim for a minimal excess (e.g., 1.05-1.1 equivalents) to reduce the chance of a second nitration event.[10]

    • Maintain Low Temperature: Running the reaction at reduced temperatures (e.g., below 0 °C) can decrease the rate of the second nitration more significantly than the first, thus favoring the mono-nitrated product.[1]

    • Choose a Milder Reagent: Less aggressive nitrating agents are less likely to cause over-nitration.[1]

Frequently Asked Questions (FAQs)

This section covers broader concepts and mechanistic questions related to indole nitration.

Q1: What are the most common byproducts in indole nitration?

A: The primary byproducts depend heavily on the reaction conditions, but they can be categorized as follows:

Byproduct CategoryProbable CauseKey Mitigation Strategy
Polymeric Tars Use of strong acids (e.g., HNO₃/H₂SO₄) leading to acid-catalyzed polymerization.[1][3][10]Employ milder, non-acidic nitrating agents (e.g., benzoyl nitrate) and/or use an N-protecting group.[1][2]
Dinitroindoles Excess nitrating agent, high reaction temperature, or use of a highly reactive nitrating agent.[1][12][13]Use minimal excess of the nitrating agent and maintain low reaction temperatures.[1][10]
Undesired Regioisomers Inappropriate reaction conditions for the desired selectivity (e.g., using strong acid when C-3 nitration is desired).[6][10]Select the nitrating agent and conditions based on the target isomer (non-acidic for C-3, acidic for C-5/C-6).[3][6]
N-Nitrosoindoles Presence of nitrous acid impurities in the reagents or formed as a byproduct.[1]Use high-purity reagents.
Oxidation Products Presence of dissolved oxygen or other oxidizing species.Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[10]
Q2: How does N-protection (e.g., with a Boc group) improve the outcome of indole nitration?

A: Introducing a protecting group, such as a tert-butyloxycarbonyl (Boc) group, onto the indole nitrogen is a powerful strategy for achieving clean and high-yielding nitrations.[2]

  • Mechanism of Improvement:

    • Prevents Polymerization: The electron-withdrawing nature of the Boc group reduces the electron density of the indole ring, making it less susceptible to protonation and subsequent acid-catalyzed polymerization.[2]

    • Enhances Stability: The protected indole is more stable to the reaction conditions, allowing for a cleaner reaction profile.

    • Improves Selectivity: It deactivates the nitrogen, reinforcing C-3 as the primary site of electrophilic attack and preventing side reactions at the N-1 position.

  • Trade-off: This strategy introduces two extra steps into the synthesis (protection and deprotection), but this is often justified by the significant improvement in control, yield, and purity of the final 3-nitroindole product.[2]

Q3: What is the recommended analytical workflow for identifying and characterizing my products and byproducts?

A: A systematic, multi-technique approach is essential for unambiguous identification.

  • Reaction Monitoring (TLC): Use Thin-Layer Chromatography to monitor the consumption of starting material and the appearance of products and byproducts.[11][14]

  • Purity and Isomer Ratio (HPLC): High-Performance Liquid Chromatography is the ideal method for separating the components of the crude reaction mixture, assessing the purity of the desired product, and quantifying the ratio of different isomers.[15]

  • Mass Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry confirms the molecular weight of each separated component, verifying that they are indeed nitroindole isomers (or dinitroindoles, etc.).[16][17]

  • Structural Elucidation (NMR): After isolation and purification (e.g., by column chromatography), Nuclear Magnetic Resonance spectroscopy (¹H and ¹³C NMR) is indispensable for definitive structural confirmation. Each nitroindole isomer has a unique pattern of chemical shifts and coupling constants that allows for unambiguous identification.[10][18][19][20]

Key Analytical Protocols

Protocol 1: General Protocol for HPLC-MS Analysis of an Indole Nitration Reaction Mixture

This protocol provides a starting point for separating and identifying nitroindole isomers.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate and water).

    • Separate the organic layer, dry it (e.g., over Na₂SO₄), and evaporate the solvent.

    • Dissolve the residue in a known volume of mobile phase solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.0 µm particle size).[21]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV/Vis or Photodiode Array (PDA) detector set at 280 nm and other relevant wavelengths.[16]

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes for comprehensive detection.

    • Scan Range: m/z 100-500.

    • Analysis: Extract the ion chromatogram for the expected mass of nitroindole (C₈H₆N₂O₂; [M+H]⁺ ≈ 163.05, [M-H]⁻ ≈ 161.03) and dinitroindole (C₈H₅N₃O₄; [M+H]⁺ ≈ 208.03, [M-H]⁻ ≈ 206.02).[22]

Protocol 2: Characterization of Nitroindole Isomers by ¹H and ¹³C NMR
  • Sample Preparation:

    • Isolate each byproduct using preparative column chromatography.

    • Ensure the sample is free of solvent by drying under high vacuum.

    • Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Interpretation:

    • NH Proton: Look for a broad singlet far downfield (>10 ppm in DMSO-d₆), characteristic of the indole N-H.[18][23]

    • Aromatic Protons: The substitution pattern of the nitro group dramatically affects the chemical shifts and coupling constants of the remaining aromatic protons. Analyze the splitting patterns (doublets, triplets, doublet of doublets) and J-values to piece together the connectivity. For example, protons ortho to the nitro group will be shifted significantly downfield.

  • ¹³C NMR Interpretation:

    • The carbon atom directly attached to the nitro group will be shifted downfield.

    • The overall chemical shift pattern for the 8 carbons of the indole scaffold provides a unique fingerprint for each isomer.[20]

    • Compare the observed spectra with literature values or use predictive software to confirm the isomer's identity.

Visualization of Pathways and Workflows

Diagram 1: Indole Nitration Pathways

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products & Byproducts Indole Indole NonAcidic Milder Agents (e.g., Benzoyl Nitrate) Low Temp Indole->NonAcidic StrongAcid Strong Acid (HNO₃/H₂SO₄) High Temp Indole->StrongAcid Product 3-Nitroindole (Desired Product) NonAcidic->Product High Yield High Selectivity Dinitro Dinitroindoles NonAcidic->Dinitro Excess Reagent or High Temp Polymer Polymeric Tars StrongAcid->Polymer Major Byproduct Regioisomers 5-Nitro & 6-Nitro Isomers StrongAcid->Regioisomers Poor Selectivity StrongAcid->Dinitro Excess Reagent or High Temp

Caption: Key pathways in indole nitration under different conditions.

Diagram 2: Workflow for Byproduct Identification & Characterization

G Start Crude Reaction Mixture (Multiple Spots on TLC) HPLC 1. Analytical HPLC-MS - Determine Purity - Quantify Isomer Ratio - Confirm Molecular Weights Start->HPLC Decision Are Byproducts Significant? HPLC->Decision Purify 2. Isolation & Purification (Preparative Column Chromatography) Decision->Purify Yes Stop Process Optimization Complete Decision->Stop No NMR 3. Structural Elucidation - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HSQC) Purify->NMR End Byproducts Identified & Characterized NMR->End

Caption: Systematic workflow for byproduct analysis.

References

  • Common side products in the nitr
  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. (2025). Benchchem.
  • 4-nitroindole. (n.d.). Organic Syntheses Procedure.
  • Functional group tolerance in the nitration of substituted indoles. (2025). Benchchem.
  • Minimizing byproduct formation in 2-Nitrophenylhydrazine reactions. (2025). Benchchem.
  • How to avoid dimer formation during indole to indazole transform
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
  • The Effect of N-Protection on the Nitration of the Indole Ring: A Compar
  • Synthesis and Chemistry of Indole. (n.d.).
  • Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. (n.d.). Experts@Minnesota.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). RSC Advances (RSC Publishing).
  • Nitration of Indoles. III. Polynitration of 2-Alky lindoles. (n.d.). Experts@Minnesota.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017).
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC - NIH.
  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.).
  • NMR STUDIES OF INDOLE. (n.d.).
  • A Comparative Analysis of Nitrating Agents for Indole Functionalization: A Guide for Researchers. (2025). Benchchem.
  • Troubleshooting Guide for Indole Nitr
  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (n.d.).
  • A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes. (2011). PubMed.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoro-5-Nitro-2,3-Dihydro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and Strategic Approach

The 4-fluoro-5-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-5-nitroindoline) scaffold is an emerging motif in medicinal chemistry. As with many indole derivatives, these compounds are being investigated for a range of pharmacological activities.[1] The precise arrangement of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the indoline core creates a unique electronic and structural environment. This substitution pattern critically influences molecular interactions and, consequently, biological function.

Therefore, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach is not merely a quality control step but a foundational component of the research and development process. This guide provides an in-depth comparison of key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—for the robust characterization of this specific chemical class. We will move beyond simply listing data, focusing instead on the causal relationships between molecular structure and spectral output, providing the logical framework needed to confidently interpret results for novel derivatives.

Integrated Spectroscopic Workflow

A self-validating characterization process relies on the convergence of data from orthogonal techniques. No single method provides a complete picture. The workflow below illustrates a logical progression from initial confirmation of mass to the detailed elucidation of the molecule's atomic framework.

G cluster_0 Initial Confirmation cluster_1 Functional Group Analysis cluster_2 Definitive Structure Elucidation cluster_3 Final Verification MS Mass Spectrometry (MS) Confirm Molecular Weight Analyze Isotopic Pattern (F) IR Infrared (IR) Spectroscopy Identify Key Functional Groups (N-H, NO₂, C-F) MS->IR Mass Confirmed UV UV-Vis Spectroscopy Analyze Chromophore System (Nitroaromatic) IR->UV Functional Groups Present NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Unambiguous Atom Connectivity Stereochemistry UV->NMR Chromophore Consistent Final Verified Structure & Purity Assessment NMR->Final Structure Solved

Caption: Integrated workflow for structural verification.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: For any newly synthesized compound, MS is the first and most crucial gatekeeper. It provides the molecular weight (MW), offering immediate confirmation of a successful reaction. For the this compound scaffold, we are not just looking for the mass but also for characteristic fragmentation patterns that act as a structural fingerprint.

Expected Spectral Features: The key feature is the molecular ion peak (M⁺ or [M+H]⁺ depending on the ionization technique). The presence of the nitro group makes these molecules susceptible to specific fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID).

  • Molecular Ion (M⁺): For the parent compound (C₈H₇FN₂O₂), the expected exact mass is 182.0495. High-resolution mass spectrometry (HRMS) should confirm this elemental composition.

  • Characteristic Fragmentation: The fragmentation of nitroindoles is a well-documented process.[2] The most common losses are related to the nitro group:

    • [M-NO]⁺: Loss of nitric oxide (30 Da).

    • [M-NO₂]⁺: Loss of nitrogen dioxide (46 Da). This is often a very prominent peak in the spectra of nitroaromatics.[3]

  • Indoline Ring Fragmentation: Subsequent fragmentation can involve the indoline ring itself, though the initial losses from the nitro group are typically more diagnostic.

Comparative Data Summary: MS

Ion FragmentDescriptionExpected m/z (for parent)Significance
[M]⁺Molecular Ion182.15Confirms molecular formula.
[M-NO]⁺Loss of Nitric Oxide152.15Characteristic of nitro compounds.
[M-NO₂]⁺Loss of Nitrogen Dioxide136.15Often a major fragment, confirming the nitro group.[3]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10-50 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive ion mode).

  • Instrument Setup:

    • Ionization Mode: ESI Positive (+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): Set to a pressure appropriate for the instrument (e.g., 2 bar).

    • Drying Gas (N₂): Set to a flow rate of 8-10 L/min at a temperature of 250-300 °C.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in full scan mode over an m/z range of 50-500.

  • Tandem MS (MS/MS): If fragmentation data is desired, perform a product ion scan by selecting the precursor ion (e.g., m/z 183.05 for [M+H]⁺) and applying a collision energy (typically 10-30 eV) to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: While MS confirms the mass, NMR provides the atomic-level connectivity map. For this class of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization. The substitution pattern creates a highly diagnostic set of signals and coupling constants.

¹H NMR Spectroscopy

The proton NMR spectrum will clearly show signals for the aliphatic protons on the five-membered ring and the aromatic protons on the benzene ring. The chemical shifts and splitting patterns are highly predictable.

  • Aromatic Region (6.5-8.5 ppm): The two aromatic protons will appear as doublets due to coupling with the fluorine atom and with each other. The powerful electron-withdrawing effect of the adjacent NO₂ group will shift the H-6 proton significantly downfield. The F atom at C-4 will couple to the H-6 proton (⁴JHF, typically 2-4 Hz) and potentially to the N-H proton.

  • Aliphatic Region (3.0-4.5 ppm): The protons at C-2 and C-3 of the dihydro-indole ring will typically appear as triplets, assuming free rotation, due to coupling with each other (³JHH, typically 7-8 Hz).

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The carbon spectrum confirms the number of unique carbon atoms and provides information about their electronic environment.

  • C-F Coupling: The most diagnostic feature will be the large one-bond coupling constant (¹JCF) for C-4, typically in the range of 240-260 Hz. This signal will appear as a doublet.

  • Deshielding Effects: The C-5 atom, bonded to the nitro group, will be significantly deshielded (shifted downfield). The C-4 atom, bonded to fluorine, will also be strongly deshielded.

¹⁹F NMR Spectroscopy

Trustworthiness: ¹⁹F NMR is a self-validating system for confirming the presence and environment of fluorine. Given that ¹⁹F is 100% naturally abundant and has high sensitivity, these spectra are typically clean and quick to acquire.[4][5] The chemical shift is extremely sensitive to the electronic environment, making it a powerful probe.[6]

  • Chemical Shift: For a fluorine atom on an aromatic ring like this, the chemical shift is expected in the range of -110 to -140 ppm (relative to CFCl₃). The exact value will be modulated by the electron-withdrawing nitro group.

Comparative Data Summary: Predicted NMR Shifts (in DMSO-d₆)

NucleusPositionExpected δ (ppm)MultiplicityKey Couplings (Hz)Rationale
¹HH-6~8.0 - 8.2d³JHH ≈ 9.0Deshielded by adjacent NO₂ group.
¹HH-7~7.0 - 7.2d³JHH ≈ 9.0, ⁴JHF ≈ 5-7Influenced by fluorine and the fused ring.
¹HN-HVariablebr s-Solvent and concentration dependent.
¹HC2-H₂~3.6 - 3.8t³JHH ≈ 8.0Typical indoline C-2 protons.
¹HC3-H₂~3.1 - 3.3t³JHH ≈ 8.0Typical indoline C-3 protons.
¹³CC-4~150 - 155d¹JCF ≈ 250Direct attachment to F.[7]
¹³CC-5~140 - 145s-Direct attachment to NO₂.
¹⁹FF-4-120 to -135s-Aryl fluoride adjacent to a nitro group.
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup (500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single pulse.

    • Spectral Width: Set a window appropriate for the expected chemical shift (e.g., -100 to -160 ppm).

    • Number of Scans: 16-64.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

Expertise & Experience: These techniques provide rapid and valuable information about the functional groups and the conjugated π-system of the molecule, respectively. They serve as excellent complementary methods to MS and NMR.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

  • NO₂ Stretches: Two strong, sharp absorptions are the hallmark of a nitro group:

    • Asymmetric Stretch: ~1520-1560 cm⁻¹.

    • Symmetric Stretch: ~1340-1370 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1280 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The this compound system contains a powerful nitroaromatic chromophore. The UV-Vis spectrum is expected to show strong absorbance in the UV region. The exact position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and the electronic interplay between the substituents and the aromatic ring.[8][9]

Comparative Data Summary: Vibrational and Electronic Spectroscopy

TechniqueSpectral FeatureExpected Wavenumber (cm⁻¹) / Wavelength (nm)Assignment
FT-IRN-H Stretch3350 - 3450Amine stretch in indoline ring.[10]
FT-IRNO₂ Asymmetric Stretch1520 - 1560Confirms nitro group.
FT-IRNO₂ Symmetric Stretch1340 - 1370Confirms nitro group.
FT-IRC-F Stretch1200 - 1280Confirms fluoro substituent.
UV-Visπ → π* transition~250-280 nm and ~320-380 nmNitroaromatic chromophore system.[3]
Protocol: FT-IR (ATR) and UV-Vis Spectroscopy

FT-IR (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy:

  • Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to achieve an absorbance reading between 0.5 and 1.5 at the λ_max.

  • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

  • Place the cuvettes in the spectrophotometer and first zero the instrument with the blank.

  • Scan the sample over a range of 200-600 nm.

Conclusion

The characterization of this compound derivatives is a clear example of the power of a multi-technique spectroscopic approach. Each method provides a unique and essential piece of the structural puzzle. High-resolution MS confirms the elemental formula. The dual strong absorptions in the IR spectrum provide undeniable evidence of the nitro group. A large ¹JCF coupling constant in the ¹³C NMR spectrum and a characteristic signal in the ¹⁹F NMR spectrum validate the incorporation and position of the fluorine atom. Finally, ¹H NMR, with its distinct shifts and coupling patterns, pieces the entire atomic framework together. By following the integrated workflow and understanding the causal links between structure and spectral data presented in this guide, researchers can characterize these and related molecules with the highest degree of scientific confidence.

References

  • Analytical Chemistry - ACS Publications. (n.d.). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mass-spectrometric behavior of isomeric nitro- and nitroaminoindolizines and indoles. Retrieved from [Link]

  • PubMed. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

  • PubMed. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:.... Retrieved from [Link]

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of a vast array of biologically active compounds.[1][2] The introduction of a nitro group, particularly at the C3 or C5 position, dramatically alters the electronic properties of the indole ring, transforming it into a potent pharmacophore with diverse therapeutic potential, including anticancer and antimicrobial activities.[1][3] A further strategic modification—the incorporation of fluorine—is a widely employed tactic in modern drug discovery to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated nitroindoles, supported by experimental data. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to provide a comprehensive resource for your research and development endeavors.

The Rationale for Fluorination: More Than Just a Halogen Swap

The strategic placement of fluorine atoms in a drug candidate is not a trivial substitution for hydrogen. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological behavior.[4][5] Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This can increase the drug's half-life and bioavailability.[6]

  • Improved Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the compound's potency.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and oral absorption.[4][5]

Comparative Biological Activity: A Focus on Anticancer Properties

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The introduction of a nitro group to the indole scaffold has been shown to yield compounds with significant anticancer activity. For instance, a series of substituted 5-nitroindole derivatives have demonstrated potent cytotoxic effects against human cancer cell lines.[7] Fluorination of the indole ring has also been a successful strategy in the development of potent anticancer agents, including kinase inhibitors.[8]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Citation
Non-Fluorinated Nitroindoles Pyrrolidine-substituted 5-nitroindole (Compound 5)HeLa5.08 ± 0.91[7]
Pyrrolidine-substituted 5-nitroindole (Compound 7)HeLa5.89 ± 0.73[7]
Fluorinated Indoles/Indolones 4-Fluoroindole derivative (Compound 19g)HUVEC0.0038[9]
3-Fluoroindole derivative (Compound 35)HepG22.50[8]
5(6)-Fluoroindole-chalcone (Compound 11)HCT1160.00452[8]

Table 1: Comparative anticancer activity of non-fluorinated nitroindoles and fluorinated indole derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

The data suggests that fluorinated indoles can exhibit exceptionally high potency, with some derivatives showing activity in the nanomolar range. While the non-fluorinated nitroindoles also show respectable micromolar activity, the fluorinated counterparts in these examples demonstrate a significant increase in potency. It is important to note that these are different molecular scaffolds, and the enhanced activity of the fluorinated compounds is likely a combination of the fluorine's effect and other structural modifications.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many indole-based anticancer agents exert their effects is through the inhibition of protein kinases.[10][11] These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[12][13]

Compound ClassDerivativeTarget KinaseIC50 (nM)Citation
Fluorinated Indoles/Indolones 4-Fluoroindolinone (Compound 16c)Multi-kinase-[9]
Bis-indole (Compound 33g)FLT3340[9]
Bis-indole (Compound 33h)FLT3170[9]
Bis-triazolo-quinoxaline (Compound 23j)VEGFR-23.7[12]

Table 2: Kinase inhibitory activity of various fluorinated indole derivatives. Lower IC50 values indicate higher potency.

The data in Table 2 highlights the potential of fluorinated indoles as potent kinase inhibitors. For example, compound 23j, a fluorinated derivative, shows potent VEGFR-2 inhibition with an IC50 in the low nanomolar range, comparable to the approved drug sorafenib.[12]

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 p-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Permeability Vascular Permeability P_VEGFR2->Permeability ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Fluorinated_Nitroindole Fluorinated Nitroindole (Inhibitor) Fluorinated_Nitroindole->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by kinase inhibitors.

Impact on Metabolic Stability

CompoundIn Vitro Half-life (t½, min) in Human Liver Microsomes
Parent Indole Derivative25
5-Fluoroindole Derivative> 120

Table 3: Comparative in vitro metabolic stability of a parent indole versus a 5-fluoroindole derivative.[14] A longer half-life indicates greater metabolic stability.

This data clearly illustrates that the introduction of a fluorine atom can significantly increase the metabolic stability of an indole scaffold, a principle that is broadly applicable in drug design.

Experimental Protocols

To ensure the scientific integrity of your research, here are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated and non-fluorinated nitroindoles) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 kinase, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[15]

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add compound, kinase, and substrate to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at room temperature C->D E Add Kinase-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate of metabolism of a compound by liver enzymes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds dissolved in DMSO

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[16][17]

Metabolic_Stability_Workflow A Prepare microsome and NADPH mix B Add test compound A->B C Incubate at 37°C B->C D Take samples at different time points C->D E Quench reaction with acetonitrile D->E F Analyze remaining compound by LC-MS/MS E->F G Calculate half-life and intrinsic clearance F->G

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion

The strategic incorporation of fluorine into the nitroindole scaffold is a powerful approach in modern drug discovery. The available data, while not always a direct head-to-head comparison, strongly suggests that fluorination can significantly enhance the biological activity of nitroindoles, particularly in the context of anticancer agents and kinase inhibitors. Furthermore, the well-established role of fluorine in improving metabolic stability makes fluorinated nitroindoles highly attractive candidates for further development. The experimental protocols provided in this guide offer a robust framework for the in-house evaluation and comparison of these promising compounds, enabling researchers to make data-driven decisions in their quest for novel therapeutics.

References

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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-5-nitro-2,3-dihydro-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. The strategic introduction of specific substituents can dramatically modulate the pharmacological profile of the indole core. This guide focuses on the 4-fluoro-5-nitro-2,3-dihydro-1H-indole (also known as 4-fluoro-5-nitroindoline) scaffold, a promising framework for the development of novel therapeutic agents. The presence of a fluorine atom at the 4-position and a nitro group at the 5-position creates a unique electronic environment, offering opportunities for potent and selective interactions with biological targets.

This document provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by comparative data from related indole analogs. It is designed to serve as a valuable resource for researchers engaged in the design and optimization of novel drug candidates based on this scaffold.

The this compound Scaffold: A Rationale for Investigation

The combination of a fluorine atom and a nitro group on the indoline ring is a deliberate design choice aimed at enhancing drug-like properties.

  • Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity. The high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.

  • Nitro Group Substitution: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the aromatic ring. This can be crucial for establishing key binding interactions, such as pi-stacking or hydrogen bonding. In some contexts, the nitro group can also be bioreduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The 2,3-dihydrogenation of the indole ring to an indoline provides conformational flexibility, which can be advantageous for optimizing the compound's fit within a target's binding site.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically on this compound analogs are emerging, we can extrapolate key trends from research on related 5-nitroindole and fluoro-indole derivatives. The following sections outline the anticipated impact of substitutions at various positions of the scaffold.

Substitution at the N1-Position

The N1-position of the indoline ring is a primary site for modification to influence potency, selectivity, and pharmacokinetic properties.

SAR_N1_Position cluster_N1 N1-Position Modifications Scaffold 4-Fluoro-5-nitroindoline Core N1_H N-H (Unsubstituted) Scaffold->N1_H Baseline Activity N1_Alkyl N-Alkyl (e.g., -CH3, -CH2CH3) Scaffold->N1_Alkyl Increased Lipophilicity Improved cell permeability N1_Aryl N-Aryl (e.g., -Phenyl) Scaffold->N1_Aryl Potential for π-π stacking May improve potency N1_Acyl N-Acyl (e.g., -COCH3) Scaffold->N1_Acyl Modulates electronic properties Can alter metabolic stability N1_Sulfonyl N-Sulfonyl (e.g., -SO2Ph) Scaffold->N1_Sulfonyl Introduces H-bond acceptors Can enhance target binding

Caption: Modifications at the N1-position of the indoline scaffold.

  • Small Alkyl Groups: Introduction of small alkyl groups like methyl or ethyl can increase lipophilicity, potentially improving cell membrane permeability. Studies on other heterocyclic systems have shown that N-methylation can sometimes enhance potency.

  • Aryl or Heteroaryl Groups: Appending an aryl or heteroaryl ring at the N1-position can introduce additional binding interactions, such as π-π stacking, which could significantly enhance potency. The nature and substitution pattern of this ring would be critical.

  • Acyl and Sulfonyl Groups: Acylation or sulfonylation of the N1-position can modulate the electronic nature of the nitrogen and introduce hydrogen bond acceptors, potentially leading to stronger interactions with the target protein.

Substitution at the C2 and C3-Positions

The C2 and C3 positions of the indoline ring offer opportunities for introducing substituents that can probe the binding pocket and improve affinity and selectivity.

SAR_C2_C3_Positions cluster_C2 C2-Position cluster_C3 C3-Position Core 4-Fluoro-5-nitroindoline Core C2_Sub Substituents (R2) Core->C2_Sub C3_Sub Substituents (R3) Core->C3_Sub C2_Spiro Spirocyclic systems C2_Sub->C2_Spiro Conformational restriction C3_Functional Functional groups (-OH, -NH2, -COOH) C3_Sub->C3_Functional Introduces H-bonding and ionic interactions

Caption: Substitutions at the C2 and C3 positions of the indoline ring.

  • Stereochemistry: The stereochemistry at C2 and C3 will likely be critical for biological activity. Enantiomerically pure compounds are expected to exhibit significant differences in potency.

  • Functional Groups: Introduction of hydrogen bond donors or acceptors (e.g., -OH, -NH2, -C=O) at these positions can lead to specific interactions with the target.

  • Spirocyclic Systems: The creation of spirocyclic systems at C2 or C3 can conformationally constrain the molecule, which may pre-organize it for optimal binding and improve selectivity.

Comparative Analysis of Biological Activity

To illustrate the potential SAR trends, the following table presents hypothetical, yet plausible, in vitro data for a series of this compound analogs against a generic kinase target.

Compound IDR1 (N1-Position)R2 (C2-Position)R3 (C3-Position)Kinase IC50 (nM)
1a HHH1500
1b CH₃HH850
1c CH₂CH₃HH920
1d PhenylHH450
1e HCH₃H1200
1f HHOH780
1g CH₃HOH350
1h PhenylHOH150

Key Inferences from the Hypothetical Data:

  • N1-Substitution is Favorable: Both small alkyl (1b) and aryl (1d) substituents at the N1-position appear to improve activity compared to the unsubstituted analog (1a).

  • C3-Hydroxylation Enhances Potency: The introduction of a hydroxyl group at the C3-position (1f) improves activity, likely through a new hydrogen bonding interaction.

  • Synergistic Effects: The combination of favorable substitutions at N1 and C3 (1g and 1h) leads to a significant increase in potency, with the N1-phenyl, C3-hydroxyl analog (1h) being the most potent in this series.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthetic Scheme

The synthesis of the target compounds can be achieved through a multi-step sequence, as outlined below.

Synthesis_Workflow A Starting Material: 4-Fluoro-5-nitroindole B Step 1: Reduction (e.g., NaBH4, H2/Pd-C) A->B C Intermediate: 4-Fluoro-5-nitroindoline B->C D Step 2: N1-Alkylation/Arylation (e.g., R1-X, base) C->D E Step 3: C3-Functionalization (e.g., Oxidation, Reduction) D->E F Final Analogs E->F

Caption: General synthetic workflow for analog preparation.

Step-by-Step Protocol for the Synthesis of 4-Fluoro-5-nitroindoline (Intermediate C):

  • Dissolution: Dissolve 4-fluoro-5-nitroindole (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reduction: Carefully add a reducing agent such as sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of water or a dilute acid solution at 0 °C.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-5-nitroindoline.

Subsequent N1- and C3-modifications would follow standard organic chemistry procedures.

In Vitro Kinase Inhibition Assay

The following protocol describes a common method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the fluoro and nitro groups provides a unique electronic landscape that can be exploited for potent and selective target engagement. The SAR insights derived from related indole series suggest that modifications at the N1-, C2-, and C3-positions are likely to have a significant impact on biological activity.

Future research in this area should focus on:

  • Systematic SAR Exploration: Synthesis and biological evaluation of a comprehensive library of analogs with diverse substitutions at all possible positions.

  • Target Identification: Elucidation of the specific biological targets of active compounds.

  • In Vivo Evaluation: Progression of the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the this compound scaffold holds considerable potential for the discovery of next-generation therapeutics.

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Kinase Inhibitors Derived from Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel kinase inhibitor from bench to bedside is paved with rigorous validation. This guide provides an in-depth, objective comparison of in vitro assay methodologies for validating kinase inhibitors, with a specific focus on the promising and versatile indole scaffold. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in scientific integrity.

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its structural resemblance to the adenine portion of ATP, allowing for effective competition at the kinase active site.[1][2][3] Its versatility for chemical modification enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4] However, this same versatility necessitates a robust and multifaceted validation strategy to accurately characterize the inhibitor's potency, selectivity, and mechanism of action.

The Kinase Drug Discovery Funnel: A Validation Workflow

The validation of a novel indole-based kinase inhibitor is not a single experiment but a staged process. Each stage provides critical data that informs the decision to advance a compound to the next, more resource-intensive phase.

G cluster_0 Early Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Primary Biochemical Assay Primary Biochemical Assay Potency Determination (IC50) Potency Determination (IC50) Primary Biochemical Assay->Potency Determination (IC50) Hit Identification Selectivity Profiling Selectivity Profiling Potency Determination (IC50)->Selectivity Profiling Mechanism of Action (MoA) Studies Mechanism of Action (MoA) Studies Selectivity Profiling->Mechanism of Action (MoA) Studies Cell-Based Assays Cell-Based Assays Mechanism of Action (MoA) Studies->Cell-Based Assays Candidate Selection

Caption: A generalized workflow for the in vitro validation of kinase inhibitors.

Choosing the Right Tool: A Comparative Look at In Vitro Kinase Assay Technologies

The foundation of any inhibitor validation lies in the choice of the primary biochemical assay. This choice is dictated by the specific research question, throughput requirements, and the nature of the kinase-inhibitor interaction. Modern drug discovery relies on a variety of assay formats, moving away from traditional radiometric assays towards safer and more scalable non-radioactive methods.[5][6]

Assay TechnologyPrincipleAdvantagesDisadvantagesBest For
Radiometric Assays Measures the incorporation of radioactively labeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7]Gold standard for sensitivity and direct measurement of phosphorylation.[6][7] Versatile with various substrates.[8]Requires handling of radioactive materials and specialized disposal.[6] Lower throughput.Validating high-throughput screening hits and detailed kinetic studies.[7]
Fluorescence-Based Assays (e.g., TR-FRET, FP) Detects changes in fluorescence properties (energy transfer or polarization) upon substrate phosphorylation or inhibitor binding.[9][10][11]Homogeneous (no-wash) formats suitable for high-throughput screening (HTS).[10][12] High sensitivity.Susceptible to interference from fluorescent compounds. Requires specific antibodies or labeled reagents.[9]Primary screening, potency determination, and binding affinity measurements.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction via a luciferase-based system.[13]High sensitivity and broad dynamic range.[13] Amenable to HTS.[13]Multi-step process.[12] Susceptible to interference from compounds that inhibit luciferase.[8]Orthogonal validation of hits from other assay formats.
AlphaScreen® A bead-based assay where the phosphorylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a chemiluminescent signal.Very high sensitivity and suitable for miniaturization.[14]Can be sensitive to light and requires specialized instrumentation.High-throughput screening and detecting weak interactions.

The Cornerstone of Validation: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[15][16] It is essential to determine the IC50 under standardized conditions to allow for meaningful comparisons between different inhibitors.

Experimental Protocol: IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)

This protocol provides a detailed, step-by-step methodology for determining the IC50 of an indole-based kinase inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the indole-based inhibitor in 100% DMSO.

    • Serially dilute the inhibitor in kinase assay buffer to create a range of concentrations (e.g., 10-point dilution series). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[7]

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the kinase to all wells except the "no kinase" control wells.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no kinase" control wells).

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the "high concentration inhibitor" as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[17]

Beyond Potency: The Critical Importance of Selectivity Profiling

A potent inhibitor is of little therapeutic value if it indiscriminately inhibits multiple kinases, leading to off-target effects.[18][19] Kinase selectivity profiling is therefore a crucial step in the validation process.[20] This is typically achieved by screening the inhibitor against a large panel of kinases.[19][21]

Interpreting Selectivity Data

The results of a selectivity screen are often visualized as a "kinome tree," where inhibited kinases are highlighted. A more quantitative approach involves calculating a selectivity score, which provides a numerical representation of the inhibitor's specificity. For initial screening, a single high concentration of the inhibitor is often used to identify potential off-targets.[19] For promising candidates, follow-up IC50 determinations are performed for any kinase showing significant inhibition (e.g., >70% at the screening concentration).[19]

G Indole-Based Inhibitor Indole-Based Inhibitor Kinase Panel Screening Kinase Panel Screening Indole-Based Inhibitor->Kinase Panel Screening Data Analysis Data Analysis Kinase Panel Screening->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile IC50 Determination for Hits IC50 Determination for Hits Data Analysis->IC50 Determination for Hits >70% Inhibition

Caption: Workflow for kinase inhibitor selectivity profiling.

Unveiling the "How": Mechanism of Action Studies

Understanding how an inhibitor interacts with its target kinase is fundamental for rational drug design and optimization. MoA studies can differentiate between ATP-competitive, non-competitive, and uncompetitive inhibitors.

Experimental Protocol: ATP Competition Assay

This assay determines if the indole-based inhibitor binds to the ATP-binding pocket of the kinase.

  • Experimental Setup:

    • Perform a matrix of kinase reactions with varying concentrations of both the inhibitor and ATP.

    • Keep the concentrations of the kinase and substrate constant.

  • Data Acquisition:

    • Measure the initial reaction velocities at each combination of inhibitor and ATP concentration.

  • Data Analysis:

    • Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[ATP]).

    • ATP-competitive inhibition: The lines on the plot will intersect at the y-axis, indicating that the inhibitor increases the apparent Km of ATP without affecting Vmax.

    • Non-competitive inhibition: The lines will intersect on the x-axis, indicating that the inhibitor decreases Vmax without affecting the Km of ATP.

    • Uncompetitive inhibition: The lines will be parallel, indicating that the inhibitor decreases both Vmax and Km.

Bridging the Gap: The Role of Cell-Based Assays

While biochemical assays are essential for characterizing the direct interaction between an inhibitor and its target kinase, they do not fully recapitulate the complex cellular environment.[18][22] Cell-based assays are therefore a critical next step to validate the inhibitor's activity in a more physiologically relevant context.

Common Cell-Based Assay Formats
  • Cellular Thermal Shift Assay (CETSA®): This technique assesses the direct binding of a compound to its target protein in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[22]

  • Phospho-protein Western Blotting: Measures the phosphorylation status of downstream substrates of the target kinase to confirm on-target pathway inhibition.

  • Cell Viability/Proliferation Assays (e.g., MTT, SRB): Determines the cytotoxic or anti-proliferative effects of the inhibitor on cancer cell lines that are dependent on the target kinase's activity.[17][23]

Experimental Protocol: Cell Viability MTT Assay
  • Cell Culture and Seeding:

    • Culture a cancer cell line known to be dependent on the target kinase.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[23]

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the indole-based inhibitor for a specified period (e.g., 72 hours).[17] Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or Sorenson's glycine buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the biochemical assay.[17]

Conclusion

The successful validation of an indole-based kinase inhibitor requires a systematic and multi-faceted approach. By carefully selecting and executing a series of well-designed in vitro biochemical and cell-based assays, researchers can build a comprehensive data package that accurately defines the inhibitor's potency, selectivity, and mechanism of action. This rigorous validation is paramount for identifying promising lead candidates and advancing them with confidence through the drug discovery pipeline.

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A Comparative Guide to Cross-Reactivity Profiling of 4-fluoro-5-nitro-2,3-dihydro-1H-indole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Potency

The indole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Its structural versatility allows for fine-tuning of interactions with biological targets. The strategic addition of a fluorine atom and a nitro group, as seen in the 4-fluoro-5-nitro-2,3-dihydro-1H-indole series, is a classic medicinal chemistry approach to enhance potency and modulate physicochemical properties. Fluorination can improve metabolic stability and binding affinity, while the nitro group can act as a key hydrogen bond acceptor or influence electronic properties.[2] However, this enhanced potency comes with a critical challenge: ensuring target selectivity.

Undesired off-target interactions are a primary cause of drug toxicity and clinical trial failure.[3] An inhibitor that binds potently to its intended target but also interacts with dozens of other proteins can lead to a cascade of unpredictable and potentially harmful physiological effects.[4][5] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a foundational pillar of modern drug development. This guide provides a comprehensive framework for assessing the selectivity of novel this compound-based inhibitors, comparing their performance to established benchmarks, and interpreting the resulting data to guide lead optimization.

Pillar 1: The Rationale for a Tiered Profiling Strategy

A brute-force approach to profiling, where a compound is tested against every possible protein, is impractical. A more logical and resource-efficient method involves a tiered strategy that progressively builds a comprehensive selectivity profile. This approach begins with broad, high-throughput screens and funnels the most promising candidates toward more specific, in-depth cellular and functional assays. The causality behind this choice is simple: fail fast, fail cheap. By identifying problematic off-target activities early, we can deprioritize compounds with poor selectivity profiles before investing significant resources in advanced preclinical studies.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Profiling cluster_3 Outcome A Primary Target Assay (e.g., Kinase IC50) B Large-Panel Screen (e.g., KinomeScan) A->B Confirm On-Target Potency C Cellular Thermal Shift Assay (CETSA) B->C Validate in Cellular Milieu D NanoBRET™ Target Engagement C->D Quantify Live-Cell Occupancy E Cell-Based Pathway Assays (e.g., Western Blot for p-Substrate) D->E Confirm Functional Effect F High-Content Phenotypic Screen E->F Uncover Unexpected Biology G Selectivity Profile & Lead Prioritization F->G

Caption: A tiered workflow for comprehensive inhibitor selectivity profiling.

Pillar 2: Experimental Methodologies & Self-Validating Protocols

The trustworthiness of a selectivity profile hinges on the quality and orthogonality of the methods used.[6] Relying on a single assay type can be misleading. Here, we detail key experimental protocols that provide a multi-faceted view of an inhibitor's behavior.

Experiment 1: Broad Kinase Selectivity Profiling

Many inhibitors, regardless of their intended target class, show cross-reactivity with protein kinases due to the conserved nature of the ATP-binding pocket.[7] Therefore, screening against a large, diverse panel of kinases is a standard first step in any selectivity assessment.[3][8]

Objective: To determine the inhibitory activity (IC50 or % Inhibition at a fixed concentration) of a this compound-based inhibitor against a broad panel of human kinases.

Comparative Alternatives: While radiometric assays like HotSpot™ are a gold standard, non-radioactive binding assays such as the KINOMEscan™ platform (DiscoverX) offer a high-throughput, cell-free method to quantify interactions. The choice depends on whether one needs to measure enzymatic inhibition (activity-based) or direct binding affinity.

Step-by-Step Protocol (Generic Activity-Based Assay):

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., "FN-Indole-1") in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.

  • Assay Plate Setup: To each well of a 384-well assay plate, add 5 µL of the diluted inhibitor. Include positive controls (a known potent inhibitor for the specific kinase) and negative controls (DMSO vehicle).

  • Kinase/Substrate Addition: Add 10 µL of a solution containing the specific recombinant kinase and its corresponding substrate (e.g., a peptide) in assay buffer.

  • Initiation of Reaction: Add 10 µL of an ATP solution (at the Km concentration for each kinase) to initiate the enzymatic reaction. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Add 25 µL of a detection reagent (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are invaluable but occur in an artificial environment. It is critical to confirm that the inhibitor can engage its target within the complex milieu of a living cell. CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.

Objective: To validate and quantify the binding of FN-Indole-1 to its intended target (and potential off-targets) in intact cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target protein to ~80% confluency. Treat the cells with the FN-Indole-1 inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using an antibody-based method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Pillar 3: Data Interpretation and Comparative Analysis

Data without context is meaningless. To truly understand the selectivity profile of our novel FN-Indole-1, we must compare it against relevant alternatives. Let's consider two hypothetical comparators:

  • Competitor A: A known multi-kinase inhibitor with a similar primary target but known off-target liabilities.

  • Competitor B: A highly selective inhibitor for the same primary target, representing the "gold standard" for selectivity.

Table 1: Comparative Kinase Selectivity Profile

This table summarizes hypothetical IC50 data from a 100-kinase panel screen. For clarity, only the primary target and key off-targets are shown.

Kinase TargetFN-Indole-1 (IC50, nM)Competitor A (IC50, nM)Competitor B (IC50, nM)
Primary Target (e.g., JAK2) 5 8 3
Off-Target 1 (e.g., JAK1)5515850
Off-Target 2 (e.g., TYK2)12025>10,000
Off-Target 3 (e.g., FLT3)2,50090>10,000
Off-Target 4 (e.g., VEGFR2)>10,000150>10,000

Interpretation:

  • FN-Indole-1 shows excellent potency against the primary target (JAK2). It exhibits a 10-fold selectivity over JAK1 and ~24-fold over TYK2, suggesting some family-level cross-reactivity. Its selectivity against unrelated kinases like FLT3 is significantly better.

  • Competitor A is potent but poorly selective, hitting multiple kinases within a narrow concentration range. This profile suggests a higher risk of off-target effects.

  • Competitor B is both potent and highly selective, demonstrating minimal activity against other kinases, even those closely related to the primary target.

Table 2: Cellular Target Engagement Profile (CETSA)

This table shows the shift in the melting temperature (ΔTm) for the primary target and a key off-target identified from the kinase screen.

Protein TargetFN-Indole-1 (ΔTm, °C)Competitor A (ΔTm, °C)Competitor B (ΔTm, °C)
Primary Target (JAK2) +8.5 +7.9 +9.2
Off-Target 1 (JAK1)+3.1 +6.5 +0.8

Interpretation:

  • The strong thermal shift for JAK2 confirms that all three compounds effectively engage the primary target in a cellular context.

  • FN-Indole-1 shows a modest but clear shift for JAK1, confirming the cross-reactivity observed in the biochemical assay.

  • Competitor A induces a strong shift for both JAK2 and JAK1, validating its multi-kinase activity in cells.

  • Competitor B shows a negligible shift for JAK1, reinforcing its high selectivity in a physiological environment.

G cluster_on On-Target Effects cluster_off Off-Target Effects center FN-Indole-1 T1 Target A (e.g., JAK2) center->T1 High Affinity (IC50 = 5 nM) OT1 Off-Target B (e.g., JAK1) center->OT1 Moderate Affinity (IC50 = 55 nM) OT2 Off-Target C (e.g., hERG) center->OT2 Low Affinity (IC50 > 10 µM) P1 Desired Therapeutic Effect T1->P1 SE1 Side Effect 1 OT1->SE1 SE2 Side Effect 2 (Toxicity) OT2->SE2

Caption: On-target vs. off-target binding of a hypothetical inhibitor.

Conclusion and Forward Look

This guide outlines a robust, multi-tiered strategy for the cross-reactivity profiling of novel this compound-based inhibitors. By integrating broad biochemical screens with confirmatory cellular target engagement assays, researchers can build a high-confidence selectivity profile. The comparative analysis demonstrates that while our hypothetical FN-Indole-1 is a potent inhibitor, its selectivity profile is intermediate between a non-selective tool compound and a highly optimized clinical candidate.

The data gathered through these methods provides actionable insights for the drug development team. The observed cross-reactivity with JAK1 might be acceptable for some therapeutic indications, or it could be a liability that needs to be engineered out through further structure-activity relationship (SAR) studies. The next logical steps would involve co-crystallography to understand the structural basis for this cross-reactivity and guide the rational design of more selective second-generation inhibitors. Ultimately, this rigorous, upfront profiling is indispensable for developing safe, effective, and highly targeted therapies.

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The Strategic Advantage of 4-Fluoro-5-Nitro-2,3-Dihydro-1H-Indole in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The indoline scaffold, a privileged structure in medicinal chemistry, has served as the foundation for numerous approved drugs.[1][2] This guide provides an in-depth technical comparison of a uniquely functionalized building block, 4-fluoro-5-nitro-2,3-dihydro-1H-indole , against its less decorated indoline and indole counterparts. We will explore, with supporting data and protocols, how the judicious incorporation of fluorine and nitro moieties onto the indoline core can confer significant advantages in developing next-generation therapeutics.

The Indoline Scaffold: A Foundation of Versatility

The 2,3-dihydro-1H-indole, or indoline, scaffold offers a three-dimensional geometry that is often more favorable for target engagement than its planar aromatic counterpart, indole. This saturation introduces a conformational flexibility that can be crucial for optimizing interactions within a protein's binding pocket. While the indole core is a cornerstone of many successful drugs, the indoline variant provides a distinct advantage in the exploration of chemical space.[3]

The Power of Fluorination: Enhancing Drug-like Properties

The introduction of a fluorine atom into a drug candidate can profoundly and often beneficially alter its physicochemical and pharmacokinetic properties.[4][5] In the context of the this compound scaffold, the fluorine atom at the 4-position is strategically placed to exert several key effects.

Modulation of Basicity (pKa)

The secondary amine of the indoline ring is a key site for derivatization, allowing for the introduction of various side chains to modulate target affinity and selectivity. The basicity of this amine, as defined by its pKa, is a critical parameter influencing a compound's solubility, cell permeability, and off-target liability (e.g., hERG inhibition).[6] The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the nearby indoline nitrogen.[7][8]

A lower pKa can be advantageous for several reasons:

  • Improved Oral Bioavailability: By reducing the extent of ionization at physiological pH, a lower pKa can enhance a drug's ability to cross biological membranes, leading to improved oral absorption.[9]

  • Reduced Off-Target Effects: A lower basicity can mitigate interactions with off-target proteins, such as the hERG potassium channel, which is a common cause of cardiotoxicity.[10]

The Nitro Group: A Handle for Potency and Selectivity

The nitro group is a powerful electron-withdrawing group that can significantly influence a molecule's electronic properties and provide opportunities for specific, high-affinity interactions with a biological target.[11][12]

Enhancing Binding Affinity and Directing Interactions

The strong electron-withdrawing nature of the nitro group can polarize the aromatic ring, creating opportunities for favorable electrostatic and hydrogen bonding interactions within a protein binding site.[13] Furthermore, the nitro group can serve as a bio-isostere for other functional groups, offering a different vector for molecular recognition.

A Precursor for Covalent Inhibition

In specific contexts, the nitro group can act as a "masked" electrophile.[14][15] Under the right enzymatic conditions, it can be reduced to a reactive nitroso or hydroxylamine species, which can then form a covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the target protein. This can lead to irreversible inhibition, resulting in prolonged duration of action and high potency.

Improving Metabolic Stability

Unsubstituted aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of an electron-withdrawing nitro group can deactivate the aromatic ring towards such metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[16][17]

Comparative Analysis: The Synergistic Effect

To illustrate the potential advantages of this compound, let's consider a hypothetical drug discovery campaign targeting a protein kinase. Our goal is to develop a potent, selective, and orally bioavailable inhibitor.

Building Block Expected Properties Potential Advantages Potential Disadvantages
Indoline Basic, flexible scaffoldGood 3D shape for bindingHigh pKa may limit oral absorption and increase off-target risks. Susceptible to aromatic oxidation.
5-Nitroindoline Lower pKa than indoline, electron-deficient ringImproved metabolic stability, potential for specific H-bonding.Nitro group may be metabolically labile under certain conditions.
4-Fluoroindoline Significantly lower pKaImproved oral absorption, reduced hERG liability.Fluorine may alter binding mode unpredictably.
This compound Lowest pKa, electron-deficient ring, metabolically more stableSynergistic improvement in oral absorption and metabolic stability. Multiple points for optimizing binding interactions. Potential for covalent modification.Synthetic complexity. Potential for off-target reactivity of the nitro group.

Experimental Protocols

The true value of a building block lies in its utility in synthesis. The this compound is readily amenable to standard synthetic transformations, particularly at the indoline nitrogen.

Representative Protocol: N-Acylation of this compound

This protocol describes a general method for the N-acylation of the title compound, a key step in elaborating the scaffold for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.5 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.

Visualizing the Synthetic Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G A This compound B N-Acylation / N-Alkylation A->B C Library of Analogues B->C D In vitro Biological Screening (Potency, Selectivity) C->D E ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) D->E F Lead Candidate E->F

Caption: A typical workflow for the utilization of this compound in a drug discovery program.

Conclusion

While the indoline scaffold provides a robust starting point for drug design, the strategic incorporation of fluorine and nitro groups, as exemplified by this compound, offers a powerful approach to fine-tuning molecular properties. The synergistic effects of these functional groups on pKa, metabolic stability, and binding interactions can provide a significant advantage in the development of drug candidates with improved efficacy, safety, and pharmacokinetic profiles. As drug discovery continues to demand molecules with increasingly optimized properties, the thoughtful application of such multi-functionalized building blocks will be essential for success.

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A Comparative In-Silico Analysis: The Impact of Fluorination on the Docking Performance of Indole-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Its inherent versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. A particularly impactful strategy in this endeavor is the introduction of fluorine atoms.[3] This guide provides an in-depth comparative analysis of the molecular docking performance of fluorinated versus non-fluorinated indole ligands, offering researchers, scientists, and drug development professionals a blend of objective data, detailed experimental protocols, and field-proven insights to inform rational drug design.

The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for its biological target.[4][5] These alterations stem from fluorine's unique characteristics: its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond.[5][6] Consequently, comparative in-silico studies, such as molecular docking, are indispensable for predicting and understanding the structure-activity relationships (SAR) of fluorinated analogs.[7]

The Crucial Role of Fluorine in Modulating Ligand-Protein Interactions

Fluorination is not merely a tool for blocking metabolic "soft spots"; it actively influences the non-covalent interactions that govern ligand binding.[8] The highly polarized C-F bond can participate in favorable dipole-dipole interactions and, in some contexts, even weak hydrogen bonds with protein residues.[9][10] Furthermore, the introduction of fluorine can alter the electron distribution of an aromatic system, thereby modulating π-stacking and other hydrophobic interactions.[11] However, the precise impact of fluorination is highly context-dependent, necessitating careful computational evaluation.[10][12]

A Methodological Blueprint for Comparative Docking Studies

To ensure scientific rigor and reproducibility, a standardized and well-validated molecular docking workflow is paramount. The following protocol outlines the key steps for a comparative study of fluorinated and non-fluorinated indole ligands against a putative protein kinase target. For this guide, we will consider a hypothetical protein kinase with a known crystal structure.

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Standard protein preparation procedures are performed using software such as Biovia Discovery Studio or AutoDockTools.[13] This includes the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of Kollman charges.[13][14]

  • Ligand Preparation:

    • The 2D structures of the fluorinated and non-fluorinated indole ligands are drawn using chemical drawing software like ChemDraw.[14]

    • The 2D structures are then converted to 3D and energetically minimized using a suitable force field in a program like Chem3D.[13] This step is crucial for obtaining a stable, low-energy conformation of each ligand.[14]

  • Molecular Docking using AutoDock Vina:

    • AutoDock Vina, a widely used and validated open-source molecular docking program, is employed for this study.[15][16]

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file.[14]

    • For each ligand, multiple docking poses (e.g., ten) are generated. The pose with the most favorable binding energy (lowest value) is selected for subsequent analysis.[7][17]

  • Validation of the Docking Protocol:

    • The reliability of the docking protocol is validated by redocking the native (co-crystallized) ligand into the protein's active site.

    • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the native ligand is calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.[7][18]

  • Post-Docking Analysis and Visualization:

    • The docking results, including binding energies and the specific interactions between the ligands and protein residues, are analyzed.

    • Visualization software such as PyMOL or UCSF Chimera is used to visually inspect the binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions).[16][19]

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase PDB Protein Crystal Structure (PDB) Protein_Prep Prepared Protein PDB->Protein_Prep Remove water, add hydrogens Ligands_2D 2D Ligand Structures Ligands_3D 3D Ligand Conformations Ligands_2D->Ligands_3D Energy Minimization Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligands_3D->Docking Validation Protocol Validation (Redocking) Docking->Validation RMSD < 2.0 Å Results Docking Results (Binding Energy, Poses) Validation->Results Interaction_Analysis Interaction Analysis Results->Interaction_Analysis Visualization Visualization (PyMOL, Chimera) Interaction_Analysis->Visualization

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Docking Performance: A Quantitative Overview

The following table summarizes hypothetical quantitative data from a comparative docking study of a fluorinated indole ligand and its non-fluorinated counterpart against our putative protein kinase target. Such data is essential for evaluating and comparing the binding affinities of the compounds.[7]

CompoundFluorine PositionDocking Score (kcal/mol)Hydrogen Bond InteractionsKey Interacting Residues
Indole Ligand A (Fluorinated) 5-Fluoro-9.53LEU78, VAL86, ASP145
Indole Ligand B (Non-fluorinated) N/A-8.22LEU78, ASP145

Interpreting the Data:

  • Docking Score: This value represents the binding energy, which estimates the strength of the interaction between the ligand and the protein.[17] A more negative value indicates a stronger binding affinity.[18][20] In this case, the fluorinated ligand shows a more favorable docking score.

  • Hydrogen Bond Interactions: The number of hydrogen bonds formed between the ligand and the protein is a critical indicator of binding specificity and stability.[18] The fluorinated ligand forms an additional hydrogen bond.

  • Key Interacting Residues: Identifying the specific amino acid residues involved in the interactions provides valuable insights for further lead optimization.[18][19]

In-Depth Analysis of Ligand-Protein Interactions

A deeper analysis of the docking poses reveals the structural basis for the observed differences in binding affinity.

Visualizing Ligand-Protein Interactions

G cluster_fluorinated Fluorinated Indole Ligand cluster_non_fluorinated Non-Fluorinated Indole Ligand Fluorinated_Indole 5-Fluoro-Indole LEU78_F LEU78 Fluorinated_Indole->LEU78_F Hydrophobic VAL86_F VAL86 Fluorinated_Indole->VAL86_F H-Bond (Fluorine) ASP145_F ASP145 Fluorinated_Indole->ASP145_F H-Bond (Indole N-H) Non_Fluorinated_Indole Indole LEU78_NF LEU78 Non_Fluorinated_Indole->LEU78_NF Hydrophobic ASP145_NF ASP145 Non_Fluorinated_Indole->ASP145_NF H-Bond (Indole N-H)

Caption: A simplified representation of key interactions for fluorinated and non-fluorinated indole ligands.

The enhanced binding affinity of the fluorinated indole ligand can be attributed to the additional hydrogen bond formed between the fluorine atom and the backbone of residue VAL86. This interaction, although often considered weak, can significantly contribute to the overall binding energy when occurring in a favorable electrostatic environment.[9][21] This observation underscores the importance of considering fluorine's ability to act as a hydrogen bond acceptor in certain protein environments.[10]

Conclusion and Future Directions

This guide demonstrates that the strategic fluorination of indole-based ligands can lead to a significant improvement in binding affinity for a target protein. The comparative molecular docking study, underpinned by a robust and validated protocol, provides critical insights into the structural basis for this enhancement. The quantitative data, coupled with a detailed analysis of the ligand-protein interactions, strongly suggests that the fluorinated analog is a more promising candidate for further development.

It is crucial to remember that in-silico predictions are the first step in a comprehensive drug discovery pipeline.[22] The promising results from this docking study should be followed by experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the predicted activity.[23] Nevertheless, the comparative docking approach detailed herein serves as an invaluable tool for prioritizing compounds and guiding the rational design of next-generation therapeutic agents.

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Unveiling the Embrace: A Comparative Guide to Confirming the Binding Mode of Indole-Based Inhibitors via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the intricate dance of drug discovery, the precise choreography between a small molecule inhibitor and its protein target is paramount. For researchers, scientists, and drug development professionals, elucidating this binding mode is not merely an academic exercise; it is the cornerstone of structure-based drug design, guiding the optimization of potency, selectivity, and pharmacokinetic properties. Among the myriad of inhibitor scaffolds, indole-based compounds represent a privileged class, owing to their versatile chemistry and presence in numerous natural products and approved drugs. However, their journey from a promising hit to a clinical candidate is critically dependent on a definitive understanding of their molecular interactions. This guide provides an in-depth, comparative analysis of confirming the binding mode of indole-based inhibitors, with a primary focus on the gold-standard technique: X-ray crystallography.

The Imperative of Atomic Resolution: Why Binding Mode Matters

An indole ring, with its unique electronic properties and hydrogen bonding capabilities, can engage in a variety of interactions within a protein's binding pocket, including hydrogen bonds, π-π stacking, cation-π interactions, and hydrophobic contacts. A slight change in the orientation or position of the indole core or its substituents can dramatically alter the inhibitor's efficacy. Misinterpreting the binding mode can lead to futile rounds of chemical synthesis and optimization, wasting valuable time and resources. Therefore, obtaining a high-resolution three-dimensional structure of the protein-inhibitor complex is non-negotiable for a successful drug discovery campaign.

The Crystallographic Compass: A Step-by-Step Workflow to Atomic Insight

X-ray crystallography remains the most powerful and widely used method for determining the atomic-level details of protein-ligand interactions.[1][2] The journey from a purified protein and a synthesized inhibitor to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

I. The Genesis: Achieving High-Quality Protein-Ligand Crystals

The adage "garbage in, garbage out" holds particularly true for crystallography. The quality of the final structure is intrinsically linked to the quality of the initial crystals. Two primary strategies are employed to obtain crystals of a protein-inhibitor complex:

  • Co-crystallization: This involves incubating the purified protein with the indole-based inhibitor prior to setting up crystallization trials.[3][4] This method is often preferred when the inhibitor induces a conformational change in the protein upon binding or when the inhibitor has a relatively high affinity.[5] The rationale is to present a pre-formed, stable complex for crystallization.

  • Soaking: In this approach, crystals of the apo-protein (protein without the ligand) are first grown and then transferred to a solution containing the indole-based inhibitor.[4][5] The inhibitor then diffuses into the crystal lattice and binds to the protein. Soaking is often a quicker method but is only feasible if the crystal packing allows for the diffusion of the ligand and if the binding does not disrupt the crystal lattice.[5]

Experimental Protocol: Co-crystallization of a Protein with an Indole-Based Inhibitor

  • Protein Purification: Purify the target protein to >95% homogeneity. The final buffer should be well-defined and free of any components that might interfere with crystallization.

  • Complex Formation:

    • Prepare a stock solution of the indole-based inhibitor in a suitable solvent (e.g., DMSO).

    • Add the inhibitor to the purified protein solution at a molar excess (typically 3-5 fold) to ensure saturation of the binding sites.

    • Incubate the mixture on ice for a defined period (e.g., 1-2 hours) to allow for complex formation.

  • Crystallization Screening:

    • Use commercially available or in-house prepared crystallization screens to sample a wide range of precipitants, pH, and salts.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, mixing the protein-inhibitor complex with the screen solutions.[3]

  • Crystal Optimization: Once initial "hits" (small crystals) are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer, and additives to grow larger, diffraction-quality crystals.

G cluster_prep Preparation cluster_xtal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification High-Purity Protein Complex Protein-Inhibitor Complex Formation Purification->Complex Inhibitor Indole-Based Inhibitor Inhibitor->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization DiffractionQuality Diffraction-Quality Crystal Optimization->DiffractionQuality Xray X-ray Diffraction DiffractionQuality->Xray Processing Data Processing & Scaling Xray->Processing Phasing Phase Determination Processing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Validation Refinement->Validation PDB PDB Deposition Validation->PDB

II. The Illumination: Data Collection and Processing

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source.[6] The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded on a detector.

The collected diffraction data is then processed using specialized software.[1][2][7] This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images. The output is a file containing a list of reflection intensities and their corresponding crystallographic indices (h,k,l).

III. The Revelation: Structure Solution, Refinement, and Validation

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities and not the phases of the diffracted X-rays. The phases are essential for calculating the electron density map. Common methods for solving the phase problem for protein-ligand complexes include:

  • Molecular Replacement (MR): If a structure of a homologous protein is available in the Protein Data Bank (PDB), it can be used as a search model to calculate initial phases.[8]

  • Experimental Phasing: Techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) can be used if the protein is labeled with heavy atoms or selenomethionine.

Once initial phases are obtained, an electron density map is calculated. A skilled crystallographer then builds an atomic model of the protein and the bound indole-based inhibitor into this map.[1]

This initial model is then refined through iterative cycles of manual rebuilding and computational refinement to improve the fit of the model to the experimental data and to ensure that it conforms to known stereochemical principles.[8]

Finally, the quality of the refined structure is rigorously validated using a variety of metrics to check for geometric soundness and agreement with the electron density map.[9] The validated coordinates and structure factors are then deposited in the Protein Data Bank (PDB) for public access.

Case Studies: Indole-Based Inhibitors in the Crystallographic Spotlight

The power of X-ray crystallography is best illustrated through real-world examples. The following case studies highlight how this technique has been instrumental in defining the binding modes of diverse indole-based inhibitors.

Target Protein Inhibitor Class PDB ID Resolution (Å) Key Interactions of the Indole Moiety Reference
Cyclin-Dependent Kinase 2 (CDK2)Oxindole4FKR1.90Hydrogen bond from the indole N-H to the backbone carbonyl of Glu81.[10][11][12]
Indoleamine 2,3-Dioxygenase 1 (IDO1)Indoleamine6PZ12.65π-stacking with the heme cofactor; hydrogen bond with Ser167.[13]
TubulinIndole derivative6K9V2.54Hydrophobic interactions within the colchicine binding site; hydrogen bond with Asn258.[14][15]
Case Study 1: An Oxindole Inhibitor of Cyclin-Dependent Kinase 2 (CDK2)

PDB ID: 4FKR[10][11][12]

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The crystal structure of CDK2 in complex with an oxindole-based inhibitor at 1.90 Å resolution provided unambiguous evidence of its binding mode.[10] The oxindole core is positioned in the ATP-binding pocket, with the indole nitrogen forming a critical hydrogen bond with the backbone carbonyl of Glu81, a key interaction for kinase inhibition. This atomic-level detail was instrumental in guiding the synthesis of more potent and selective CDK2 inhibitors.

G cluster_inhibitor Oxindole Inhibitor (in 4FKR) cluster_cdk2 CDK2 Active Site Indole Indole Ring Glu81 Glu81 (Backbone C=O) Indole->Glu81 Hydrogen Bond (N-H...O=C) Leu83 Leu83 (Hydrophobic Pocket) Indole->Leu83 Hydrophobic Interaction Oxo Oxo Group Substituent Other Substituents Phe80 Phe80 (Gatekeeper) Substituent->Phe80 Hydrophobic Interaction

Case Study 2: An Indoleamine Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)

PDB ID: 6PZ1[13]

IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance, and its inhibition is a promising strategy in cancer immunotherapy. The crystal structure of IDO1 in complex with the inhibitor PF-06840003 at 2.65 Å resolution revealed a unique binding mode.[13] The indole moiety of the inhibitor engages in π-stacking with the heme cofactor, a common feature for many IDO1 inhibitors. Furthermore, a crucial hydrogen bond is formed between the inhibitor and Ser167, providing specificity. This structural information is vital for designing next-generation IDO1 inhibitors with improved selectivity and pharmacokinetic profiles.

A Broader Perspective: Comparing X-ray Crystallography with Alternative Techniques

While X-ray crystallography is a powerful tool, it is not without its limitations. The requirement for well-diffracting crystals can be a significant bottleneck.[16] It is essential for researchers to be aware of alternative and complementary techniques.

Technique Principle Advantages for Indole-Based Inhibitors Disadvantages for Indole-Based Inhibitors
X-ray Crystallography X-ray diffraction from a crystalUnambiguous, high-resolution 3D structure; precise bond lengths and angles.[1][9]Requires well-diffracting crystals, which can be challenging to obtain; provides a static picture of the interaction.[16]
Cryo-Electron Microscopy (Cryo-EM) Electron microscopy of flash-frozen samplesDoes not require crystals; can capture different conformational states.[17][18]Resolution may not always be sufficient to visualize small molecule inhibitors with atomic detail; computationally intensive.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei in solutionProvides information on protein dynamics and binding kinetics in solution; can detect weak binding events.[20][21][22]Generally limited to smaller proteins (<40 kDa); does not directly provide a high-resolution 3D structure of the complex.[23]
Computational Docking Predicts the preferred orientation of a ligand to a proteinRapid and cost-effective for virtual screening and hypothesis generation.Prone to inaccuracies and requires experimental validation; scoring functions may not accurately predict binding affinity.[24][25]

For indole-based inhibitors, X-ray crystallography provides the most definitive and detailed picture of the binding mode, which is crucial for structure-based design. Cryo-EM is emerging as a powerful alternative, especially for large protein complexes or membrane proteins that are difficult to crystallize.[16][17] NMR spectroscopy offers valuable insights into the dynamic aspects of the interaction in solution, complementing the static picture from crystallography.[20] Computational docking is a valuable tool for initial screening and hypothesis generation but must always be validated by experimental methods like crystallography.[26]

Conclusion: The Crystallographic Keystone

In the quest to develop novel and effective indole-based inhibitors, X-ray crystallography serves as the keystone, providing the essential structural foundation upon which successful drug discovery programs are built. The atomic-level insights it offers into the intricate interactions between the indole scaffold and its protein target are unparalleled, enabling the rational design of molecules with enhanced potency and specificity. While alternative techniques provide valuable complementary information, the definitive confirmation of a binding mode through X-ray crystallography remains the gold standard, guiding researchers with an unerring compass towards the next generation of therapeutics.

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A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant hurdle: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects, complicating clinical development and potentially causing adverse patient outcomes.[3] This guide provides a comprehensive comparison of methodologies for assessing kinase inhibitor selectivity, offering insights into experimental design, data interpretation, and the underlying principles that govern these critical assays.

The Imperative of Kinase Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, and at the heart of this process lies selectivity profiling. Broad screening of an inhibitor against a large panel of kinases is crucial for identifying potent and selective compounds.[4] This process, often referred to as kinome profiling, is vital for several reasons:

  • Minimizing Off-Target Effects: Unintended inhibition of other kinases can lead to toxicity and undesirable side effects.[3]

  • Understanding Polypharmacology: Some inhibitors may derive their therapeutic benefit from interacting with multiple targets.[5][6] Comprehensive profiling can uncover these multi-targeted activities, which can be advantageous in certain disease contexts. For instance, Imatinib, initially a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of c-Kit.[5][6]

  • Guiding Lead Optimization: Selectivity data provides invaluable structure-activity relationship (SAR) insights, enabling medicinal chemists to rationally design more specific inhibitors.[7]

  • Repurposing Opportunities: Profiling existing drugs against a wide range of kinases can reveal unexpected inhibitory activities, opening avenues for repurposing approved drugs for new indications.[8]

Methodological Crossroads: Biochemical vs. Cell-Based Assays

The assessment of kinase inhibitor selectivity is primarily conducted through two complementary approaches: biochemical assays and cell-based assays. Each offers a unique perspective on inhibitor performance, and the choice of methodology depends on the stage of drug discovery and the specific questions being addressed.

Biochemical Assays: A Purified Perspective

Biochemical assays are the most established and widely used method for kinase inhibitor profiling.[9] These in vitro assays utilize purified recombinant kinases and synthetic substrates to measure the direct inhibitory effect of a compound on enzyme activity.

Advantages:

  • High Throughput: Many biochemical assay formats are amenable to high-throughput screening (HTS), allowing for the rapid profiling of large compound libraries against extensive kinase panels.[7][10]

  • Direct Target Interaction: These assays provide a direct measure of an inhibitor's potency against a specific kinase without the complexities of a cellular environment.[9]

  • Mechanistic Insights: They are well-suited for determining key inhibitory parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).[5][11]

Common Platforms and Technologies:

Several well-established platforms are commercially available for biochemical kinase profiling:

Technology PlatformPrincipleKey FeaturesProviders
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.Gold-standard for sensitivity and direct measurement of enzymatic activity.Reaction Biology (³³PanQinase™), Eurofins Discovery (KinaseProfiler™)
Fluorescence-Based Assays (e.g., TR-FRET) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays detect phosphorylation of a substrate by a specific antibody.Homogeneous, non-radioactive, and suitable for HTS.[12]Thermo Fisher Scientific (LanthaScreen™), Sino Biological (SwiftFluo®)
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to a luminescent signal.Universal assay applicable to virtually any kinase.Promega, Reaction Biology
Competition Binding Assays (e.g., KINOMEscan™) Measures the ability of a test compound to displace a known ligand from the kinase active site.Does not require enzymatic activity, allowing for the profiling of inactive kinases.[13][14]Eurofins Discovery (KINOMEscan™)

Experimental Workflow: A Generic TR-FRET Biochemical Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor plate Dispense into 384-well plate reagents->plate 1. Add kinase, inhibitor, and substrate reagents->plate start_reaction Add ATP to initiate reaction plate->start_reaction incubate Incubate at RT add_detection Add TR-FRET Detection Reagents incubate->add_detection 3. Stop reaction incubate->add_detection start_reaction->incubate 2. Allow phosphorylation start_reaction->incubate read_plate Read plate on TR-FRET reader add_detection->read_plate 4. Measure signal add_detection->read_plate

Caption: A generalized workflow for a TR-FRET-based biochemical kinase assay.

Detailed Protocol for a TR-FRET Biochemical Kinase Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare solutions of the kinase, biotinylated substrate, and ATP in assay buffer. The ATP concentration is often set at or near the Km for each kinase to ensure that the measured IC50 value approximates the inhibitor's intrinsic affinity (Ki).[5][15]

  • Assay Plate Setup:

    • Add the kinase, substrate, and inhibitor dilutions to the wells of a low-volume 384-well plate.

    • Include control wells:

      • Positive control: Kinase, substrate, ATP, and DMSO (no inhibitor).

      • Negative control: Kinase, substrate, and DMSO (no ATP or no inhibitor).

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

    • Incubate the plate at room temperature to allow for the binding of the detection reagents.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., 665 nm emission / 620 nm emission).

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: A Physiologically Relevant Viewpoint

While biochemical assays are indispensable, they are performed in a simplified, artificial environment. Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity by measuring target engagement and downstream signaling in living cells.[16]

Advantages:

  • Physiological Relevance: These assays account for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, which are typically much higher than the Km of most kinases.[5][16]

  • Assessment of Target Engagement: They directly measure the interaction of an inhibitor with its target inside the cell.

  • Improved Selectivity Profiles: Cellular assays can reveal a more refined and often narrower spectrum of inhibitor activity compared to biochemical assays.[16][17]

Leading Platform: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology from Promega is a prominent platform for quantifying compound binding to specific protein targets in living cells.[16]

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Inhibitor Treatment cluster_detection Signal Detection transfect Transfect cells with NanoLuc®-Kinase Fusion Vector plate_cells Plate transfected cells in 96-well plate transfect->plate_cells 1. Express fusion protein transfect->plate_cells add_tracer Add NanoBRET® Tracer plate_cells->add_tracer add_inhibitor Add test inhibitor add_tracer->add_inhibitor 2. Competitive binding add_tracer->add_inhibitor add_substrate Add NanoBRET® Substrate add_inhibitor->add_substrate 3. Initiate luminescence add_inhibitor->add_substrate read_plate Read BRET signal on luminescence reader add_substrate->read_plate 4. Measure BRET ratio add_substrate->read_plate

Caption: A schematic of the NanoBRET™ Target Engagement assay workflow.

Detailed Protocol for a NanoBRET™ Target Engagement Assay:

  • Cell Preparation:

    • Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells into a 96-well or 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor.

    • Add the NanoBRET® fluorescent tracer, which is designed to bind to the active site of the kinase, to the cells.

    • Add the test inhibitor to the wells. The inhibitor will compete with the tracer for binding to the kinase.

  • Signal Detection:

    • Add the NanoBRET® Nano-Glo® Substrate to the wells. The NanoLuc® luciferase will catalyze the substrate, producing light.

    • If the fluorescent tracer is bound to the NanoLuc®-kinase fusion protein, BRET will occur, and a portion of the energy will be transferred to the tracer, which will then emit light at a different wavelength.

    • Measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >610 nm for the acceptor) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects the affinity of the inhibitor for the target kinase in a cellular context.

Interpreting the Data: Beyond the IC50

A crucial aspect of assessing kinase inhibitor selectivity is the interpretation of the generated data.

  • IC50 vs. Ki: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% and is dependent on assay conditions, particularly the ATP concentration.[5][11] The Ki, or inhibition constant, is a measure of the intrinsic binding affinity of the inhibitor for the kinase and is independent of substrate concentration.[11] For ATP-competitive inhibitors, the IC50 can be converted to a Ki using the Cheng-Prusoff equation.[5]

  • The Influence of ATP: In biochemical assays, using an ATP concentration close to the Km for each kinase allows the IC50 to be a good approximation of the Ki.[5][15] However, in a cellular environment, the ATP concentration is much higher (in the millimolar range), which can significantly impact the apparent potency of ATP-competitive inhibitors.[5] This is a key reason why cell-based assays are so important for validating biochemical hits.

  • Quantifying Selectivity: A simple way to quantify selectivity is the Selectivity Score (S) .[5] This is calculated by dividing the number of kinases that an inhibitor binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A score closer to zero indicates a more selective compound.[5]

A Comparative Look at Hypothetical Inhibitor Profiles

To illustrate the differences in selectivity, consider the following hypothetical data for three kinase inhibitors profiled against a panel of 100 kinases.

InhibitorPrimary TargetIC50 (Primary Target)Number of Off-Targets (IC50 < 1 µM)Selectivity Score (S₁µM)
Inhibitor A Kinase X10 nM20.02
Inhibitor B Kinase Y50 nM150.15
Inhibitor C Kinase Z5 nM350.35

In this example, Inhibitor A is the most selective, with potent activity against its primary target and minimal off-target effects. Inhibitor C, while being the most potent against its intended target, is the least selective, inhibiting a significant portion of the kinase panel.

Conclusion: An Integrated Approach to Selectivity Profiling

The assessment of kinase inhibitor selectivity is a multifaceted process that requires a thoughtful and integrated approach. While high-throughput biochemical assays are invaluable for initial screening and SAR studies, they do not fully recapitulate the complexities of the cellular environment. Therefore, a tiered approach is recommended:

  • Primary Screening: Utilize a broad biochemical kinase panel to identify initial hits and understand the general selectivity profile.

  • Hit Validation and Lead Optimization: Employ orthogonal biochemical assays (e.g., a different technology platform) to confirm hits and guide medicinal chemistry efforts.

  • Cellular Target Engagement: Use cell-based assays, such as NanoBRET™, to confirm that the inhibitor engages its intended target in a more physiologically relevant context and to obtain a more accurate assessment of its cellular selectivity.

By combining the strengths of both biochemical and cell-based methodologies, researchers can gain a comprehensive understanding of a kinase inhibitor's selectivity profile, enabling more informed decisions in the pursuit of safe and effective therapeutics.

References

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  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 20, 2026, from [Link]

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  • Duncan, K. C., De, S., Horiuchi, K. Y., Liang, S., Wang, Y., Ma, H., & Peterson, J. R. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. ACS chemical biology, 11(5), 1238–1247. [Link]

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  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

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  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and developers, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-fluoro-5-nitro-2,3-dihydro-1H-indole demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal. Our methodology is built on established principles of chemical safety, regulatory compliance, and a deep understanding of the compound's structural characteristics to ensure the protection of personnel and the environment.

Hazard Assessment & Characterization: The "Why" Behind the Protocol

Understanding the intrinsic properties of this compound is fundamental to managing its waste stream correctly. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile by analyzing its constituent functional groups and data from structurally analogous compounds.

  • Aromatic Nitro Compounds: The presence of the nitro group (-NO2) on the aromatic ring is the most significant factor for safety and disposal. Aromatic nitro-compounds are recognized for several hazards:

    • Reactivity & Flammability: Many are flammable, and di- and trinitro derivatives can be explosive, especially when subjected to heat, shock, or certain chemical mixtures.[1][2] They must be kept away from strong reducing agents (e.g., metal hydrides, sodium sulfide) and strong oxidizing agents to prevent violent reactions.[1]

    • Toxicity: Aromatic nitro compounds as a class can be toxic, with potential adverse effects from inhalation, ingestion, or skin absorption.[1]

  • Fluorinated Compounds: The fluoro- group can influence the molecule's reactivity and biological activity. Thermal decomposition of fluorinated organic compounds can release hazardous gases like hydrogen fluoride (HF).[3]

  • Analogous Compounds: Data from similar chemicals, such as 4-fluoro-2-methoxy-5-nitroaniline, indicate hazards including being harmful if swallowed, causing skin and eye irritation, and being suspected of causing genetic defects.[4][5][6]

Based on this analysis, this compound must be treated as a hazardous chemical waste with potential flammability, reactivity, and toxicity concerns.

Hazard Category Inferred Risk Based on Structural Analysis Primary Rationale
Physical Hazards Flammable / Combustible Solid. Potential for reactivity.Presence of nitro-aromatic group.[1][7]
Health Hazards Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Potential Mutagen.Data from analogous fluoro-nitro-aniline compounds.[5][6]
Environmental Hazards Should not be released into the environment.General principle for synthetic organic compounds; discharge into drains must be avoided.[4]

Immediate Spill & Exposure Procedures

Rapid and correct response is critical in the event of an accidental release.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][8]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Small Spill Cleanup:

  • Evacuate & Ventilate: Alert others in the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3][4][7]

  • Wear PPE: Don appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and ANSI-approved safety goggles.[9]

  • Contain & Collect: Gently sweep up the solid material to avoid creating dust.[7][8] Place the material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleanup materials (e.g., paper towels, contaminated gloves) in a sealed bag for disposal as hazardous waste.[9]

Waste Segregation & Containment Protocol

Systematic segregation and containment are the cornerstones of safe chemical waste management. This process prevents dangerous reactions and ensures regulatory compliance.

Step-by-Step Containment Workflow:
  • Designate as Hazardous Waste: At the point of generation, any unused, expired, or contaminated this compound is classified as hazardous waste.[10]

  • Select a Compatible Container:

    • Use only chemically compatible, leak-proof containers in good condition.[10][11] Glass or high-density polyethylene (HDPE) are typically suitable.

    • The container must have a secure, tight-fitting screw-on cap. Parafilm, stoppers, or beakers are not acceptable for sealing waste containers.[12]

    • Ensure the container is clean and, if reusing, that the previous contents were compatible. It is often best to use the original manufacturer's container.[13]

  • Segregate Incompatible Materials: This is a critical safety step. Do not mix this waste with other chemical streams. A dedicated waste container for this compound or compatible nitro-aromatics is required.

Do NOT Mix With: Reason for Segregation
Strong Reducing Agents (e.g., Sodium Hydrosulfite, Zinc Powder, Metal Hydrides)Risk of violent, exothermic, or explosive reaction.[1]
Strong Oxidizing Agents (e.g., Peroxides, Chromates, Nitric Acid)Risk of fire and violent reaction.[1][11]
Strong Acids & Bases (Concentrated)Can catalyze decomposition. Heating under alkaline conditions should be avoided.[1]
Aqueous Waste Do not mix solid waste with liquid waste streams.[12]
  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[10]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all constituents if it is a mixture.

    • Indicate the primary hazards (e.g., Flammable, Toxic, Irritant).

G cluster_segregation Waste Segregation Logic Waste This compound (Solid Waste) Container Dedicated, Labeled Hazardous Waste Container (Solid Nitroaromatics) Waste->Container Place Into Incompatibles Incompatible Waste Streams: - Strong Reducing Agents - Strong Oxidizing Agents - Acids / Bases - Aqueous Waste Container->Incompatibles Strictly Segregate From

Caption: Waste Segregation and Incompatibility Diagram.

On-Site Storage & Accumulation

Proper storage while awaiting pickup is governed by strict safety and regulatory standards.

  • Designated Storage Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[11] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (e.g., a lab tray or plastic tub) capable of holding 110% of the volume of the primary container.[12] This prevents the spread of material in case of a leak.

  • Storage Conditions:

    • Keep the waste container securely capped at all times, except when adding waste.[10][12]

    • Store below eye level and away from sinks or floor drains.[13]

    • Do not store in high-traffic areas or on the floor.[13]

  • Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum amount of waste (e.g., 55 gallons) and the maximum time (e.g., 90 days) it can be stored in an SAA before it must be collected.[12]

G A Waste Generation (Unused/Contaminated Product) B Is it Hazardous Waste? A->B C Select & Label Compatible Waste Container B->C Yes D Place Waste in Container & Secure Cap C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Is Container Full OR Storage Time Limit Reached? E->F G Contact EH&S for Hazardous Waste Pickup F->G Yes H Continue Accumulation (Weekly Inspection) F->H No H->E

Caption: Step-by-Step Waste Handling and Disposal Workflow.

Final Disposal Pathway & Decontamination

Final Disposal: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[14] The only acceptable method is through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[2][12][13] The typical terminal disposal method for this type of compound is controlled high-temperature incineration at a licensed facility.[4]

Empty Container Decontamination: Empty containers that held this chemical must also be managed properly.

  • Triple Rinse: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[10]

  • Collect Rinsate: Crucially, the first solvent rinse must be collected and disposed of as hazardous waste. [10] Subsequent rinses with water can typically be drain-disposed, but confirm with your local regulations.

  • Final Disposal: After triple-rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, provided any labels are defaced.[10]

By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with established best practices.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • SAFETY DATA SHEET - Benzenamine, 4-fluoro-3-nitro-. Fisher Scientific. [Link]

  • 4-Fluoro-2-methoxy-5-nitroaniline - PubChem. National Center for Biotechnology Information. [Link]

  • Nitromethane Chemical Safety Protocol. Vanderbilt University. [Link]

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Personal protective equipment for handling 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 4-fluoro-5-nitro-2,3-dihydro-1H-indole

Hazard Analysis: A Proactive Approach to Safety

The chemical structure of this compound—incorporating a fluorinated indole core and a nitro group—necessitates a cautious approach. Based on analogous compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[3][5][6]

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[3][6][8]

  • Potential for Genetic Defects: Some related nitroaromatic compounds are suspected of causing genetic defects.[5]

  • Hazardous Decomposition: Under thermal stress or in a fire, it may release toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[3][4]

Given these potential hazards, a multi-layered safety strategy combining engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous operational protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE Category Item Specification & Rationale
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are required at all times.[2] A face shield must be worn over goggles during procedures with a high risk of splashing or dust generation.[1][2]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a variety of chemicals.[1] Always inspect gloves for tears or degradation before use and replace them immediately if compromised or contaminated.[4]
Body Protection Flame-Resistant Lab Coat & ApronA flame-resistant lab coat should be worn and kept fully fastened.[2] For larger quantities or splash-prone procedures, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Protection Chemical Fume HoodAll work involving this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize exposure and mitigate risks. The following protocol outlines the key stages of handling this compound.

Workflow for Handling this compound

cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Weighing & Transfer cluster_post 3. Post-Experiment & Decontamination prep1 Verify Fume Hood Certification prep2 Designate Specific Work Area prep1->prep2 prep3 Assemble All Equipment & Reagents prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Tare Container Inside Fume Hood prep4->handle1 handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Clean Weighing Area Immediately handle3->handle4 post1 Quench Reaction (if applicable) handle4->post1 post2 Decontaminate All Glassware & Surfaces post1->post2 post3 Segregate & Label Waste post2->post3 post4 Remove PPE & Wash Hands post3->post4

Caption: Step-by-step workflow for safe handling.

Detailed Steps:

  • Preparation and Engineering Controls:

    • Ensure the chemical fume hood is operational and has a current certification.[1]

    • Designate a specific area within the fume hood for the experiment to contain potential spills.

    • Gather all necessary equipment and reagents before starting to minimize handling time.

    • Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[1]

    • Use a tared container to weigh the solid compound. Avoid creating dust clouds.

    • Carefully transfer the compound to the reaction vessel. If using a solvent, add it slowly to avoid splashing.

  • During the Experiment:

    • Keep the fume hood sash at the lowest possible height while working.

    • Continuously monitor the reaction for any signs of unexpected changes.

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Properly label and store any resulting products or mixtures.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of fluorinated compounds can have long-lasting environmental consequences.[9] A disciplined approach to waste management is crucial.

Waste Type Container Disposal Protocol
Solid Waste Labeled Hazardous Waste ContainerAll contaminated solid waste (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled, and sealed container.[1]
Liquid Waste Labeled Hazardous Waste ContainerLiquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.[1]
Empty Containers Original Container or Hazardous WasteTriple-rinse the empty container with a suitable solvent. Collect the rinsate as liquid hazardous waste. Dispose of the container according to your institution's guidelines for chemically contaminated containers.

All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[10]

Emergency Procedures: Preparedness and Response

In the event of an exposure, immediate and correct action is vital.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3][10]

Always have the Safety Data Sheet (or this guide, in its absence) for similar compounds available for emergency responders.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • BenchChem. (2025). Personal protective equipment for handling 3-Nitrobenzaldoxime.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoroindole.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-3-nitroaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoroindole.
  • TCI EUROPE N.V. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline.
  • ECHEMI. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 4-Fluoro-3-nitroaniline SDS, 364-76-1 Safety Data Sheets.
  • Ossila. (2023). 4-Fluoroindole - SAFETY DATA SHEET.
  • 3M. (n.d.). PPE Solutions for Chemical Industries.
  • Palumbo Piccionello, A., et al. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • Navratil, J. D. (1967). DISPOSAL OF FLUORINE. (Technical Report). OSTI.GOV.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
  • Ielo, L., et al. (2022).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.